Galanthamine
Beschreibung
Galantamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme, which is a widely studied therapeutic target used in the treatment of Alzheimer's disease. First characterized in the early 1950s, galantamine is a tertiary alkaloid that was extracted from botanical sources, such as Galanthus nivalis. Galantamine was first studied in paralytic and neuropathic conditions, such as myopathies and postpolio paralytic conditions, and for reversal of neuromuscular blockade. Following the discovery of its AChE-inhibiting properties, the cognitive effects of galantamine were studied in a wide variety of psychiatric disorders such as mild cognitive impairment, cognitive impairment in schizophrenia and bipolar disorder, and autism; however, re-development of the drug for Alzheimer’s disease did not commence until the early 1990s due to difficulties in extraction and synthesis. Galantamine blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission. It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance. The drug was approved by the FDA in 2001 for the treatment of mild to moderate dementia of the Alzheimer's type. As Alzheimer's disease is a progressive neurodegenerative disorder, galantamine is not known to alter the course of the underlying dementing process. Galantamine works to block the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neuron function and signalling. Under this hypothesized mechanism of action, the therapeutic effects of galantamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact. It is therefore not considered to be a disease-modifying drug. Galantamine is marketed under the brand name Razadyne, and is available as oral immediate- and extended-release tablets and solution.
Galantamine is a Cholinesterase Inhibitor. The mechanism of action of galantamine is as a Cholinesterase Inhibitor.
Galantamine is an oral acetylcholinesterase inhibitor used for therapy of Alzheimer disease. Galantamine is associated with a minimal rate of serum enzyme elevations during therapy and has not been implicated as a cause of clinically apparent liver injury.
Galantamine has been reported in Crinum moorei, Nerine alta, and other organisms with data available.
GALANTAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and is indicated for dementia and alzheimer disease and has 19 investigational indications.
A benzazepine derived from norbelladine. It is found in galanthus and other amaryllidaceae. Galantamine is a cholinesterase inhibitor that has been used to reverse the muscular effects of gallamine triethiodide and tubocurarine, and has been studied as a treatment for Alzheimer's disease and other central nervous system disorders. [PubChem]
A benzazepine derived from norbelladine. It is found in GALANTHUS and other AMARYLLIDACEAE. It is a cholinesterase inhibitor that has been used to reverse the muscular effects of GALLAMINE TRIETHIODIDE and TUBOCURARINE and has been studied as a treatment for ALZHEIMER DISEASE and other central nervous system disorders.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-JDFRZJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045606 | |
| Record name | Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Galantamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Crystals from water; decomposition 256-257 °C. Sparingly sol in cold; more sol in hot water. Very sparingly sol in alcohol, acetone. /Hydrochloride/, Fairly soluble in hot water; freely soluble in alcohol, acetone, chloroform. Less sol in benzene, ether., 1.70e+00 g/L | |
| Record name | GALANTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Galantamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from benzene | |
CAS No. |
357-70-0, 23173-12-8 | |
| Record name | (-)-Galantamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galantamine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Galantamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023173128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galantamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00674 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Galantamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALANTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D3Q044KCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GALANTAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T835Z585R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GALANTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Galantamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-127 °C, 269 - 270 °C (hydrogen bromide salt) | |
| Record name | GALANTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Galantamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Galanthamine in Alzheimer's Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine, a tertiary alkaloid originally isolated from the snowdrop flower (Galanthus nivalis), is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease (AD). Its therapeutic efficacy stems from a unique dual mechanism of action that addresses the cholinergic deficit characteristic of the disease. This technical guide provides a comprehensive overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Dual Mechanism of Action: A Two-Pronged Approach
This compound's therapeutic effect is primarily attributed to two distinct pharmacological actions: the inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] This dual action not only increases the availability of acetylcholine (ACh) in the synaptic cleft but also enhances the responsivity of key receptors involved in cognitive function.[1][3]
Reversible, Competitive Inhibition of Acetylcholinesterase
Galantamine acts as a reversible and competitive inhibitor of AChE, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[2] By impeding AChE activity, galantamine increases the concentration and prolongs the action of ACh, thereby enhancing cholinergic neurotransmission.[2] This is particularly relevant in the context of AD, where there is a significant loss of cholinergic neurons.[1]
Quantitative Data: Cholinesterase Inhibition
The inhibitory potency of galantamine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been characterized in numerous studies. The IC50 values, representing the concentration of galantamine required to inhibit 50% of the enzyme's activity, are summarized below. It is noteworthy that galantamine is more selective for AChE over BuChE.[4][5]
| Enzyme Target | Source | IC50 (µM) | Reference(s) |
| Acetylcholinesterase (AChE) | Human Brain Cortex | 4.96 - 5.13 | [6] |
| Acetylcholinesterase (AChE) | Electric Eel | 0.31 - 0.466 | [7][8] |
| Butyrylcholinesterase (BuChE) | Human Serum | 9.9 | [8][9] |
| Butyrylcholinesterase (BuChE) | Equine Serum | 9.9 | [10] |
Note: IC50 values can vary depending on experimental conditions.
Allosteric Potentiation of Nicotinic Acetylcholine Receptors
Beyond its role as an AChE inhibitor, galantamine uniquely functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][8] It binds to a site on the nAChR that is distinct from the acetylcholine binding site, inducing a conformational change that sensitizes the receptor to its natural ligand, ACh.[8] This potentiation increases the probability of channel opening and slows down receptor desensitization.[8] This action is particularly significant for α7 and α4β2 nAChR subtypes, which are abundant in the brain and play a crucial role in cognitive processes.[3][11] However, it is important to note that there is some conflicting evidence in the literature, with some studies suggesting that galantamine may not act as a PAM at human α4β2 or α7 nAChRs, but rather as an open-channel blocker at higher concentrations.[7][12]
The potentiation of nAChRs by galantamine typically occurs at concentrations between 0.1 and 1 µM, which is consistent with the cerebrospinal fluid concentrations observed in patients at therapeutic doses.[5][13] This allosteric modulation is not a common feature of other AChE inhibitors like donepezil (B133215) or rivastigmine.[5]
Signaling Pathways Modulated by this compound
The dual mechanism of galantamine initiates a cascade of downstream signaling events that contribute to its neuroprotective effects.
Beyond the Cholinergic System: Additional Neuroprotective Mechanisms
Recent research has illuminated further mechanisms through which galantamine may exert its therapeutic effects in Alzheimer's disease.
-
Modulation of Amyloid-β (Aβ) Pathophysiology: Galantamine has been shown to inhibit the aggregation of Aβ peptides (both Aβ1-40 and Aβ1-42) and reduce their cytotoxicity.[10][14][15] Furthermore, by activating α7 nAChRs on microglia, galantamine can enhance the clearance of Aβ.
-
Impact on Tau Hyperphosphorylation: Studies suggest that galantamine may inhibit the activity of MARK4, a kinase involved in the pathological hyperphosphorylation of the tau protein, a key feature of AD.[16]
-
Anti-inflammatory Effects: Galantamine exhibits anti-inflammatory properties, in part by modulating microglial activation. Activation of nAChRs can inhibit the pro-inflammatory NF-κB signaling pathway in these immune cells of the brain.[17]
Clinical Efficacy: Quantitative Outcomes
The clinical utility of galantamine in improving cognitive function and activities of daily living in patients with mild to moderate AD has been established in numerous randomized controlled trials. Meta-analyses of these trials provide robust quantitative evidence of its efficacy.
Cognitive Function (ADAS-cog Scores)
The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) is a standard tool for assessing cognitive function in AD clinical trials. A lower score indicates better cognitive performance.
| Treatment Group | Duration | Mean Difference vs. Placebo (ADAS-cog) | 95% Confidence Interval | Reference(s) |
| Galantamine (24 mg/day) | 6 months | -3.15 | -3.70 to -2.60 | [18] |
| Galantamine (16-40 mg/day) | 8-28 weeks | -2.95 | -3.32 to -2.57 | [19] |
| Galantamine (16-24 mg/day) | 6 months | -2.86 | -3.29 to -2.43 | [1] |
Activities of Daily Living (ADL)
Galantamine has also demonstrated benefits in maintaining patients' ability to perform activities of daily living.
| Assessment Scale | Treatment Group | Duration | Outcome vs. Placebo | Reference(s) |
| ADCS/ADL Inventory | Galantamine (16 or 24 mg/day) | 5 months | Significant improvement | [1][18][19] |
| Disability Assessment for Dementia (DAD) | Galantamine (24 mg/day) | 12 months | Maintained baseline function | [20] |
Blood-Brain Barrier Penetration
A critical property for any centrally acting drug is its ability to cross the blood-brain barrier (BBB). Galantamine, as a tertiary alkaloid, is lipophilic and readily penetrates the BBB to exert its effects within the central nervous system.[21]
Quantitative Data: Blood-Brain Barrier Permeability
| Method | Species | Parameter | Value | Reference(s) |
| In vivo | Rat | Brain/Plasma Ratio (at 1h) | ~0.3 | [22] |
| In vivo | Rabbit | Brain/Plasma Equilibrium | Rapidly achieved (~1h) | [22] |
| PAMPA-BBB Assay | - | Permeability (Pe) | High (Predicted) | [4][23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of galantamine's mechanism of action.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for measuring AChE activity and its inhibition.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare a working solution of AChE (e.g., from electric eel or human erythrocytes) in phosphate buffer.
-
Prepare serial dilutions of galantamine in the appropriate solvent.
-
-
Assay Procedure (in a 96-well plate):
-
To appropriate wells, add phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add the galantamine dilutions to the test wells and the corresponding solvent to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells simultaneously using a multichannel pipette.
-
Immediately begin reading the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30-60 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each galantamine concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the galantamine concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Nicotinic Acetylcholine Receptor (nAChR) Functional Assay: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through nAChRs in response to agonist application and modulation by compounds like galantamine.
Detailed Steps:
-
Cell Preparation:
-
Culture cells (e.g., HEK293 cells or Xenopus oocytes) expressing the nAChR subtype of interest.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.
-
Continuously perfuse the recording chamber with an external solution.
-
-
Whole-Cell Recording:
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
-
Drug Application and Data Acquisition:
-
Apply a sub-maximal concentration of an nAChR agonist (e.g., acetylcholine or nicotine) to elicit a baseline current response.
-
Co-apply the agonist with varying concentrations of galantamine and record the resulting currents.
-
Wash out the drugs between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents.
-
Calculate the percentage potentiation or inhibition of the agonist-evoked current by galantamine.
-
Plot the percentage modulation against the galantamine concentration to determine the EC50 for potentiation or IC50 for inhibition.
-
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay: Radioligand Displacement
This assay is used to determine the binding affinity of a compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Detailed Steps:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the nAChR subtype of interest in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in the assay buffer.
-
-
Binding Reaction (in a 96-well plate):
-
Total Binding: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine).[24]
-
Non-specific Binding: In parallel wells, incubate the membrane preparation and radioligand in the presence of a high concentration of a non-labeled competing ligand (e.g., nicotine) to saturate the specific binding sites.
-
Displacement: In other wells, incubate the membrane preparation and radioligand with a range of concentrations of galantamine.
-
-
Separation and Counting:
-
After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the galantamine concentration.
-
Fit the data to a competition binding curve to determine the Ki (inhibitory constant) or IC50 value for galantamine.
-
Conclusion
This compound's multifaceted mechanism of action, encompassing both acetylcholinesterase inhibition and allosteric modulation of nicotinic acetylcholine receptors, provides a robust rationale for its use in Alzheimer's disease. This dual action not only addresses the symptomatic cholinergic deficit but may also confer disease-modifying effects through its influence on amyloid-β and tau pathologies, as well as neuroinflammation. The quantitative data from preclinical and clinical studies underscore its efficacy in improving cognitive function and preserving the ability to perform daily activities. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate the intricate pharmacology of galantamine and to develop novel therapeutics for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid health technology assessment of galantamine for the treatment of Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Galantamine inhibits beta-amyloid aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular responses to nicotinic receptor activation are decreased after prolonged exposure to galantamine in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.lancaster-university.uk [research.lancaster-university.uk]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Galantamine maintains ability to perform activities of daily living in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jacobimed.org [jacobimed.org]
- 20. neurology.org [neurology.org]
- 21. tandfonline.com [tandfonline.com]
- 22. page-meeting.org [page-meeting.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdspdb.unc.edu [pdspdb.unc.edu]
The Journey of Galanthamine: From Caucasian Snowdrops to Alzheimer's Therapy
An In-depth Guide on the Discovery, Development, and Mechanism of a Dual-Action Cholinergic Agent
Galanthamine (B1674398), a tertiary alkaloid, stands as a significant therapeutic agent in the management of mild to moderate Alzheimer's disease (AD). Its history is a compelling narrative of ethnobotanical observation, rigorous scientific investigation, and modern drug development. Initially isolated from the bulbs of snowdrop flowers, its journey from a folk remedy in the Caucasus to a globally recognized pharmaceutical is marked by key discoveries in its synthesis and a unique dual mechanism of action. This technical guide provides a comprehensive overview of the historical and scientific milestones in the development of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Development
The story of this compound begins not in a modern laboratory, but with anecdotal evidence of folk medicine.
Ethnobotanical Origins and Initial Isolation
Observational studies in the Caucasus Mountains of Southern Russia noted the local use of snowdrops to alleviate nerve pain.[1][2] This traditional knowledge sparked scientific curiosity, particularly in Eastern Europe. In 1947, a Soviet journal first reported the presence of new alkaloids in the common snowdrop (Galanthus nivalis), with the primary, yet uncharacterized, compound being named this compound.[3] A few years later, in 1952, Soviet scientists successfully isolated and characterized this compound from the Caucasian snowdrop, Galanthus woronowii.[4][5]
Early Therapeutic Applications
Following its isolation and the discovery of its acetylcholinesterase (AChE)-inhibiting properties in 1951, this compound was first developed as a drug in Eastern Europe, particularly Bulgaria.[3][5] Its initial applications were far from its current use. It was employed in anesthesiology as a reversal agent for curare and to treat neuromuscular conditions like myopathies and post-polio paralytic conditions.[3][6][7]
The Shift to Alzheimer's Disease
The redevelopment of this compound for Alzheimer's disease did not commence until the early 1990s.[8][9] This shift was propelled by the "cholinergic hypothesis" of Alzheimer's, which posits that cognitive deficits in the disease are linked to a decline in the neurotransmitter acetylcholine (B1216132).[10] Given this compound's known ability to inhibit the breakdown of acetylcholine, it became a prime candidate for investigation. After extensive clinical trials, it was approved by the FDA in 2001 for the treatment of mild to moderate dementia of the Alzheimer's type.[8][9]
Chemical Synthesis and Production
The natural abundance of this compound is low, with yields from daffodil bulbs being around 0.1-0.2% of dry weight, making extraction expensive.[11] This economic and supply challenge spurred extensive research into its total synthesis.
Landmark Biomimetic Synthesis
The first total synthesis of racemic this compound was a landmark achievement by D.H.R. Barton and coworkers in 1962.[11][12] Their strategy was based on a biomimetic approach, hypothesizing that the key step in the plant's biosynthesis was an oxidative phenol (B47542) coupling of the precursor norbelladine.[12] This seminal work established a foundational route to the this compound core structure.
Modern Synthetic Strategies
Since Barton's initial work, numerous synthetic routes have been developed. A notable modern approach was reported by Trost and Toste in 2000, which utilized a palladium-catalyzed asymmetric allylic alkylation (AAA) followed by an intramolecular Heck reaction.[11][13] This was the first total synthesis that did not rely on oxidative coupling to create the molecule's critical quaternary carbon center.[13] These advanced synthetic methods have been crucial for enabling a reliable supply of this compound for clinical use.
Experimental Protocol: Representative Alkaloid Extraction
While the specific industrial processes are proprietary, a general laboratory protocol for the extraction of alkaloids like this compound from Amaryllidaceae plant material serves as a representative example.
Objective: To isolate crude alkaloid fraction from dried plant bulbs.
Materials:
-
Dried, powdered bulbs of Galanthus or Leucojum species.
-
Methanol (B129727) (MeOH)
-
Hydrochloric Acid (HCl), 2% solution
-
Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator, separatory funnel, filter paper, pH meter.
Methodology:
-
Maceration: The powdered plant material (100 g) is macerated with methanol (500 mL) for 72 hours at room temperature with occasional agitation.
-
Filtration & Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
Acid-Base Extraction:
-
The crude extract is dissolved in 2% aqueous HCl (200 mL). The acidic solution is washed with CH₂Cl₂ (3 x 100 mL) to remove neutral and acidic compounds. The CH₂Cl₂ layers are discarded.
-
The remaining aqueous layer is basified to a pH of 9-10 using NH₄OH.
-
This basic solution is then extracted with CH₂Cl₂ (4 x 100 mL) to transfer the free-base alkaloids into the organic phase.
-
-
Drying and Evaporation: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The resulting residue contains the crude alkaloid fraction, which includes this compound. This fraction is then subjected to further purification, typically using column chromatography (e.g., silica (B1680970) gel or alumina) to isolate pure this compound.
Mechanism of Action: A Dual-Pronged Approach
This compound's clinical efficacy is attributed to its dual mechanism of action, which enhances cholinergic neurotransmission.[9][10]
Reversible Acetylcholinesterase (AChE) Inhibition
This compound is a selective, competitive, and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[10][14] By inhibiting AChE, this compound increases the concentration and prolongs the availability of acetylcholine, thereby enhancing cholinergic signaling.[10] The atomic 3D structure of this compound complexed with its target, AChE, was determined by X-ray crystallography in 1999 (PDB code: 1DX6), revealing its binding within the active site of the enzyme.[4][10]
Allosteric Potentiation of Nicotinic Receptors
In addition to AChE inhibition, this compound acts as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs).[9][14] It binds to an allosteric site on nAChRs, distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity and response to acetylcholine.[10][15] This modulation of presynaptic nAChRs can further increase the release of acetylcholine, creating a synergistic effect.[10]
It is critical to note that there is some controversy in the literature regarding this mechanism. Some studies have reported that this compound does not function as a positive allosteric modulator at the most common human brain nAChR subtypes, α4β2 or α7, at clinically relevant concentrations.[10][16] However, other studies demonstrate that this allosteric potentiation is transduced into cellular responses like increased intracellular Ca²⁺ and neurotransmitter release.[17][18] This remains an active area of research.
References
- 1. Research Portal [researchportal.scu.edu.au]
- 2. This compound from snowdrop--the development of a modern drug against Alzheimer's disease from local Caucasian knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The case of galantamine: repurposing and late blooming of a cholinergic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Molecule of the Month November 2012 - HTML-only version [chm.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a natural product for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mecklenburghsquaregarden.org.uk [mecklenburghsquaregarden.org.uk]
- 8. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Galantamine - Wikipedia [en.wikipedia.org]
- 11. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 14. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 15. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Galanthamine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of galanthamine (B1674398), a well-established therapeutic agent for Alzheimer's disease, and its derivatives. The document details its dual mechanism of action, pharmacokinetic properties, and the intricate signaling pathways it modulates. Furthermore, it offers a comprehensive look at the structure-activity relationships of its derivatives and provides detailed protocols for key experimental assays relevant to its study.
Core Pharmacological Profile of this compound
This compound, a tertiary alkaloid originally isolated from plants of the Amaryllidaceae family, exhibits a unique dual mechanism of action that contributes to its therapeutic effects, primarily in the symptomatic treatment of mild to moderate Alzheimer's disease[1][2].
Mechanism of Action
This compound's therapeutic efficacy stems from two primary pharmacological actions:
-
Reversible, Competitive Acetylcholinesterase (AChE) Inhibition : Galantamine inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This inhibition leads to increased levels and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning[1][2].
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) : Galantamine binds to an allosteric site on nicotinic receptors, distinct from the acetylcholine binding site. This binding induces a conformational change in the receptor, increasing its sensitivity to acetylcholine[1][2]. This positive allosteric modulation is particularly significant for α4β2 and α7 nAChR subtypes, which are implicated in cognitive function and neuroprotection[3][4][5]. This action is not a common feature of all AChE inhibitors[3].
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is well-characterized, demonstrating its suitability for clinical use.
| Parameter | Value | Reference |
| Bioavailability | 80-100% (oral) | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1] |
| Elimination Half-life | ~7 hours | [1] |
| Plasma Protein Binding | ~18% | [1] |
| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4 | [1] |
| Excretion | Mainly renal | [1] |
This compound Derivatives and Structure-Activity Relationships
The development of this compound derivatives has been focused on enhancing its therapeutic properties, such as increased AChE inhibitory potency and selectivity, as well as exploring other potential therapeutic applications.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Numerous studies have synthesized and evaluated this compound derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the inhibitory concentrations (IC50) for a selection of these derivatives, demonstrating the impact of structural modifications on enzyme inhibition.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| This compound | 1.07 | 34.4 | [6] |
| This compound | 0.68 | - | [7] |
| This compound | - | 6.6 | [8] |
| Derivative 3e (N-hexyl-benzyl piperidine (B6355638) substituent) | 0.00562 | - | [9] |
| Derivative 6 | 0.28 | - | [7] |
| Derivative 7 | 0.23 | - | [7] |
| Quinoxaline derivative 6 | - | 7.7 | [8] |
| Quinoxaline derivative 7 | - | 9.7 | [8] |
Nicotinic Acetylcholine Receptor Modulation
This compound's allosteric potentiation of nAChRs is a key aspect of its pharmacological profile. This effect is observed within a specific concentration range, typically between 0.1 and 1 µM[3][10]. At higher concentrations (>10 µM), galantamine can act as an inhibitor of nAChRs[10].
-
α7 nAChR : At a concentration of 0.1 µM, this compound can increase the amplitude of acetylcholine-induced ion currents in human α7 nAChRs by approximately 22%[5].
-
α4β2 nAChR : Galantamine also potentiates the most abundant nicotinic receptor subtype in the human brain, the α4β2 nAChR[3].
The development of derivatives has also aimed to modulate this activity, although detailed quantitative data for a wide range of derivatives are still emerging.
Key Signaling Pathways Modulated by Galantamine
This compound's pharmacological effects extend beyond simple neurotransmitter modulation, influencing several intracellular signaling pathways crucial for neuroprotection and anti-inflammatory responses.
Cholinergic Anti-inflammatory Pathway
This compound can suppress neuroinflammation by activating the cholinergic anti-inflammatory pathway. This is primarily mediated through the potentiation of α7 nAChRs on immune cells like microglia, which leads to the inhibition of the pro-inflammatory transcription factor NF-κB and a subsequent reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6[11][12].
Caption: this compound's role in the cholinergic anti-inflammatory pathway.
Neuroprotective Signaling Pathways
This compound has been shown to exert neuroprotective effects by modulating key signaling cascades, including the MAPK/JNK and PI3K/Akt pathways. Activation of the JNK pathway can enhance the expression of α7 nAChRs, while inhibition of the PI3K/Akt pathway can promote neuronal autophagy, a cellular process for clearing damaged components and aggregated proteins like amyloid-β[13].
Caption: Neuroprotective signaling pathways modulated by this compound.
CREB/BDNF Signaling Pathway
This compound can also influence synaptic plasticity and neuronal survival through the CREB (cAMP response element-binding protein) and BDNF (brain-derived neurotrophic factor) signaling pathway. The potentiation of α7 nAChRs by galantamine can lead to an influx of calcium, activating CaMKII (Calcium/calmodulin-dependent protein kinase II) and PKC (Protein Kinase C). These kinases, in turn, can phosphorylate and activate CREB, a transcription factor that promotes the expression of genes involved in neuronal survival and plasticity, including BDNF.
Caption: this compound's influence on the CREB/BDNF signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and its derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring AChE activity and the inhibitory potential of compounds.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm[3][13].
Reagents and Materials:
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)
-
DTNB solution: 10 mM in phosphate buffer
-
Acetylthiocholine iodide (ATCI) solution: 14 mM in deionized water (prepare fresh)
-
AChE solution: 1 U/mL in phosphate buffer (from electric eel or human recombinant)
-
Test compounds (e.g., this compound and derivatives): Stock solutions in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Buffer (instead of enzyme) + 10 µL Buffer (instead of substrate).
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (for test compound).
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).
-
-
Pre-incubation: Mix the components in each well gently and incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank wells. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Caption: Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro model used to predict the passive permeability of compounds across the blood-brain barrier.
Principle: The assay utilizes a 96-well filter plate with a hydrophobic PVDF membrane. A lipid solution, typically porcine brain lipid extract dissolved in an alkane, is coated onto the membrane to mimic the BBB. The test compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time[4].
Reagents and Materials:
-
96-well filter plate (donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plate
-
Porcine Brain Lipid (PBL) solution in alkane (e.g., dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds and control compounds (with known high and low permeability)
-
Analysis system (e.g., LC-MS/MS or UV-Vis spectrophotometer)
Procedure:
-
Prepare Donor Solutions: Dissolve test compounds and controls in PBS (often with a small percentage of a co-solvent like DMSO) to a known concentration.
-
Coat the Donor Plate: Carefully coat the filter membrane of each well in the donor plate with the PBL solution.
-
Add Donor and Acceptor Solutions:
-
Add the prepared donor solutions to the wells of the coated donor plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the acceptor solution.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, carefully separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) for each compound using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_eq]) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A(t)] is the concentration of the compound in the acceptor well at time t.
-
[C_eq] is the equilibrium concentration.
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galantamine-induced Amyloid-β Clearance Mediated via Stimulation of Microglial Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting α7-nAChR by galantamine mitigates reserpine-induced fibromyalgia-like symptoms in rats: Involvement of cAMP/PKA, PI3K/AKT, and M1/M2 microglia polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of calcium potentiation of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Galanthamine's Dual Mode of Action: A Technical Guide on Acetylcholinesterase Inhibition and Allosteric Modulation of Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine (B1674398), a tertiary alkaloid, is an established therapeutic agent for mild to moderate Alzheimer's disease (AD).[1] Its clinical efficacy stems from a unique dual mechanism of action that distinguishes it from other acetylcholinesterase (AChE) inhibitors.[2][3] this compound not only reversibly and competitively inhibits AChE, thereby increasing the synaptic availability of acetylcholine (B1216132) (ACh), but also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[4][5] This allosteric potentiation sensitizes nAChRs to their natural ligand, ACh, enhancing cholinergic neurotransmission beyond simple enzyme inhibition.[6][7] This guide provides an in-depth technical overview of this compound's dual pharmacology, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular pathways.
Acetylcholinesterase (AChE) Inhibition
This compound's primary and most well-characterized mechanism of action is the reversible, competitive inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[4][8] By binding to the active site of AChE, this compound slows the breakdown of ACh, leading to its accumulation and enhanced stimulation of both muscarinic and nicotinic receptors.[9] This action helps to ameliorate the cholinergic deficit that is a hallmark of Alzheimer's disease.
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound against cholinesterases is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions and the source of the enzyme.
| Enzyme | Inhibitor | IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) | Reference |
| Acetylcholinesterase (AChE) | This compound | 0.31 - 3.52 | 31.9 | [10][11][12] |
| Butyrylcholinesterase (BuChE) | This compound | 9.9 | [10][12] |
Experimental Protocol: Determination of IC50 for AChE Inhibition (Ellman's Method)
The determination of IC50 values for AChE inhibition is commonly performed using the spectrophotometric method developed by Ellman.
Objective: To determine the concentration of this compound required to inhibit 50% of AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound solutions of varying concentrations
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of this compound in phosphate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to each well. Add the different concentrations of this compound solution to the respective wells. A control well should contain only the enzyme and buffer. Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB to each well.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color change is measured spectrophotometrically at 412 nm over a period of time.
-
Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of the control (without inhibitor).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[12]
Workflow for determining the IC50 of this compound for AChE inhibition.
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
Beyond its role as an AChE inhibitor, this compound acts as a positive allosteric modulator, or an allosterically potentiating ligand (APL), of nAChRs.[6][13] This means it binds to a site on the nAChR that is distinct from the acetylcholine binding site, and in doing so, it increases the receptor's sensitivity to ACh.[7] This sensitizing action enhances the probability of channel opening in response to agonists and can slow down receptor desensitization.[6]
This allosteric modulation is not a common feature of all AChE inhibitors; for instance, donepezil (B133215) and rivastigmine (B141) do not exhibit this property.[5][13] this compound's potentiation of nAChRs is observed at concentrations (0.1-1 µM) that are relevant to its cerebrospinal fluid concentrations at therapeutic doses.[13] At higher concentrations (>10 µM), this compound can act as an inhibitor of nAChRs.[13]
Affected nAChR Subtypes and Downstream Effects
This compound has been shown to potentiate several neuronal nAChR subtypes, including:
-
α4β2: The most abundant nAChR subtype in the human brain.[5]
-
α7: Implicated in cognitive function and neuroprotection.[14][15]
-
α3β4 and α6β4: Other neuronal subtypes.[13]
The potentiation of these receptors leads to significant downstream cellular responses, including:
-
Increased intracellular Ca2+ signals: Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, including Ca2+. This compound enhances these nicotine-evoked increases in intracellular calcium.[16]
-
Enhanced Neurotransmitter Release: By modulating presynaptically located nAChRs, this compound can facilitate the release of various neurotransmitters, such as:
Quantitative Data: Potentiation of nAChR Subtypes
The potentiation effect of this compound on nAChR-mediated responses is concentration-dependent and often exhibits a bell-shaped curve.
| nAChR Subtype | Agonist | This compound Concentration for Max Potentiation | Effect | Reference |
| Human α4β2 | Acetylcholine | 0.1 - 1 µM | Potentiation of agonist-induced currents | [5][13] |
| Human α7 | Acetylcholine | 0.1 µM | Increased amplitude of ACh-induced ion currents | [14] |
| Human α3β4 | Acetylcholine | 0.1 - 1 µM | Potentiation of agonist responses | [13] |
| Human α6β4 | Acetylcholine | 0.1 - 1 µM | Potentiation of agonist responses | [13] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for nAChR Modulation
Whole-cell patch-clamp recording is a gold-standard technique to study the effects of compounds like this compound on ion channel function.
Objective: To measure the potentiation of agonist-evoked currents through specific nAChR subtypes by this compound.
Materials:
-
Human embryonic kidney (HEK-293) cells stably expressing a single nAChR subtype (e.g., α4β2 or α7).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular (pipette) solution and extracellular (bath) solution.
-
Acetylcholine (or another nAChR agonist) solution.
-
This compound solutions.
Procedure:
-
Cell Preparation: Culture HEK-293 cells expressing the nAChR subtype of interest on coverslips.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with the intracellular solution.
-
Seal Formation: Under a microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration, which allows for control of the intracellular voltage and measurement of whole-cell currents.
-
Agonist Application: Perfuse the cell with the extracellular solution containing a submaximal concentration of the nAChR agonist (e.g., acetylcholine) to evoke an inward current.
-
This compound Co-application: Co-apply the agonist with different concentrations of this compound and record the changes in the amplitude and kinetics of the evoked currents.
-
Data Analysis: Compare the current responses in the presence and absence of galantamine to quantify the degree of potentiation.
Signaling pathway of this compound's dual mode of action.
Conclusion
This compound's dual mode of action, combining competitive AChE inhibition with allosteric potentiation of nAChRs, provides a multifaceted approach to enhancing cholinergic neurotransmission. This unique pharmacological profile likely contributes to its clinical efficacy in Alzheimer's disease, offering potential benefits beyond what can be achieved with simple AChE inhibition alone. The ability of this compound to sensitize nAChRs may play a crucial role in modulating synaptic plasticity and neuronal signaling pathways that are compromised in neurodegenerative disorders. Further research into the specific contributions of each mechanism to the overall therapeutic effect of this compound will be valuable for the development of next-generation therapies for cognitive impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine, a cholinesterase inhibitor that allosterically modulates nicotinic receptors: effects on the course of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of nicotinic receptors as a treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ovid.com [ovid.com]
- 10. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ddg-pharmfac.net [ddg-pharmfac.net]
- 12. benchchem.com [benchchem.com]
- 13. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders | MDPI [mdpi.com]
- 16. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Galantamine enhances dopaminergic neurotransmission in vivo via allosteric potentiation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The nicotinic allosteric potentiating ligand galantamine facilitates synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-Preclinical-Studies-on-Galanthamine-for-Neurodegenerative-Diseases
-An-In-depth-Review-for-Drug-Development-Professionals-
This-document-provides-a-comprehensive-overview-of-preclinical-research-on-galanthamine-a-key-therapeutic-agent-in-the-management-of-neurodegenerative-diseases-It-is-intended-for-researchers-scientists-and-professionals-involved-in-drug-development-offering-detailed-insights-into-galanthamine’s-mechanisms-of-action-experimental-protocols-and-effects-on-various-pathological-hallmarks-of-diseases-like-Alzheimer's-and-Parkinson's-
1-Introduction-to-Galanthamine
Galanthamine-is-a-tertiary-alkaloid-initially-isolated-from-plants-of-the-Amaryllidaceae-family-such-as-Galanthus-nivalis-(the-common-snowdrop)-[1]-It-is-a-reversible-competitive-inhibitor-of-the-acetylcholinesterase-(AChE)-enzyme-and-is-clinically-used-for-the-symptomatic-treatment-of-mild-to-moderate-dementia-associated-with-Alzheimer's-disease-(AD)-[2][3]-Beyond-its-primary-role-as-an-AChE-inhibitor-galanthamine-exhibits-a-unique-dual-mechanism-of-action-by-also-acting-as-a-positive-allosteric-modulator-of-nicotinic-acetylcholine-receptors-(nAChRs)-[4][5]-This-dual-action-distinguishes-it-from-other-AChE-inhibitors-and-is-hypothesized-to-contribute-to-its-neuroprotective-effects-[6][7]
2-Mechanism-of-Action
This compound's-therapeutic-effects-in-neurodegenerative-diseases-are-attributed-to-its-bifunctional-cholinergic-activity:
1-Acetylcholinesterase-(AChE)-Inhibition: -By-reversibly-inhibiting-AChE-the-enzyme-responsible-for-the-breakdown-of-acetylcholine-(ACh)-galanthamine-increases-the-concentration-and-prolongs-the-availability-of-ACh-in-the-synaptic-cleft-[4][7]-This-enhances-cholinergic-neurotransmission-which-is-significantly-impaired-in-AD-due-to-the-degeneration-of-cholinergic-neurons-[4]
2-Allosteric-Potentiation-of-Nicotinic-Receptors-(nAChRs): -Galanthamine-binds-to-an-allosteric-site-on-nAChRs-inducing-a-conformational-change-that-increases-the-receptor's-sensitivity-and-response-to-ACh-[7][8]-This-action-is-not-shared-by-other-AChE-inhibitors-like-donepezil-or-rivastigmine-[8][9]-This-allosteric-modulation-applies-to-several-nAChR-subtypes-including-the-α4β2-and-α7-subtypes-which-are-abundant-in-the-brain-and-play-crucial-roles-in-cognitive-functions-and-neuroprotection-[9][10][11]
Dual mechanism of action of this compound.
3-Preclinical-Studies-in-Alzheimer's-Disease-(AD)
Preclinical-research-has-extensively-investigated-galanthamine's-effects-using-in-vitro-and-in-vivo-models-of-AD-These-studies-highlight-its-potential-to-not-only-provide-symptomatic-relief-but-also-to-modify-the-underlying-disease-pathophysiology-
3-1-Effects-on-Amyloid-β-(Aβ)-Pathology
-In-Vitro-Studies: -Galanthamine-has-been-shown-to-protect-neuronal-cells-from-Aβ-induced-toxicity-and-DNA-damage-[12]-It-can-modulate-the-non-amyloidogenic-processing-of-the-amyloid-precursor-protein-(APP)-and-inhibit-the-aggregation-and-toxicity-of-the-Aβ-peptide-[12]
-In-Vivo-Studies: -In-transgenic-mouse-models-of-AD-such-as-the-APP/PS1-model-chronic-treatment-with-galanthamine-has-demonstrated-a-reduction-in-the-total-amyloid-plaque-load-in-the-hippocampus-[13]-Early-administration-of-galanthamine-has-also-been-found-to-suppress-oxidative-stress-and-improve-cognitive-behavior-in-these-mice-[14]
3-2-Neuroprotective-and-Anti-inflammatory-Effects
This compound's-neuroprotective-properties-are-largely-mediated-through-its-interaction-with-nAChRs-particularly-the-α7-subtype-[6]-Activation-of-α7-nAChRs-triggers-intracellular-signaling-cascades-that-protect-neurons-from-apoptosis-and-oxidative-stress-[4][15]-Studies-have-shown-that-galanthamine-can-upregulate-the-protective-protein-Bcl-2-and-inhibit-the-production-of-reactive-oxygen-species-(ROS)-[15][16]-Furthermore-in-APP/PS1-mice-galanthamine-treatment-inhibited-astrocyte-activation-a-key-feature-of-neuroinflammation-and-decreased-the-expression-of-pro-inflammatory-cytokines-like-TNF-α-and-IL-6-[13]
3-3-Quantitative-Data-from-Preclinical-AD-Studies
| Model/System | Parameter Measured | Effect of this compound | Dosage/Concentration | Reference |
| APP/PS1 Mice | Cognitive Performance (Morris Water Maze) | Significantly improved escape latencies on days 6 and 7 of testing. | 5 mg/kg, i.p., twice daily for 8 weeks | [13] |
| APP/PS1 Mice | Amyloid Plaque Load (Hippocampus) | Reduced the total area of amyloid load. | 5 mg/kg, i.p., twice daily for 8 weeks | [13] |
| APP/PS1 Mice | Astrocyte Activation | Inhibited astrocyte activation. | 5 mg/kg, i.p., twice daily for 8 weeks | [13] |
| Rat Hippocampal Slices (OGD model) | Cell Death | Reduced cell death to almost control levels. | 15 μM | [16] |
| Human nAChRs (HEK-293 cells) | Agonist Response Potentiation | Potentiated responses of α3β4, α4β2, α6β4, and α7/5-HT3 nAChRs. | 0.1-1 μM | [8] |
3-4-Experimental-Protocols
-Animal-Model-and-Drug-Administration-(Based-on-T-Kadri-et-al-2017)-
-Model: -10-month-old-APP/PS1-transgenic-mice-and-age-matched-C57BL/6-wild-type-mice-[13] -Treatment: -Galanthamine-(5-mg/kg)-or-0-9%-saline-was-administered-intraperitoneally-(i-p-)-twice-daily-for-eight-consecutive-weeks-[13] -Rationale: -This-chronic-dosing-regimen-is-designed-to-assess-the-long-term-effects-of-galanthamine-on-cognitive-function-and-AD-pathology-in-a-well-established-transgenic-model-
-Behavioral-Testing:-Morris-Water-Maze-(MWM)-
-Purpose: -To-assess-spatial-learning-and-memory-[13] -Protocol: -Mice-are-trained-to-find-a-hidden-platform-in-a-circular-pool-of-water-over-several-days-Key-metrics-include-escape-latency-(time-to-find-the-platform)-and-the-number-of-platform-crossings-during-a-probe-trial-(when-the-platform-is-removed)-[13] -Analysis: -A-reduction-in-escape-latency-over-training-days-and-an-increased-number-of-platform-crossings-indicate-improved-cognitive-performance-[13]
Workflow for preclinical evaluation in AD mice.
4-Preclinical-Studies-in-Parkinson's-Disease-(PD)
While-less-extensive-than-for-AD-preclinical-evidence-suggests-galanthamine-may-also-be-beneficial-for-Parkinson's-disease-particularly-for-the-cognitive-impairments-associated-with-PD-dementia-(PDD)-[17]
4-1-Rationale-and-Mechanism
The-pathophysiology-of-PDD-involves-deficits-in-multiple-neurotransmitter-systems-including-the-cholinergic-system-[17]-Galanthamine's-ability-to-enhance-cholinergic-signaling-via-AChE-inhibition-and-α7-nAChR-modulation-is-the-primary-rationale-for-its-investigation-in-PDD-[11][18]
4-2-Key-Findings
-Synergistic-Effects: -Preclinical-studies-often-investigate-galanthamine-in-combination-with-other-agents-For-instance-the-combination-of-galanthamine-and-memantine-(an-NMDA-receptor-antagonist)-has-shown-synergistic-effects-on-cognitive-enhancement-in-animal-models-of-PD-[17] -Modulation-of-Neurotransmitter-Release: -The-stimulation-of-presynaptic-nAChRs-by-galanthamine-can-modulate-the-release-of-other-neurotransmitters-such-as-dopamine-and-glutamate-which-are-dysregulated-in-PD-[11]
5-Signaling-Pathways-Modulated-by-Galanthamine
This compound's-neuroprotective-effects-are-mediated-by-the-activation-of-specific-intracellular-signaling-pathways-downstream-of-nAChR-activation-
-PI3K/Akt-Pathway: -Activation-of-α7-nAChRs-can-stimulate-the-phosphoinositide-3-kinase-(PI3K)/Akt-signaling-cascade-This-pathway-is-crucial-for-promoting-cell-survival-and-inhibiting-apoptosis-[15][19]
-Jak2/STAT3-Pathway: -In-models-of-ischemia/reperfusion-injury-galanthamine's-neuroprotective-effects-were-shown-to-be-dependent-on-the-Janus-kinase-2-(Jak2)-pathway-Activation-of-this-pathway-via-nAChRs-leads-to-the-inhibition-of-pro-inflammatory-and-pro-apoptotic-factors-like-NF-κB-and-iNOS-[16]
-MAPK/ERK-Pathway: -Some-studies-suggest-that-galanthamine-can-activate-the-MAPK/JNK-signaling-pathway-to-enhance-the-expression-of-α7nAChRs-while-inhibiting-the-PI3K/Akt-pathway-to-promote-neuronal-autophagy-and-clearance-of-Aβ-[19][20]
Key neuroprotective signaling pathways.
6-Conclusion-and-Future-Directions
Preclinical-studies-provide-robust-evidence-for-the-multifaceted-actions-of-galanthamine-in-the-context-of-neurodegenerative-diseases-Its-dual-mechanism-of-AChE-inhibition-and-nAChR-allosteric-modulation-underpins-its-ability-to-not-only-enhance-cholinergic-transmission-but-also-to-exert-significant-neuroprotective-anti-inflammatory-and-disease-modifying-effects-in-AD-models-The-data-strongly-support-its-role-in-reducing-Aβ-pathology-and-neuroinflammation-
Future-preclinical-research-should-continue-to-explore: -The-long-term-disease-modifying-potential-of-galanthamine-in-a-wider-range-of-neurodegenerative-disease-models- -The-therapeutic-potential-of-combination-therapies-involving-galanthamine-for-synergistic-effects-as-suggested-by-studies-in-PDD-[17] -The-precise-molecular-mechanisms-linking-nAChR-modulation-to-the-clearance-of-pathological-protein-aggregates-and-the-suppression-of-neuroinflammation-
This-comprehensive-understanding-from-preclinical-models-is-vital-for-the-design-of-more-effective-clinical-trials-and-the-development-of-next-generation-therapeutics-for-devastating-neurodegenerative-disorders-
References
- 1. ovid.com [ovid.com]
- 2. Galantamine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 5. Efficacy study of galantamine in possible Alzheimer's disease with or without cerebrovascular disease and vascular dementia in Thai patients: a slow-titration regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine - Wikipedia [en.wikipedia.org]
- 8. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galantamine-Memantine Combination in the Treatment of Parkinson’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galantamine protects against beta amyloid peptide-induced DNA damage in a model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant activity of galantamine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Galantamine Inhibits Aβ1-42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1-42 Engulfment During Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Galanthamine in Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galanthamine (B1674398), a tertiary alkaloid originally isolated from the snowdrop bulb (Galanthus nivalis), is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease. Its clinical efficacy is rooted in a unique dual mechanism of action that enhances cholinergic neurotransmission, a critical pathway for cognitive functions such as memory and learning. This technical guide provides an in-depth exploration of the molecular and cellular roles of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its interactions within the cholinergic system. This compound acts as a reversible, competitive inhibitor of acetylcholinesterase (AChE) and as a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs). This dual action not only increases the synaptic availability of acetylcholine (ACh) but also enhances the responsivity of key postsynaptic and presynaptic receptors, thereby amplifying cholinergic signaling.
Introduction to Cholinergic Neurotransmission
Cholinergic neurotransmission relies on the synthesis, release, and receptor binding of the neurotransmitter acetylcholine (ACh). This process is fundamental for a myriad of physiological functions, including muscle contraction, autonomic regulation, and higher-order cognitive processes in the central nervous system (CNS).[1] In the CNS, cholinergic pathways originating from the basal forebrain and brainstem nuclei project to various cortical and subcortical regions, playing a crucial role in attention, learning, and memory.[1] The signaling cascade is terminated by the rapid hydrolysis of ACh by the enzyme acetylcholinesterase (AChE) in the synaptic cleft.[2] A decline in cholinergic function is a well-documented hallmark of Alzheimer's disease, leading to the cognitive deficits characteristic of the condition.[3]
This compound's Dual Mechanism of Action
This compound's therapeutic efficacy stems from its ability to modulate cholinergic signaling through two distinct, yet synergistic, mechanisms.[2]
Acetylcholinesterase (AChE) Inhibition
This compound is a reversible and competitive inhibitor of AChE.[4] By binding to the active site of AChE, it slows the degradation of ACh, thereby increasing its concentration and duration of action in the synaptic cleft.[2] This leads to enhanced stimulation of both nicotinic and muscarinic acetylcholine receptors. This compound exhibits a notable selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the body.[5]
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
A key feature that distinguishes this compound from other cholinesterase inhibitors is its ability to act as a positive allosteric modulator of nAChRs.[4][6] Galantamine binds to a site on the nAChR that is distinct from the acetylcholine binding site.[7] This allosteric binding induces a conformational change in the receptor, increasing its sensitivity to acetylcholine.[8] This potentiation of nAChR function is particularly significant for presynaptic nAChRs, which are involved in regulating the release of various neurotransmitters, including acetylcholine itself, thereby creating a positive feedback loop.[3] this compound has been shown to potentiate the responses of several nAChR subtypes, including the α4β2, α3β4, α6β4, and α7 receptors.[8][9]
Quantitative Data on this compound's Activity
The following tables summarize key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Species/System | Reference |
| AChE Inhibition | |||
| IC₅₀ | 410 nM | Human | [10] |
| Ki | 7.1 µg/g | Rat Brain | [11] |
| Ki | 8.3 µg/g | Mouse Brain | [11] |
| Ki | 19.1 µg/g | Rabbit Brain | [11] |
| Selectivity (AChE vs. BuChE) | >50-fold | Human | [10] |
| nAChR Modulation | |||
| Potentiation Concentration | 0.1 - 1 µM | Human nAChR subtypes (α4β2, α3β4, α6β4) | [9] |
| EC₅₀ Shift (human α7 nAChR) | From 305 µM to 189 µM (with 100 nM galantamine) | Xenopus oocytes expressing human α7 nAChR | [12] |
| Maximum Potentiation (human α7 nAChR) | 22% increase in ACh-induced current | Xenopus oocytes expressing human α7 nAChR | [12] |
| Human Pharmacokinetics (Oral Administration) | |||
| Bioavailability | ~90% | Human | [13] |
| Time to Peak Concentration (Tₘₐₓ) | ~1 hour (immediate release) | Human | [13] |
| Elimination Half-life (t₁/₂) | ~7 hours | Human | [13][14] |
| Plasma Protein Binding | 18% | Human | [13] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[15]
Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (or other test inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a fresh stock solution of ATCI (14 mM) in deionized water.
-
Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL phosphate buffer + 10 µL DTNB + 10 µL solvent + 10 µL deionized water.
-
Control (100% activity): 140 µL phosphate buffer + 10 µL AChE + 10 µL DTNB + 10 µL solvent.
-
Inhibitor: 140 µL phosphate buffer + 10 µL AChE + 10 µL DTNB + 10 µL galantamine solution.
-
-
Pre-incubation: Mix the components (except ATCI) in the wells and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells except the blank to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the % inhibition against the logarithm of the galantamine concentration to determine the IC₅₀ value.
-
Radioligand Binding Assay for Nicotinic Receptors
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to nAChRs.
Principle: A radiolabeled ligand with known affinity for a specific nAChR subtype (e.g., [³H]epibatidine for α4β2 nAChRs) is incubated with a tissue or cell preparation containing the receptor. The amount of bound radioactivity is measured in the presence and absence of unlabeled this compound. A decrease in bound radioactivity with increasing concentrations of galantamine indicates competitive binding.
Materials:
-
Radiolabeled ligand (e.g., [³H]epibatidine)
-
Tissue homogenate (e.g., rat brain cortex) or cell membranes expressing the nAChR subtype of interest
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup:
-
In test tubes, combine the membrane preparation, binding buffer, and varying concentrations of galantamine.
-
Total binding: No unlabeled ligand.
-
Non-specific binding: A high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.
-
-
Incubation: Add the radiolabeled ligand to all tubes and incubate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the galantamine concentration.
-
Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing this compound's Role in Cholinergic Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and mechanisms discussed.
Caption: Cholinergic Signaling Pathway and Points of this compound Intervention.
Caption: Dual Mechanism of Action of this compound.
Caption: Experimental Workflow for Assessing this compound's Activity.
Conclusion
This compound's multifaceted role in cholinergic neurotransmission, characterized by its dual action as an acetylcholinesterase inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors, provides a robust mechanism for enhancing cognitive function. This technical guide has provided a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols. The synergistic nature of its actions underscores its importance as a therapeutic agent in Alzheimer's disease and highlights the potential for developing novel therapies that target multiple aspects of the cholinergic system. Further research into the specific interactions of this compound with different nAChR subtypes and its downstream signaling effects will continue to refine our understanding of its therapeutic benefits and may open new avenues for its clinical application.
References
- 1. unifr.ch [unifr.ch]
- 2. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 3. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine - Wikipedia [en.wikipedia.org]
- 9. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 11. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. A review of clinical pharmacokinetics and pharmacodynamics of galantamine, a reversible acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Early Promise of Galanthamine: A Technical Guide to Pre-Alzheimer's Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the early research on Galanthamine for a range of non-Alzheimer's indications. Before its widespread recognition as a treatment for Alzheimer's disease, this compound, an alkaloid originally extracted from the snowdrop flower, was investigated for its potential therapeutic benefits in various neurological and physiological disorders. This document collates and presents the available data from this early research, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Organophosphate Poisoning: A Primary Focus of Early Preclinical Research
A significant body of early research centered on the use of this compound as a countermeasure to organophosphate (OP) poisoning, a class of compounds that includes nerve agents and pesticides. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to a toxic accumulation of acetylcholine (B1216132). Early preclinical studies in animal models demonstrated this compound's potential as both a prophylactic and a post-exposure treatment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound for organophosphate poisoning.
Table 1: Survival Rates in Guinea Pigs Treated with this compound and Atropine after Soman (B1219632) Exposure
| This compound Pretreatment Time (before 1xLD50 Soman) | Atropine Post-treatment | Survival Rate | Reference |
| 30 min | Yes | 100% | [1][2] |
| 1 hour | Yes | 100% | [3] |
Table 2: Efficacy of this compound as a Stand-Alone Post-treatment for Soman Exposure in Guinea Pigs
| This compound Post-treatment Time (after 1xLD50 Soman) | Dosage (mg/kg, i.m.) | Survival Rate | Reference |
| Up to 15 min | 8 | 100% | [1][2] |
Table 3: Combined this compound and Atropine Post-treatment for Soman Exposure in Guinea Pigs
| This compound/Atropine Post-treatment Time (after 1xLD50 Soman) | Survival Rate | Reference |
| 30-45 min | 100% | [1][2] |
Table 4: Efficacy of this compound against Various Organophosphates in Guinea Pigs (with Atropine Post-treatment)
| Organophosphate (Dose) | This compound Pretreatment (8 mg/kg, i.m.) | Survival Rate | Signs of Toxicity | Reference |
| Soman (1.5xLD50) | 30 min prior | 100% | None | [3] |
| Sarin (1.5xLD50) | 30 min prior | 100% | None | [3] |
| Paraoxon (2 mg/kg) | 30 min prior | 100% | None | [3] |
Experimental Protocols
The key preclinical studies on organophosphate poisoning primarily utilized guinea pigs and non-human primates.
-
Animal Models: Guinea pigs were frequently chosen due to their specific reaction to organophosphate compounds, which mirrors human responses, including the rapid onset of muscarinic and central nervous system effects.[4] Non-human primates (Cynomolgus monkeys) were used in later preclinical studies to provide data more directly translatable to humans.[5][6]
-
Organophosphate Challenge: Animals were challenged with lethal doses (typically 1xLD50 to 4xLD50) of various organophosphates, including the nerve agents soman and sarin, and the pesticide paraoxon.[1][2][3]
-
This compound Administration: this compound was administered intramuscularly (i.m.) or orally at varying doses and time points, both before (pretreatment) and after (post-treatment) the organophosphate challenge.[1][2][3][5]
-
Adjunctive Treatment: In many experimental paradigms, atropine, a muscarinic antagonist, was co-administered with this compound to counteract the peripheral muscarinic effects of acetylcholine accumulation.[1][3]
-
Outcome Measures: The primary outcome measure was survival rate. Secondary measures included the observation of clinical signs of toxicity (e.g., convulsions, respiratory distress), neurodegeneration, and changes in the nicotinic cholinergic system.[1][2]
Signaling Pathways and Experimental Workflow
The therapeutic effect of this compound in organophosphate poisoning is attributed to its dual mechanism of action: reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).
The diagram above illustrates how organophosphates irreversibly inhibit AChE, leading to an accumulation of acetylcholine in the synaptic cleft. This compound competes with organophosphates for the active site of AChE, providing reversible inhibition and thus protecting the enzyme from irreversible inactivation. Furthermore, its allosteric potentiation of nAChRs enhances cholinergic transmission, which can help to counteract the effects of nerve agents.
Early Clinical Investigations in Neurological Disorders
Prior to the extensive research into its effects on Alzheimer's disease, this compound, often under the brand name Nivalin, was clinically investigated in Eastern Europe for a variety of neurological conditions. These early studies, primarily from the 1950s to the 1970s, explored its use in poliomyelitis, myasthenia gravis, and as a reversal agent for neuromuscular blockade. However, detailed experimental protocols and quantitative data from these early publications are scarce in currently accessible literature.
Poliomyelitis and its Sequelae
Several early reports, predominantly from Bulgarian and Italian researchers, describe the use of this compound in treating the paralytic sequelae of poliomyelitis. The rationale for its use was based on its ability to enhance cholinergic transmission at the neuromuscular junction, potentially improving muscle function in patients with residual paralysis.
-
Dosage and Administration: Reports suggest that oral doses of 15–25 mg/day were used for up to 80 days, often supplemented with initial subcutaneous injections or iontophoretic administration.
-
Cited Studies: Key early publications include those by Lombardo and Arena (1962) and Gujral (1965). Unfortunately, the full texts of these articles, which would contain detailed methodologies and patient outcomes, are not widely available.
Myasthenia Gravis
Myasthenia gravis is an autoimmune disorder characterized by weakness and rapid fatigue of any of the muscles under voluntary control, caused by a breakdown in the normal communication between nerves and muscles. As a cholinesterase inhibitor, this compound was a logical candidate for treating this condition. Early use in Bulgaria and other European countries has been reported. However, specific clinical trial data from this period is not readily accessible.
Reversal of Neuromuscular Blockade
In the field of anesthesiology, this compound was investigated for its ability to reverse the effects of non-depolarizing neuromuscular blocking agents (curare-like drugs) used to induce muscle relaxation during surgery.
-
Mechanism: By inhibiting AChE, this compound increases the concentration of acetylcholine at the neuromuscular junction, which then competes with the blocking agent, thereby restoring neuromuscular transmission.
-
Comparative Studies: A 1973 study by Baraka and Cozanitis directly compared this compound with neostigmine, another cholinesterase inhibitor, for the reversal of neuromuscular blockade. Access to the full quantitative data and detailed protocol from this study is limited.
Other Investigated Indications
Early research and clinical use of this compound extended to a number of other conditions, although often with less documentation. These include:
-
Peripheral Neuropathies and Radiculitis: this compound was used, particularly in Bulgaria, for treating nerve pain and inflammation of the nerve roots. Iontophoresis was a method of administration for these conditions.
-
Traumatic Nerve Injury: More recent preclinical studies have explored the neuroprotective effects of this compound in models of traumatic nerve injury, suggesting a potential role in promoting regeneration and reducing apoptosis.
Conclusion
The early research into this compound for non-Alzheimer's indications reveals a compound of significant interest for its cholinergic-modulating properties. The most robust and quantitatively detailed early research focuses on its efficacy as a countermeasure for organophosphate poisoning, with clear evidence of its life-saving potential in preclinical models. Its historical use in poliomyelitis, myasthenia gravis, and as a reversal agent for neuromuscular blockade highlights a broader therapeutic exploration that predates its current primary indication. While a lack of access to full-text, early clinical papers limits a complete quantitative analysis of these initial applications, the available information underscores the long-standing recognition of this compound's potent effects on the cholinergic nervous system. Further historical and clinical research may yet uncover valuable insights from these pioneering investigations.
References
- 1. Nivalin in the treatment of residual post-polio paralysis and pseudo-hypertrophic muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE CLINICAL APPLICATION OF NIVALIN AS AN ANTIDOTE OF CURARE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The case of galantamine: repurposing and late blooming of a cholinergic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [GALANTHAMINUM HYDROBROMICUM ("NIVALINE"), A NEW ANTIDOTE OF NON-POLARIZING MUSCLE RELAXANTS. PHARMACOLOGY AND CLINICAL USE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
Methodological & Application
Application Notes and Protocols for Galanthamine Extraction from Leucojum aestivum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction and purification of Galanthamine (B1674398) from Leucojum aestivum (Summer Snowflake). The methodologies outlined are based on established scientific literature and patents, catering to both bench-scale research and larger-scale production considerations.
I. Introduction
This compound is a tertiary isoquinoline (B145761) alkaloid and a reversible, competitive acetylcholinesterase (AChE) inhibitor. It is a critical therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease. Leucojum aestivum is a primary natural source for the commercial production of this compound, alongside other members of the Amaryllidaceae family.[1][2][3] The extraction of this compound from plant material is a multi-step process involving initial extraction, liquid-liquid partitioning, and subsequent purification to achieve pharmaceutical-grade purity. Biotechnological approaches using in-vitro plant cultures are also emerging as a sustainable alternative for this compound production.[4][5]
II. Quantitative Data Summary
The following tables summarize key quantitative data related to this compound content in Leucojum aestivum and yields from various extraction and purification methods.
Table 1: this compound Content in Leucojum aestivum
| Plant Material | Part | This compound Content (% of dry weight) | Reference |
| Wild Populations | Dried Aerial Part | 0.11 - 0.12% | [6] |
| Wild Populations | Bulbs | 0.0028 - 0.2104% | [3] |
| In Vitro Cultures | Shoot-clumps | Traces - 0.0454% | [3] |
Table 2: Extraction and Purification Yields of this compound Hydrobromide
| Starting Material | Initial Extraction Solvent | Partitioning Solvent | Initial Purity (HPLC) | Final Purity (HPLC) | Reference |
| 1080 kg Dried Aerial Part (0.12% this compound) | 70% Ethanol (B145695) with Ca(OH)₂ | Butyl acetate (B1210297) | - | - | [6] |
| - | - | Butyl acetate | 83% | >99% | [6] |
| - | - | Methyl isobutyl ketone | 80% | >99% | [6] |
| - | - | n-Butanol | 83% | >99% | [6] |
| 1000 kg Dried Aerial Part (0.11% this compound) | Aqueous Ca(OH)₂ | - | - | - | [6] |
III. Experimental Protocols
This section provides detailed protocols for the extraction and purification of this compound from both dried plant material and in-vitro cultures of Leucojum aestivum.
This protocol is adapted from patented industrial methods for large-scale extraction.
1. Materials and Equipment:
-
Dried and powdered aerial parts of Leucojum aestivum
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
70% Ethanol (optional)
-
Butyl acetate, Methyl isobutyl ketone, or n-Butanol
-
Hydrobromic acid (HBr)
-
Ammonium (B1175870) hydroxide (NH₄OH)
-
Activated carbon
-
Ethanol
-
Mineral acid (e.g., H₂SO₄ or HCl)
-
Di-tert-butyl dicarbonate (B1257347) (optional, for purification)
-
Large-scale extractor/reactor with stirring
-
Filtration system
-
Concentrator/evaporator
-
Liquid-liquid extraction setup
-
pH meter
-
HPLC system for purity analysis
2. Extraction of this compound Base:
-
Mix 1080 kg of dried, powdered aerial parts of Leucojum aestivum (with a this compound content of approximately 0.12%) with 3500 liters of 70% ethanol.[6]
-
Alkalize the mixture with a saturated calcium hydroxide solution to a pH of 10.[6]
-
Maintain the temperature at 30°C and stir the mixture.[6]
-
Perform this extraction step three times.[6]
-
Collect and filter the ethanol extracts.
-
Concentrate the combined extracts under vacuum.
3. Liquid-Liquid Extraction of this compound Base:
-
Extract the concentrated aqueous/ethanolic residue three times with 100 liters of butyl acetate.[6]
-
Collect the organic extracts containing the alkaloid mixture.
-
Concentrate the organic extracts under vacuum to a volume of approximately 20 liters.[6]
4. Conversion to this compound Hydrobromide and Initial Purification:
-
Replace the solvent with ethanol.
-
Treat the ethanolic solution with hydrobromic acid to convert the this compound base to this compound hydrobromide.
-
Dissolve the crude this compound hydrobromide in an aqueous medium at 80-85°C.[6]
-
Add activated carbon to the hot solution for purification.
-
Filter the hot solution to remove the activated carbon.
5. Final Purification of this compound:
-
Cool the purified solution to 20-25°C.
-
Alkalize the solution with ammonium hydroxide to a pH of 9-12 to precipitate the this compound base.[6]
-
Extract the this compound base 2-4 times with methyl isobutyl ketone, ethyl acetate, or butyl acetate at a ratio of aqueous solution to organic solvent of 2:1 to 3:1.[6]
-
Concentrate the organic extracts to 1/5 to 1/10 of the initial volume.
-
(Optional step for removing N-desmethyl this compound) Treat the concentrate with a selective reagent like di-tert-butyl dicarbonate.[6]
-
Extract with a mineral acid to a pH of 2-3 in an aqueous medium.[6]
-
Alkalize the acidic aqueous extract to pH 9-12.
-
Extract the released this compound base with an organic solvent (methyl isobutyl ketone, ethyl acetate, or butyl acetate).[6]
-
Replace the solvent with ethanol and treat with hydrobromic acid to obtain this compound hydrobromide with an HPLC purity of over 99%.[6]
This protocol is suitable for laboratory-scale extraction from lyophilized biomass.
1. Materials and Equipment:
-
Lyophilized shoot biomass of Leucojum aestivum
-
Methanol (B129727) (MeOH)
-
3% Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
25% Ammonium hydroxide (NH₃ in water)
-
Chloroform (B151607) (CHCl₃)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
pH indicator strips or pH meter
-
GC-MS or HPLC for analysis
2. Extraction Procedure:
-
Weigh 300 mg of lyophilized shoot biomass.
-
Extract the biomass with 5 mL of methanol for 16 hours.[7] For a faster extraction, sonicate for 10 minutes every hour for 6 hours.[8]
-
Filter the extract and re-extract the separated biomass twice more with 5 mL of methanol for 30 minutes each.[7]
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.[7]
3. Acid-Base Partitioning:
-
Dissolve the dried residue in 2 x 2 mL of 3% H₂SO₄ (pH ~2.0).[7]
-
To remove nonpolar compounds, extract the acidic solution three times with 5 mL of diethyl ether for 30 minutes each. Discard the ether layers.[7]
-
Basify the aqueous fraction to a pH of ~11 by adding 1 mL of 25% ammonium hydroxide in water.[7]
-
Extract the alkaloids from the basified aqueous solution three times with 5 mL of chloroform for 30 minutes each.[7]
-
Combine the chloroform extracts, which now contain the this compound.
-
Evaporate the chloroform to obtain the dry alkaloid extract, which can then be used for analysis.[7]
IV. Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for this compound extraction.
Caption: Workflow for this compound Extraction from Plant Material.
Caption: Workflow for this compound Extraction from In Vitro Cultures.
References
- 1. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Alkaloid variability in Leucojum aestivum from wild populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endophytic bacteria from in vitro culture of Leucojum aestivum L. a new source of this compound and elicitor of alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
Synthetic Routes for the Total Synthesis of (-)-Galanthamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(-)-Galanthamine, a tetracyclic alkaloid isolated from plants of the Amaryllidaceae family, is a clinically approved drug for the treatment of mild to moderate Alzheimer's disease.[1][2] Its potent acetylcholinesterase inhibitory activity and allosteric modulation of nicotinic acetylcholine (B1216132) receptors have made it a significant target for synthetic chemists.[2] The limited availability from natural sources and the desire to create analogues with improved therapeutic profiles have driven the development of numerous total syntheses.[2][3][4]
This document provides a detailed overview of key synthetic strategies for the total synthesis of (-)-Galanthamine, focusing on biomimetic oxidative coupling, transition metal-catalyzed reactions, and rearrangement-based approaches. For each strategy, a summary of quantitative data, detailed experimental protocols for key transformations, and illustrative diagrams are provided.
Comparative Summary of Selected Synthetic Routes
The following table summarizes the key quantitative data for three distinct and notable total syntheses of (-)-Galanthamine, each employing a different core strategy for the construction of the challenging tetracyclic framework and its key quaternary stereocenter.
| Synthetic Route | Key Strategy | Starting Material(s) | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Enantiomeric Excess (%) | Reference |
| Trost Synthesis | Intramolecular Asymmetric Allylic Alkylation & Heck Reaction | 2-bromovanillin and monoester of methyl 6-hydroxycyclohexene-1-carboxylate | 8 | Not explicitly stated, but pivotal intermediate formed in 6 steps. | >99% | [5][6] |
| Node Synthesis | Biomimetic Oxidative Phenol (B47542) Coupling with Remote Asymmetric Induction | D-phenylalanine derivative and N-(4-hydroxy)phenethyl-N-(3',4',5'-trialkoxy)benzyl formamide (B127407) | ~15 | Not explicitly stated for the full sequence. | Diastereoselective cyclization yields desired stereochemistry. | [7][8] |
| Tu Synthesis (Racemic) | Semipinacol Rearrangement | Commercially available materials | 13 | Not explicitly stated. | Racemic | [9][10] |
Trost's Enantioselective Synthesis via Palladium Catalysis
Professor Barry M. Trost and his group developed a powerful and convergent enantioselective synthesis of (-)-Galanthamine. The key features of this route are a palladium-catalyzed asymmetric allylic alkylation (AAA) to establish the initial stereocenter and a subsequent intramolecular Heck reaction to construct the crucial all-carbon quaternary center.[3][5][6] This strategy offers a high degree of stereocontrol and efficiency.
Logical Workflow for the Trost Synthesis
Caption: Key stages of the Trost enantioselective synthesis of (-)-Galanthamine.
Experimental Protocol: Intramolecular Heck Reaction
This protocol describes the formation of the pivotal tricyclic intermediate containing the quaternary stereocenter.
Reaction: Conversion of an aryl iodide precursor to the tetracyclic core via an intramolecular Heck reaction.
Materials:
-
Aryl iodide precursor
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
Procedure:
-
To a solution of the aryl iodide precursor in anhydrous acetonitrile are added palladium(II) acetate, triphenylphosphine, and silver(I) carbonate.
-
The reaction mixture is heated at reflux under an inert atmosphere (e.g., argon or nitrogen) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the tricyclic product.
Biomimetic Synthesis via Oxidative Phenol Coupling
Inspired by the proposed biosynthetic pathway of this compound, several research groups have pursued a biomimetic strategy centered around an intramolecular oxidative phenol coupling reaction.[9][11] This approach typically involves the coupling of a substituted phenol and a tyramine (B21549) derivative to form the key spirocyclic dienone intermediate, narwedine, which can then be stereoselectively reduced to (-)-Galanthamine. The work by Node and coworkers demonstrates an asymmetric variant using remote asymmetric induction.[7][8]
Signaling Pathway of Biomimetic Synthesis
Caption: Core transformations in the biomimetic synthesis of (-)-Galanthamine.
Experimental Protocol: PIFA-Mediated Oxidative Phenol Coupling
This protocol is adapted from syntheses employing hypervalent iodine reagents for the key oxidative coupling step.[7]
Reaction: Intramolecular oxidative coupling of an N-substituted tyramine derivative to form the narwedine skeleton.
Materials:
-
N-(4-hydroxy)phenethyl-N-(3',4',5'-trialkoxy)benzyl formamide derivative
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
Procedure:
-
A solution of the N-substituted tyramine derivative in a mixture of anhydrous dichloromethane and trifluoroethanol is cooled to 0 °C under an inert atmosphere.
-
A solution of PIFA in anhydrous trifluoroethanol is added dropwise to the cooled solution over a period of 30 minutes.
-
The reaction mixture is stirred at 0 °C and monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the spirocyclic dienone.
Synthesis via Semipinacol Rearrangement
A distinct approach to the this compound core was reported by Tu and coworkers, featuring a semipinacol rearrangement as the key step to construct the hydrobenzofuran ring system and the embedded quaternary center.[9][10] This strategy provides a novel disconnection and a practical route to the racemic natural product.
Workflow of the Semipinacol Rearrangement Approach
Caption: Key steps in the racemic synthesis of this compound via semipinacol rearrangement.
Experimental Protocol: Successive Semipinacol Rearrangement/Desilylation/Cyclization
This protocol outlines the one-pot transformation that constructs the core structure of this compound in this synthetic route.
Reaction: Lewis acid-promoted semipinacol rearrangement followed by desilylation and cyclization.
Materials:
-
Hydroxy-epoxide precursor with a silyl-protected phenol
-
Titanium(IV) chloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
A solution of the hydroxy-epoxide precursor in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
A solution of titanium(IV) chloride in dichloromethane is added dropwise.
-
The reaction mixture is stirred at -78 °C for a specified time, then allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the careful addition of water at 0 °C.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to afford the cyclized product.
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 5. Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biomimetic synthesis of (+/-)-galanthamine and asymmetric synthesis of (-)-galanthamine using remote asymmetric induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomimetic Synthesis of (±)-Galanthamine and Asymmetric Synthesis of (−)-Galanthamine Using Remote Asymmetric Induction [jstage.jst.go.jp]
- 9. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 10. Total synthesis of (+/-)-galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Galanthamine's Acetylcholinesterase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine (B1674398), a tertiary alkaloid isolated from the bulbs of the common snowdrop (Galanthus nivalis), is a well-established, reversible, and competitive inhibitor of acetylcholinesterase (AChE).[1][2] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, playing a crucial role in terminating cholinergic neurotransmission. The inhibition of AChE by agents like this compound increases the concentration and duration of action of ACh, a therapeutic strategy widely employed for the symptomatic treatment of mild to moderate Alzheimer's disease.[2][3][4]
Principle of the Assay: Ellman's Method
The most common in vitro assay to measure AChE activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues.[5][7][8] This colorimetric assay is valued for its simplicity, reliability, and suitability for high-throughput screening.[5]
The assay is based on the following coupled enzymatic reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analogue acetylthiocholine (B1193921) (ATChI) to produce thiocholine (B1204863) and acetate.
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[5][9]
The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATChI hydrolysis decreases, leading to a reduced rate of color development.
Quantitative Data: this compound's AChE Inhibitory Potency
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 value is a critical parameter for comparing the efficacy of different inhibitors.
| Parameter | Value | Source Enzyme/Tissue | Reference |
| IC50 | 0.31 µg/mL | Acetylcholinesterase (AChE) | [10] |
| IC50 | 410 nM (0.118 µg/mL) | Acetylcholinesterase (AChE) | [11] |
| IC50 | 0.35 µM (0.101 µg/mL) | Acetylcholinesterase (AChE) | [1] |
| IC50 | 2.727 µg/mL | Acetylcholinesterase (AChE) | [7] |
| IC50 | 0.88 µM (0.253 µg/mL) | Electric Eel AChE | [12] |
Note: IC50 values can vary depending on the source of the enzyme, substrate concentration, and specific assay conditions.
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S, EC 3.1.1.7) or human recombinant
-
This compound hydrobromide (or other salt)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix them while monitoring the pH until a stable pH of 8.0 is achieved.
-
AChE Solution (e.g., 0.36 U/mL): Prepare a stock solution of AChE in the phosphate buffer. Immediately before use, dilute the stock solution to the desired final concentration. Keep the enzyme solution on ice at all times.
-
ATCI Solution (15 mM): Dissolve the appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.[13]
-
DTNB Solution (3 mM): Dissolve the appropriate amount of DTNB in the phosphate buffer. Protect the solution from light.[13]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. From this stock, prepare serial dilutions in the phosphate buffer to achieve the desired final concentrations for the assay.
Assay Procedure (96-Well Plate Format)
-
Assay Setup: In each well of a 96-well microplate, add the following components in the specified order:
-
Blank: 160 µL of phosphate buffer + 20 µL of DTNB + 20 µL of buffer (instead of enzyme).
-
Control (No Inhibitor): 140 µL of phosphate buffer + 20 µL of DTNB + 20 µL of AChE solution.
-
Test Sample (with this compound): 140 µL of phosphate buffer containing the desired concentration of this compound + 20 µL of DTNB + 20 µL of AChE solution.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[13]
-
Initiate Reaction: To all wells (except the blank), add 10 µL of the 15 mM ATCI solution to start the enzymatic reaction. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm every 60 seconds for a period of 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = [ (V_control - V_sample) / V_control ] * 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that produces 50% inhibition, which can be determined by non-linear regression analysis.
Visualizations
Mechanism of Acetylcholinesterase Inhibition by this compound
Caption: Competitive inhibition of Acetylcholinesterase (AChE) by this compound.
Experimental Workflow for Ellman's Assay
Caption: Workflow for determining AChE inhibitory activity using Ellman's method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review of the acetylcholinesterase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, Synthesis, and Inhibitory Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. agetds.com [agetds.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. 4.5. AChE Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for Studying the Efficacy of Galanthamine in Animal Models of Dementia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to investigate the therapeutic potential of Galanthamine for dementia, particularly Alzheimer's disease. Detailed protocols for key behavioral and biochemical assays are provided to facilitate experimental design and execution.
Introduction to this compound's Mechanism of Action
Galantamine is a well-established medication for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[3] By increasing the levels of acetylcholine in the brain, Galantamine enhances cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory.[4][5] Additionally, Galantamine allosterically modulates nicotinic acetylcholine receptors (nAChRs), further potentiating cholinergic signaling and contributing to its therapeutic effects.[6][7] Some studies also suggest that Galantamine may have disease-modifying properties, including reducing amyloid-β (Aβ) plaque formation and neuroinflammation.[1][2][8]
Animal Models for Efficacy Testing
A variety of animal models are employed to study the effects of Galantamine on dementia-related pathology and cognitive deficits. These models can be broadly categorized into two types: pharmacologically-induced models and transgenic models.
Pharmacologically-Induced Models
Scopolamine-Induced Amnesia Model: This is a widely used model that mimics the cholinergic deficit observed in Alzheimer's disease.[4][9] Scopolamine, a muscarinic receptor antagonist, is administered to healthy animals (typically mice or rats) to induce transient cognitive impairments, including deficits in learning and memory.[9][10] This model is particularly useful for screening compounds with potential cholinomimetic activity.
Transgenic Models
5XFAD Mouse Model: This transgenic model of Alzheimer's disease expresses five human familial Alzheimer's disease (FAD) mutations, leading to an aggressive and rapid development of amyloid plaques in the brain.[1][2][11] These mice exhibit age-dependent cognitive decline, making them a valuable tool for studying the effects of therapeutic interventions on both pathology and behavior.[1][2]
APP/PS1 Mouse Model: This is another widely used transgenic model that co-expresses a mutated human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1).[8][12] These mice develop amyloid plaques, neuroinflammation, and cognitive deficits, recapitulating key aspects of Alzheimer's disease pathology.[8][12]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize quantitative data from studies investigating the efficacy of Galantamine in various animal models of dementia.
Table 1: this compound Efficacy in Scopolamine-Induced Amnesia Models
| Animal Model | This compound Dosage | Treatment Duration | Behavioral Test | Key Findings | Reference |
| Mice | 0.1 mg/kg, s.c. (in combination with memantine) | Single dose | Spontaneous Alternation, Object Recognition | Combination of low doses of galantamine and memantine (B1676192) rescued scopolamine-induced memory impairment. | [9] |
| Mice | 1 mg/kg | 9 days | Step-through Inhibitory Avoidance, T-maze, Hole-board Test | Galantamine derivatives showed significant improvement in short- and long-term memory. | [4][5] |
| Rats | 3 mg/kg, i.p. | 21 days | Two Rewarded Alternation Tests | Galantamine treatment showed features closer to the scopolamine-induced group in metabolic brain imaging. | [13] |
Table 2: Galantamine Efficacy in Transgenic Alzheimer's Disease Models
| Animal Model | Galantamine Dosage | Treatment Duration | Behavioral Test(s) | Key Pathological/Biochemical Findings | Reference |
| 5XFAD Mice | 14 mg/kg and 26 mg/kg body weight (oral) | Chronic | Open Field, Light-Dark Avoidance, Fear Conditioning | Significantly lower plaque density in the entorhinal cortex and hippocampus; reduced gliosis. | [1][2] |
| APP/PS1 Mice | 5 mg/kg, i.p. | 8 weeks | Morris Water Maze | Reduced total area of amyloid load in the hippocampus; inhibited astrocyte activation. | [8] |
| APPswe/PS1dE9 Mice | Not specified (oral) | From pre-plaque phase | Morris Water Maze, Novel Object Recognition | Improved unbalanced redox state; enhanced microglial function for Aβ clearance; reduced Aβ-positive area in the cortex. | [12] |
Experimental Protocols
Behavioral Assays
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[14][15][16][17]
Apparatus:
-
A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white tempera paint or powdered non-fat milk.[14]
-
The water temperature should be maintained at 22 ± 2°C.[14]
-
A hidden escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.[14]
-
A video tracking system and software to record and analyze swimming paths and escape latencies.[14]
Procedure:
-
Habituation (Day 1):
-
Place a visible flag on the platform.
-
Allow each mouse four trials to find the visible platform. The starting position should be varied for each trial.[14]
-
-
Acquisition Training (Days 2-6):
-
The platform is hidden in a constant location in one of the four quadrants.
-
Conduct four trials per day for five consecutive days.
-
The starting position is varied for each trial.
-
Record the escape latency (time to find the platform) and path length for each trial. If a mouse fails to find the platform within 60-90 seconds, gently guide it to the platform.[15]
-
Allow the mouse to remain on the platform for 15-30 seconds after each trial.[15][16]
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
The passive avoidance test assesses long-term memory based on negative reinforcement.[18][19][20]
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a sliding door.[18] The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition/Training Trial:
-
Retention Trial (typically 24 hours later):
-
Place the animal back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.[20]
-
Biochemical Assays
This assay measures the activity of AChE in brain tissue homogenates.
Procedure (based on Ellman's method):
-
Tissue Preparation: Homogenize brain tissue (e.g., hippocampus, cortex) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Reaction Mixture: Prepare a reaction mixture containing the brain homogenate, a source of acetylthiocholine (B1193921) (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measurement: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored compound. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.
-
Inhibition Assay: To determine the inhibitory effect of Galantamine, the assay is performed in the presence of varying concentrations of the drug. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.[21]
Immunohistochemistry:
-
Tissue Processing: Perfuse animals and collect brain tissue. Fix, section, and mount the brain slices on slides.
-
Staining:
-
Incubate the sections with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).
-
Follow with a secondary antibody conjugated to a detectable marker (e.g., a fluorescent dye or an enzyme like horseradish peroxidase).
-
-
Imaging and Analysis:
-
Capture images of the stained sections using a microscope.
-
Use image analysis software to quantify the Aβ plaque load, which can be expressed as the percentage of the total area occupied by plaques in specific brain regions (e.g., cortex and hippocampus).[8]
-
ELISA:
-
Tissue Homogenization: Homogenize brain tissue in appropriate extraction buffers to isolate soluble and insoluble Aβ fractions.
-
Assay: Use a commercially available Aβ ELISA kit to quantify the levels of Aβ40 and Aβ42 in the brain homogenates.
Visualizations
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Dual mechanism of action of this compound.
References
- 1. Galantamine slows down plaque formation and behavioral decline in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine Slows Down Plaque Formation and Behavioral Decline in the 5XFAD Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
- 3. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galantamine protects against beta amyloid peptide-induced DNA damage in a model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galantamine-induced amyloid-{beta} clearance mediated via stimulation of microglial nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic effects of galantamine and memantine in attenuating scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. O-demethyl galantamine alters protein expression in cerebellum of 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early administration of galantamine from preplaque phase suppresses oxidative stress and improves cognitive behavior in APPswe/PS1dE9 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Therapeutical Effect of Matricaria Chamomilla Extract vs. Galantamine on Animal Model Memory and Behavior Using 18F-FDG PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scantox.com [scantox.com]
- 19. Procedures for Behavioral Assessment of Dementia (Sivaraman et al., 2016; Lee et al., 2017) [ebrary.net]
- 20. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 21. Acetylcholinesterase Inhibition Activity of Hippeastrum papilio (Ravenna) Van Scheepen (Amaryllidaceae) Using Zebrafish Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for Galanthamine quantification
This document provides detailed application notes and experimental protocols for the quantitative analysis of Galanthamine using High-Performance Liquid Chromatography (HPLC). These methods are suitable for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a well-established acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease. Accurate and precise quantification of this compound in various matrices, including pharmaceutical dosage forms and biological samples, is crucial for ensuring its safety and efficacy. HPLC is a powerful and widely used analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This document outlines several validated RP-HPLC methods for the determination of this compound.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the key parameters of different HPLC methods for this compound quantification, providing a clear comparison for method selection and development.
Table 1: HPLC Methods for this compound in Pharmaceutical Formulations
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Inertsil ODS-3V (150 x 4.6 mm, 5µm)[1] | C18 (250 x 4.6 mm, 5 µm)[2] | Phenomenex C18 (250 x 4.6 mm, 5µm)[3] | Octadecylsilane carbon column[4] |
| Mobile Phase | Phosphate (B84403) Buffer:Acetonitrile (B52724) (75:25 v/v)[1] | Methanol (B129727):Water (60:40 v/v)[2] | 1 mM Ammonium Formate:Acetonitrile (30:70 v/v)[3] | Gradient Elution: A) Buffer:ACN (97:3 v/v), B) Buffer:ACN (25:75 v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 0.4 mL/min[3] | Not Specified |
| Detection (UV) | 230 nm[1] | 210 nm[2] | 289 nm[3] | 230 nm[4] |
| Retention Time | 4.2 min[1] | ~6.5 min[2] | Not Specified | Not Specified |
| Linearity Range | 6-30 µg/mL[1] | 2-10 µg/mL[2] | 100-1000 µg/mL[3] | From 8 µg/mL[4] |
| Correlation Coeff. | 0.999[1] | > 0.999[2] | Not Specified | 0.999[4] |
Table 2: HPLC Methods for this compound in Plant Material and Biological Fluids
| Parameter | Method 5 (Plant Material) | Method 6 (Plant Material) | Method 7 (Human Plasma) |
| Stationary Phase | Vydac 201SP54 (C18)[5] | SUPELCOSIL LC-18 (250 x 4.6 mm, 5 µm)[6] | Not Specified |
| Mobile Phase | TFA:Water:Acetonitrile (0.01:95:5 v/v/v)[5] | Ammonium Carbonate:Acetonitrile (85:15 v/v)[6] | Acetonitrile:10 mM Ammonium Formate (90:10 v/v)[7] |
| Flow Rate | 1.5 mL/min[5] | 1.0 mL/min[6] | 0.8 mL/min[7] |
| Detection | UV (Wavelength Not Specified) | UV at 292 nm[6] | MS/MS (Positive Ion Mode)[7] |
| Internal Standard | Ephedrine-HCl[5] | None Mentioned | Carbamazepine[7] |
| Linearity Range | Not Specified | 0.025-0.4 mg/mL[6] | 2-160 ng/mL[7] |
| Sample Preparation | Extraction with 0.1% TFA in water[5] | Extraction with 1% H2SO4[6] | Liquid-liquid extraction with dichloromethane[7] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the HPLC analysis of this compound.
Protocol 1: Quantification of this compound Hydrobromide in Pharmaceutical Formulations
This protocol is based on the method described by Raveendra Babu et al.[1]
1. Materials and Reagents:
-
This compound Hydrobromide reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm nylon membrane filter
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5µm)
-
Mobile Phase: Phosphate Buffer:Acetonitrile (75:25 v/v). The phosphate buffer is prepared by dissolving a specific amount of potassium dihydrogen phosphate in water and adjusting the pH with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 230 nm
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Phosphate Buffer Preparation: Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to a specified value using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared phosphate buffer and acetonitrile in the ratio of 75:25 (v/v). Degas the mobile phase by sonication.
-
Diluent Preparation: Prepare a mixture of methanol and water in a 95:5 (v/v) ratio and degas[1].
-
Standard Stock Solution: Accurately weigh about 24.0 mg of this compound Hydrobromide reference standard and transfer it to a 100 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and then dilute to the mark with diluent[1].
-
Working Standard Solutions: Prepare a series of working standard solutions by successive dilutions of the stock solution to achieve concentrations within the linear range (e.g., 6-30 µg/mL)[1].
-
Sample Solution (from Capsules): Weigh the contents of twenty capsules and calculate the average weight. Take an amount of powder equivalent to 10 mg of this compound Hydrobromide and transfer it to a 10 mL volumetric flask. Add mobile phase and sonicate for 20 minutes to extract the drug. Filter the solution through a 0.45 µm nylon membrane filter. Dilute the filtered solution suitably for analysis[1].
4. System Suitability:
-
Before starting the analysis, equilibrate the HPLC system for at least 30 minutes with the mobile phase.
-
Inject a blank (diluent) followed by six replicate injections of a standard solution.
-
The system is suitable for analysis if the column efficiency for the this compound peak is not less than 2000 theoretical plates and the tailing factor is not more than 2.0[1].
5. Analysis Procedure:
-
Inject the blank, standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: Rapid Determination of this compound in Amaryllidaceae Plant Material
This protocol is adapted from the method described by Mustafa et al.[5]
1. Materials and Reagents:
-
This compound reference standard
-
Ephedrine-HCl (Internal Standard)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Plant material (e.g., bulbs)
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with UV detector
-
Column: Vydac 201SP54 C18 column or equivalent small-pore C18 column
-
Mobile Phase: TFA:Water:Acetonitrile (0.01:95:5, v/v/v)
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
-
Detector: UV (wavelength to be optimized, typically around 210-230 nm)
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Extraction Solvent: 0.1% TFA in water[5].
-
Standard Stock Solution: Accurately weigh and dissolve known amounts of this compound and Ephedrine-HCl in the extraction solvent to prepare stock solutions[5].
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the extraction solvent to cover the expected concentration range of this compound in the plant extracts[5].
-
Sample Preparation:
-
Homogenize the plant material (e.g., bulbs).
-
Weigh a known amount of the homogenized plant material.
-
Add a known amount of the internal standard (Ephedrine-HCl).
-
Extract the sample with the 0.1% TFA in water extraction solvent. This can be done by sonication or shaking for a specified period.
-
Centrifuge or filter the extract to obtain a clear solution ready for HPLC injection[5].
-
4. Analysis Procedure:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks for this compound and the internal standard based on their retention times.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standards and the samples.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of this compound in the standard solutions.
-
Determine the concentration of this compound in the plant extracts from the calibration curve.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for this compound Quantification in Pharmaceuticals.
Caption: Workflow for this compound Quantification in Plant Material.
References
- 1. scispace.com [scispace.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. jocpr.com [jocpr.com]
- 4. ijrpr.com [ijrpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of galantamine in human plasma by LC-MS/MS using carbamazepine as an internal standard: Method validation and application to a pharmacokinetic study of galantamine hydrobromide prolonged-release capsules in healthy Thai volunteers - ProQuest [proquest.com]
Application Notes and Protocols for Using Galanthamine in Synaptic Plasticity and Long-Term Potentiation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Galanthamine (B1674398) is a tertiary alkaloid originally derived from plants of the Amaryllidaceae family.[1] It is clinically approved for the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[1][2] Its therapeutic efficacy is attributed to a dual mechanism of action: competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4][5][6] This dual action makes this compound a valuable tool for investigating the role of cholinergic signaling in synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[3][7]
These application notes provide an overview of this compound's mechanism, quantitative data on its effects, and detailed protocols for its use in LTP studies.
Mechanism of Action in Synaptic Plasticity
This compound's effects on synaptic plasticity are multifaceted:
-
AChE Inhibition: By inhibiting AChE, this compound increases the synaptic concentration and half-life of acetylcholine (ACh).[1][2] This enhances cholinergic transmission, which is crucial for modulating synaptic strength and plasticity.
-
Allosteric Potentiation of nAChRs: this compound binds to an allosteric site on nAChRs, increasing their sensitivity to ACh.[2][8] This potentiation applies to several nAChR subtypes, including the α7 and α4β2 subtypes, which are highly expressed in the hippocampus and implicated in cognitive processes.[2][9] This allosteric potentiation is a key feature that distinguishes this compound from other AChE inhibitors like donepezil (B133215) and rivastigmine.[4][8]
-
Modulation of Glutamatergic Transmission: The enhanced nAChR activity, particularly of presynaptic α7-nAChRs, facilitates the release of glutamate.[4][10] This, in turn, can potentiate NMDA receptor-dependent LTP.[3][11] Studies show that this compound enhances LTP in the hippocampal CA1 region through a mechanism involving α7-nAChR activation, which subsequently activates downstream signaling cascades involving CaMKII and PKC.[3][12]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound on LTP and Cellular Signaling
| Experimental Model | This compound Concentration | Measured Parameter | Key Finding | Reference |
| Rat Hippocampal CA1 Slices | 1 µM | LTP Enhancement (fEPSP slope) | Peak enhancement of LTP with a bell-shaped dose-response curve. | [3] |
| Rat Hippocampal CA1 Slices | 1 µM | CaMKII and PKCα Activity | Peak activation observed, correlating with LTP enhancement. | [3][12] |
| Rat Hippocampal Slices | 1 µM | Glutamatergic Transmission | Potentiated glutamatergic transmission between Schaffer collaterals and CA1 neurons. | [4][10] |
| SH-SY5Y Cells | 1 µM | Nicotine-evoked Ca²+ Increase | Maximum potentiation of nicotine-evoked responses. | [8] |
| Primary Rat Cortical Neurons | 5 µM | Neuroprotection against NMDA toxicity | Completely reversed NMDA-induced toxicity. | [13][14] |
| Primary Rat Cortical Neurons | 1 µM (with 0.1 µM Memantine) | Neuroprotection against NMDA toxicity | Achieved full neuroprotection at concentrations that were inactive alone. | [9][13][14] |
Table 2: In Vivo Effects of this compound on Cognition and Synaptic Proteins
| Experimental Model | This compound Dosage | Measured Parameter | Key Finding | Reference |
| LPS-exposed Mice | 4 mg/kg (IP) for 14 days | Cognitive Function (Morris Water Maze) | Prevented LPS-induced deficits in spatial learning and memory. | [15] |
| LPS-exposed Mice | 4 mg/kg (IP) for 14 days | Synaptic Proteins (SYN, PSD-95) | Ameliorated LPS-induced loss of synaptophysin and PSD-95 in the hippocampus. | [15] |
| Young and Older Rabbits | 3.0 mg/kg for 15 days | Learning (Eyeblink Conditioning) | Significantly improved learning and reduced brain AChE levels. | [5][7] |
| Young and Older Rabbits | 3.0 mg/kg for 15 days | Nicotinic Receptor Binding | Significantly increased nicotinic receptor binding in the brain. | [5][7] |
Signaling Pathways and Experimental Workflows
// Edges Gal -> AChE [label="Inhibits", dir=tee, color="#EA4335"]; AChE -> ACh [label="Degrades", dir=tee, style=dashed, color="#5F6368"]; Gal -> nAChR [label="Potentiates\n(APL)", style=bold, color="#EA4335"]; ACh -> nAChR [label="Activates"]; nAChR -> Glu [label="↑ Release", style=bold, color="#4285F4"]; Glu -> NMDA_R [label="Activates"]; NMDA_R -> Ca_influx; Ca_influx -> CaMKII [label="Activates"]; Ca_influx -> PKC [label="Activates"]; CaMKII -> AMPA_R [label="Phosphorylates"]; PKC -> AMPA_R [label="Phosphorylates"]; CaMKII -> LTP; PKC -> LTP; } caption [label="this compound's dual-action signaling pathway enhancing LTP.", shape=plaintext, fontsize=10]; }
// Key Reagents Node reagents [label="Key Reagents:\n- Artificial Cerebrospinal Fluid (ACSF)\n- this compound Stock Solution\n- O₂/CO₂ Gas (95%/5%)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; reagents -> cluster_prep [style=dashed, color="#5F6368"]; } caption [label="Experimental workflow for in vitro LTP studies with this compound.", shape=plaintext, fontsize=10]; }
Experimental Protocols
Protocol 1: In Vitro LTP Recording in Acute Hippocampal Slices
This protocol is synthesized from standard methodologies for studying LTP in the CA1 region of the hippocampus.[3][16][17][18]
1. Materials and Reagents:
-
Animals: Wistar rats or C57BL/6 mice.
-
This compound Hydrobromide: Prepare a concentrated stock solution (e.g., 10 mM in dH₂O) and store at -20°C. Dilute to the final working concentration (e.g., 0.01-10 µM) in ACSF just before use.[3]
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 5 KCl, 1.25 NaH₂PO₄, 2.5 CaCl₂, 1.3 MgSO₄, 26 NaHCO₃, 10 D-glucose.[16] The solution must be continuously bubbled with carbogen (B8564812) gas (95% O₂ / 5% CO₂).
-
Dissection Tools: Surgical scissors, forceps, petri dish on ice.
-
Vibrating Microtome (Vibratome) or Tissue Chopper.
-
Recording Setup: Submerged or interface recording chamber, perfusion system, amplifier, digitizer, stimulating electrode (e.g., bipolar tungsten), and recording electrode (glass micropipette filled with ACSF, 2-5 MΩ).
2. Hippocampal Slice Preparation:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, carbogen-gassed ACSF.
-
Isolate the hippocampus.
-
Cut transverse hippocampal slices (350-400 µm thick) using a vibratome.
-
Transfer the slices to a recovery chamber containing carbogenated ACSF at a slightly elevated temperature (e.g., 28-32°C) for at least 1 hour.[18]
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated ACSF at a constant temperature (e.g., 30-32°C).
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 area.[16]
-
Determine the stimulus intensity that elicits a field excitatory postsynaptic potential (fEPSP) that is approximately 40-50% of the maximum response.
-
Record stable baseline fEPSPs every 30-60 seconds for at least 20-30 minutes.
4. This compound Application and LTP Induction:
-
After establishing a stable baseline, switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 1 µM).[3] For control experiments, perfuse with vehicle ACSF.
-
Continue recording for another 20-30 minutes in the presence of the drug to establish a new baseline.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[16][17]
-
Immediately following HFS, resume recording fEPSPs for at least 60 minutes to monitor the potentiation.
5. Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the slope values to the average slope recorded during the initial baseline period.
-
Compare the magnitude of potentiation (e.g., the average normalized slope from 50-60 minutes post-HFS) between the this compound-treated and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Protocol 2: In Vivo Assessment of Synaptic Protein Levels
This protocol is based on studies investigating this compound's effect on synaptic markers in animal models of cognitive impairment.[15]
1. Animal Model and Drug Administration:
-
Use a relevant animal model (e.g., mice with LPS-induced neuroinflammation).[15]
-
Administer this compound (e.g., 4 mg/kg, intraperitoneal injection) or vehicle (e.g., saline) daily for a specified period (e.g., 14 days).[15]
-
After the treatment period, perform behavioral tests (e.g., Morris water maze) to correlate with molecular changes.[15]
2. Tissue Collection and Preparation:
-
Euthanize the animals and rapidly dissect the hippocampus on ice.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
3. Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against synaptic proteins of interest (e.g., anti-PSD-95, anti-synaptophysin) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensity for each protein using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control.
-
Compare the normalized protein expression levels between the this compound-treated and control groups using statistical analysis.
Conclusion
This compound serves as a powerful pharmacological tool for probing the role of the cholinergic system in synaptic plasticity and LTP. Its dual mechanism of AChE inhibition and allosteric potentiation of nAChRs provides a unique avenue for enhancing cholinergic signaling and modulating glutamatergic transmission. The provided protocols and data offer a framework for researchers to design and execute robust experiments to further elucidate the intricate mechanisms underlying learning and memory and to evaluate novel therapeutic strategies for cognitive disorders.
References
- 1. Review of the acetylcholinesterase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine enhancement of long-term potentiation is mediated by calcium/calmodulin-dependent protein kinase II and protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nicotinic allosteric potentiating ligand galantamine facilitates synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
Application Notes and Protocols for Galanthamine in Traumatic Brain Injury Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Traumatic Brain Injury (TBI) is a significant global health concern, often leading to long-term cognitive, motor, and executive function deficits. A key neurochemical system implicated in the cognitive sequelae of TBI is the cholinergic system, which is crucial for learning, memory, and attention.[1][2][3] TBI can lead to reduced cholinergic neurotransmission and altered receptor levels, providing a strong rationale for exploring pro-cholinergic therapeutic strategies.[1][2][3]
Mechanism of Action of Galanthamine (B1674398)
This compound's therapeutic effects in the context of TBI are attributed to its ability to enhance cholinergic signaling through two distinct mechanisms.
Caption: Dual mechanism of this compound enhancing cholinergic signaling.
Summary of Preclinical Research Applications
Preclinical studies, primarily in rodent models of controlled cortical impact (CCI), have demonstrated that this compound administration following TBI can:
-
Improve Cognitive Function: this compound has been shown to enhance recovery in tasks related to spatial learning, memory, and executive function.[1][3][6][7] However, the effective dose range appears to be narrow, with higher doses potentially exacerbating deficits in sustained attention.[5][7][8]
-
Provide Neuroprotection: Studies report that this compound can reduce the loss of specific neuronal populations, including GABAergic and newborn neurons in the hippocampus, a region critical for memory.[1][2][3] At certain doses, it has also been shown to reduce cortical lesion volume.[6][9]
-
Reduce TBI Pathology: Acute administration of this compound has been found to decrease the permeability of the blood-brain barrier (BBB) following injury.[1][2][3]
-
Augment Rehabilitation: When combined with subtherapeutic (short-duration) environmental enrichment, this compound can produce cognitive recovery equivalent to that seen with full-time enrichment, suggesting a synergistic effect with rehabilitative therapies.[[“]]
Data Presentation: Quantitative Outcomes
The following tables summarize quantitative data from key preclinical studies investigating this compound in TBI models.
Table 1: Effects of this compound on Cognitive and Motor Outcomes in TBI Models
| Study (Reference) | Animal Model | TBI Model | Dosing Regimen | Behavioral Test | Key Quantitative Findings |
|---|---|---|---|---|---|
| de la Tremblaye et al., 2017[7][11] | Adult Male Rats | CCI | 1, 2, or 3 mg/kg/day, i.p. for 21 days | Morris Water Maze (MWM) | 2 mg/kg group showed enhanced spatial learning vs. vehicle and other doses (p < 0.05). |
| Beam-walk/balance | No significant difference in motor function among TBI groups. | ||||
| Njoku et al., 2019[6][9] | Adult Male Rats | CCI | 1 or 2 mg/kg/day, i.p. for 4 weeks | Attentional Set-Shifting Test (AST) | Both 1 and 2 mg/kg doses rescued reversal learning deficits compared to vehicle-treated TBI group (p < 0.05). |
| Mountney et al., 2018[1][3] | Adult Male Rats | CCI | 1 mg/kg, twice daily, i.p. for 4 days | MWM, Novel Object Recognition, Fear Conditioning | Significant improvements in all cognitive tasks tested 10 days after treatment termination. |
| Campbell et al., 2024[5][8] | Adult Male Rats | CCI | 0.5, 2.0, or 5.0 mg/kg/day, i.p. for 27 days | 3-Choice Serial Reaction Time (3-CSRT) | 5.0 mg/kg dose exacerbated TBI-induced sustained attention deficits (p < 0.05). Lower doses had no effect. |
Table 2: Effects of this compound on Histological and Pathophysiological Outcomes in TBI Models
| Study (Reference) | Animal Model | TBI Model | Dosing Regimen | Outcome Measure | Key Quantitative Findings |
|---|---|---|---|---|---|
| Njoku et al., 2019[6][9] | Adult Male Rats | CCI | 2 mg/kg/day, i.p. for 4 weeks | Cortical Lesion Volume | Significantly smaller lesion in 2 mg/kg group (30.64 mm³) vs. vehicle (43.31 mm³) (p < 0.01). |
| de la Tremblaye et al., 2017[7] | Adult Male Rats | CCI | 1, 2, or 3 mg/kg/day, i.p. for 21 days | Cortical Lesion Volume | No significant difference among TBI groups (e.g., 2 mg/kg: 37.3 ± 4.9 mm³ vs. vehicle: 45.1 ± 2.9 mm³). |
| Mountney et al., 2018[1][3] | Adult Male Rats & Mice | CCI | Rats: 1 mg/kg; Mice: 3 mg/kg | Blood-Brain Barrier (BBB) Permeability | Significantly reduced Evans Blue extravasation in treated animals vs. vehicle (p < 0.05). |
| | Adult Male Rats | CCI | 1 mg/kg, twice daily, i.p. for 4 days | Newborn Neuron Survival (Doublecortin+) | Significantly more doublecortin-positive cells in the hippocampus of treated TBI animals vs. vehicle (p = 0.048). |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Controlled Cortical Impact (CCI) Injury Model
This protocol describes a commonly used method to induce a focal TBI in rodents.[1][6]
-
Animal Preparation: Anesthetize an adult male Sprague-Dawley rat (300-325 g) with isoflurane (B1672236) (e.g., 2-3% in O₂). Confirm anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Make a midline incision on the scalp and retract the skin to expose the skull.
-
Perform a craniotomy (e.g., 6-mm diameter) over the right parietal cortex, midway between bregma and lambda. Keep the dura mater intact.
-
Induce Injury: Position the animal under an electromagnetic CCI device. Use a 4-mm diameter impactor tip. Set injury parameters (e.g., 2.8 mm tissue deformation at a velocity of 4 m/s) to produce a moderate injury.
-
After impact, remove the device, replace the bone flap (or seal with bone wax), and suture the scalp incision.
-
-
Post-Operative Care:
-
Administer analgesic (e.g., buprenorphine) and sterile saline for hydration.
-
Monitor the animal during recovery from anesthesia. House animals individually post-surgery.
-
Sham-operated control animals undergo the same procedure, including craniotomy, but do not receive the cortical impact.
-
Protocol 2: this compound Administration
This protocol outlines the preparation and administration of this compound.[5][7][9]
-
Preparation: Dissolve this compound hydrobromide in sterile 0.9% saline to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, 5.0 mg/mL for a 1 mL/kg injection volume). The vehicle control group receives an equivalent volume of sterile saline.
-
Administration:
-
Timing: The first injection is typically administered between 30 minutes and 24 hours post-TBI.[1][7]
-
Route: Administer via intraperitoneal (i.p.) injection.
-
Frequency & Duration: Treatment schedules vary from acute (e.g., twice daily for 4 days) to chronic (e.g., once daily for 21-27 days).[1][8] On days when behavioral testing occurs, administer the drug 30 minutes prior to the test.[8]
-
Protocol 3: Morris Water Maze (MWM) Assessment
This protocol assesses hippocampus-dependent spatial learning and memory.[1][7]
-
Apparatus: A large circular pool (e.g., 1.8 m diameter) filled with water (20-22°C) made opaque with non-toxic paint. A small escape platform (10 cm diameter) is submerged 2 cm below the water surface. Visual cues are placed around the room.
-
Procedure (Spatial Learning):
-
Acquisition Phase (e.g., Post-op Days 14-19): Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the rat in the pool facing the wall from one of four quasi-random start positions.
-
Allow the rat to swim for a maximum of 60 seconds to find the hidden platform. If it fails, guide it to the platform.
-
Allow the rat to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Data Analysis: Analyze the mean escape latency across days. A steeper learning curve (decreasing latency) in the this compound-treated group compared to the vehicle-treated TBI group indicates improved spatial learning.[7]
Experimental Workflow Visualization
The diagram below illustrates a typical experimental workflow for evaluating this compound in a TBI model.
Caption: A standard preclinical workflow for TBI pharmacotherapy studies.
Limitations and Future Directions
While preclinical results are promising, several factors require consideration.
-
Therapeutic Window: The effective dose range for this compound appears to be narrow. Doses effective for spatial memory (2 mg/kg) did not improve sustained attention, and a higher dose (5 mg/kg) worsened it.[7][8] This highlights the importance of dose-response studies for specific cognitive domains.
-
Clinical Translation: Human data on this compound for TBI is limited and less conclusive than preclinical findings.[[“]] A Phase 2 clinical trial for TBI and PTSD was terminated, indicating challenges in clinical translation.[13] Future research should focus on identifying patient populations most likely to benefit and exploring combination therapies.
-
Mechanism: While enhanced cholinergic signaling is the primary proposed mechanism, further studies are needed to elucidate the specific downstream pathways responsible for the observed neuroprotective and cognitive-enhancing effects in the context of TBI.
These notes provide a framework for researchers to design and execute studies investigating this compound as a potential therapeutic agent for traumatic brain injury. Careful consideration of dosing, timing, and the specific functional domains being assessed is critical for advancing our understanding of its utility.
References
- 1. Post-Injury Administration of Galantamine Reduces Traumatic Brain Injury Pathology and Improves Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-Injury Administration of Galantamine Reduces Traumatic Brain Injury Pathology and Improves Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Evaluating the Efficacy of Chronic Galantamine on Sustained Attention and Cholinergic Neurotransmission in A Pre-Clinical Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic treatment with galantamine rescues reversal learning in an attentional set-shifting test after experimental brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galantamine and Environmental Enrichment Enhance Cognitive Recovery after Experimental Traumatic Brain Injury But Do Not Confer Additional Benefits When Combined - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Efficacy of Chronic Galantamine on Sustained Attention and Cholinergic Neurotransmission in A Pre-Clinical Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. Galantamine and Environmental Enrichment Enhance Cognitive Recovery after Experimental Traumatic Brain Injury But Do Not Confer Additional Benefits When Combined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Radioligand Binding Assays Studying Galanthamine's Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine (B1674398) is a well-established therapeutic agent for Alzheimer's disease, exhibiting a dual mechanism of action. It is a reversible, competitive inhibitor of acetylcholinesterase (AChE) and an allosteric potentiating ligand (APL) of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This dual action enhances cholinergic neurotransmission by increasing acetylcholine (ACh) levels in the synaptic cleft and by modulating nAChR function directly. Radioligand binding assays are indispensable tools for characterizing these interactions, enabling the determination of binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for its molecular targets. These application notes provide detailed protocols for conducting radioligand binding assays to investigate the interaction of this compound with both AChE and various nAChR subtypes.
Data Presentation: Quantitative Binding Data for this compound
The following tables summarize the quantitative data for this compound's binding affinity for acetylcholinesterase and its modulatory effects on various nicotinic acetylcholine receptor subtypes.
Table 1: this compound Inhibition of Acetylcholinesterase (AChE)
| Enzyme Source | Assay Method | IC50 / Ki | Reference |
| Electrophorus electricus (electric eel) | Colorimetric (Ellman's method) | IC50: 0.68 µM | [2] |
| Human recombinant AChE | - | Ki: 62 - 540 nM | [3] |
| Human Brain | In vivo PET imaging | 30-40% inhibition at 16-24mg/day | [4] |
Table 2: this compound Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
| nAChR Subtype | Method | Effect | Concentration Range | Reference |
| Human α3β4 | Whole-cell patch-clamp | Potentiation | 0.1 - 1 µM | [4] |
| Human α4β2 | Whole-cell patch-clamp | Potentiation | 0.1 - 1 µM | [4][5] |
| Human α6β4 | Whole-cell patch-clamp | Potentiation | 0.1 - 1 µM | [4] |
| Human α7 | Whole-cell patch-clamp | Potentiation | 0.1 - 1 µM | [5] |
| Human α4β2 and α7 | Two-electrode voltage-clamp & patch-clamp | No potentiation; inhibition at >10 µM | 10 nM - 100 µM | [6] |
Note: There are conflicting reports regarding the positive allosteric modulation of α4β2 and α7 nAChRs by this compound. While some studies report potentiation at lower concentrations (0.1-1 µM) and inhibition at higher concentrations (>10 µM)[4][5], a more recent study did not observe positive modulation at any concentration tested[6]. This discrepancy may be due to different experimental systems and conditions.
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)
This protocol is based on the Ellman's method to determine the IC50 value of this compound for AChE.[7]
Materials:
-
Acetylcholinesterase (from Electrophorus electricus or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE in assay buffer (e.g., 0.1 U/mL).
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in assay buffer.
-
ATCI Solution: Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh).
-
This compound Solutions: Prepare a serial dilution of this compound in assay buffer to cover a range of concentrations (e.g., 1 nM to 100 µM).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 190 µL Assay Buffer + 10 µL ATCI solution.
-
Control (100% activity): 170 µL Assay Buffer + 10 µL AChE solution + 10 µL vehicle (e.g., DMSO, if used to dissolve this compound).
-
Test Wells: 160 µL Assay Buffer + 10 µL AChE solution + 10 µL of each this compound dilution.
-
-
Pre-incubation: Add 10 µL of DTNB solution to all wells. Incubate the plate at room temperature for 15 minutes to allow this compound to bind to AChE.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay for nAChRs (Competition Assay)
This protocol describes a competition binding assay to determine the Ki of this compound for a specific nAChR subtype using a suitable radioligand (e.g., [³H]epibatidine for α4β2 or [³H]cytisine for high-affinity nAChRs).
Materials:
-
Membrane preparation from cells or tissues expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]epibatidine, [³H]cytisine).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of nicotine (B1678760) or epibatidine).
-
96-well microplate.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand solution + 150 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL Non-specific binding control + 50 µL Radioligand solution + 150 µL membrane preparation.
-
This compound Competition: 50 µL of each this compound dilution + 50 µL Radioligand solution + 150 µL membrane preparation.
-
The final concentration of the radioligand should be close to its Kd value.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration:
-
Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Determine the percentage of specific binding in the presence of each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Caption: Simplified nAChR signaling cascade.
References
- 1. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Administering Galanthamine in Rodent Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Galanthamine (B1674398) is a well-established acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] It is clinically used for the treatment of mild to moderate Alzheimer's disease.[3][4] In preclinical research, this compound is widely used in rodent models to investigate its effects on cognition, particularly learning and memory. These application notes provide detailed protocols for the administration of this compound and the subsequent behavioral testing in rodents, along with a summary of its mechanism of action and relevant signaling pathways.
Mechanism of Action
This compound exerts its effects through a dual mechanism of action.[1][3][4] Firstly, it is a reversible and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][3]
Secondly, this compound acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][2][4] It binds to a site on the nAChR that is distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[1][4] This modulation enhances cholinergic signaling and can lead to the release of other neurotransmitters like dopamine.[5]
Recent studies have also suggested that this compound may have neuroprotective effects by activating signaling pathways such as the JNK pathway and inhibiting the Akt pathway, leading to increased expression of α7nAChRs and enhanced autophagy of Aβ₁₋₄₂.[6]
References
- 1. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 2. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Galantamine - Wikipedia [en.wikipedia.org]
- 5. Galantamine ameliorates the impairment of recognition memory in mice repeatedly treated with methamphetamine: involvement of allosteric potentiation of nicotinic acetylcholine receptors and dopaminergic-ERK1/2 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Galanthamine Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the extraction and in vitro production of Galanthamine (B1674398).
Frequently Asked Questions (FAQs)
Q1: My this compound yield from field-grown plants is lower than expected. What are the potential causes?
A1: Low this compound yield from cultivated plants can be attributed to several factors:
-
Plant Species and Cultivar: this compound content varies significantly between different species of the Amaryllidaceae family (e.g., Narcissus, Leucojum, Lycoris) and even between cultivars of the same species. For instance, over one hundred Narcissus cultivars have been screened, with 33 showing more than 0.1% this compound (dry weight), and N. pseudonarcissus cv. 'Carlton' is a known high-producer.[1][2]
-
Plant Part Used: The concentration of this compound is not uniform throughout the plant. Bulbs are generally the primary source for industrial extraction.[2][3] However, in some species like Lycoris aurea, the inflorescence can contain significantly higher levels than the bulbs.[4] The basal plate of Narcissus pseudonarcissus has also been shown to have a very high concentration.[5]
-
Harvest Time and Growth Conditions: The developmental stage of the plant influences alkaloid content.[6] Environmental stress, such as cultivation at higher altitudes or nitrogen-limited conditions, may increase this compound synthesis as a stress response.[7]
-
Extraction Efficiency: The chosen extraction method and its parameters (solvent, temperature, time) are critical. Inefficient extraction will lead to poor recovery of the available this compound.[8]
Q2: I am observing high variability in this compound content between batches of the same plant material. How can I minimize this?
A2: Batch-to-batch variability is a common issue. To improve consistency:
-
Standardize Harvesting: Harvest plants at the same developmental stage and time of year.
-
Control Post-Harvest Processing: Ensure uniform drying procedures (e.g., temperature, duration) as this can affect alkaloid stability. For example, leaf and bulb samples from Leucojum aestivum were dried at 60°C until a constant weight was achieved for analysis.[9]
-
Homogenize Plant Material: Before extraction, grind and thoroughly mix the dried plant material to ensure the sample taken for extraction is representative of the entire batch.
-
Validate Analytical Methods: Ensure your quantification method (e.g., HPLC, GC-MS) is validated for repeatability and accuracy to rule out analytical error as the source of variability.[2]
Q3: My in vitro cultures are growing slowly or not at all. What should I check?
A3: Poor growth in plant tissue culture can be due to:
-
Media Composition: The balance of plant growth regulators (auxins and cytokinins) is crucial. For Narcissus pseudonarcissus, callus was best obtained on Murashige and Skoog (MS) medium with a high auxin concentration (20 mg/l NAA), while bulblet formation was favored on media with low auxin (4 mg/l NAA).[5] Optimization of the nutrient medium is a key step.[10]
-
Culture Conditions: Temperature and light are critical factors. For Leucojum aestivum shoot cultures, the optimal temperature for combining biomass growth and this compound production was found to be 22°C.[11] Light generally has a positive impact on alkaloid production in Amaryllidaceae tissue cultures.[1][11]
-
Explants Source and Sterilization: The health of the source plant and the type of explant used are important. Inadequate surface sterilization can lead to contamination, which inhibits growth. Moderate temperature treatments (e.g., 52°C for 1 hour for Narcissus bulbs) can be effective for reducing contaminants.[5]
-
Culture System: For scaling up, the type of bioreactor is important. Temporary immersion systems and airlift bioreactors have been successfully used for Leucojum aestivum and Narcissus confusus.[9][12]
Q4: Elicitation treatment is not enhancing this compound production in my callus/shoot cultures. What could be wrong?
A4: Lack of response to elicitors can occur for several reasons:
-
Elicitor Choice and Concentration: Not all elicitors work for all species or culture types. Methyl jasmonate is a widely effective elicitor for Amaryllidaceae alkaloids.[10][12][13] However, high concentrations can inhibit growth.[10] For N. pseudonarcissus callus, methyl jasmonate significantly increased this compound production, while yeast extract had no significant effect.[10]
-
Timing of Application: The growth phase of the culture when the elicitor is added is critical. Elicitation is often most effective during the exponential growth phase.[13]
-
Culture Age and Type: The metabolic state of the cells can influence their responsiveness. Undifferentiated callus cultures often produce very low amounts of this compound compared to organized tissues like shoot cultures or regenerated bulblets.[5][10]
-
Exposure Duration: The length of time cultures are exposed to the elicitor can impact the outcome. Continuous exposure might be detrimental, while pulsed treatments could be more effective.
Troubleshooting Guides
Issue 1: Low Yield During Solvent Extraction
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low this compound in crude extract. | 1. Incorrect Solvent: The polarity of the solvent may be inappropriate for efficient extraction. 2. Inadequate pH: this compound is an alkaloid and its solubility is pH-dependent. 3. Insufficient Grinding: Large particle size reduces the surface area for solvent contact. | 1. Use methanol (B129727) or ethanol (B145695) for initial extraction. Pure methanol or a 1% tartaric acid methanolic solution has shown high yields.[14] 2. Perform an acid-base extraction. Dissolve the crude extract in an acidic solution (e.g., 2% H₂SO₄), wash with a non-polar solvent to remove neutral compounds, then basify the aqueous layer (pH 10-12) and extract this compound with a solvent like chloroform (B151607) or dichloromethane.[8][15] 3. Grind dried plant material to a fine powder (e.g., 60 mesh) to maximize extraction efficiency.[16] |
| Final product contains many impurities. | Ineffective Purification Steps: The purification protocol may not be selective enough. | 1. Implement a robust acid-base liquid-liquid extraction to separate alkaloids from other metabolites.[2][15] 2. Use solid-phase extraction (SPE), specifically cation-exchange cartridges, for more specific purification of alkaloids.[2][14] 3. For industrial-scale purification, consider chromatographic methods or crystallization techniques, such as forming a salt (e.g., galantamine hydrobromide) to facilitate purification.[17] |
Issue 2: Problems with In Vitro Cultures for this compound Production
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Cultures produce callus but very little or no this compound. | Lack of Differentiation: Undifferentiated callus tissue often has low production of secondary metabolites compared to organized tissues. | 1. Attempt to regenerate shoots or bulblets from the callus, as these differentiated structures typically produce higher levels of this compound.[5][10] 2. Establish shoot-clump cultures directly from explants like twin-scales, as these have proven effective for this compound production.[1][11] |
| Precursor feeding is toxic to the cultures or does not increase yield. | 1. Precursor Concentration: The concentration of the fed precursor may be too high, leading to toxicity. 2. Inefficient Uptake/Metabolism: The cells may not be taking up the precursor efficiently, or a subsequent enzymatic step in the biosynthetic pathway is the bottleneck. | 1. Test a range of precursor concentrations. For Leucojum aestivum bulblets, feeding with 0.15 g/L of 4'-O-methylnorbelladine gave the maximal this compound concentration.[18] 2. Ensure the culture is healthy and in an active growth phase. Combine precursor feeding with elicitation to potentially upregulate downstream biosynthetic enzymes. |
| Contamination (bacterial or fungal) is recurrent. | Ineffective Sterilization: The initial sterilization of the explant material may be insufficient. | 1. Optimize the surface sterilization protocol. Experiment with different concentrations and durations of sterilants (e.g., sodium hypochlorite). 2. Apply a heat treatment to the bulbs before explant excision (e.g., 52°C for 1 hour for Narcissus bulbs) to reduce internal contaminants.[5] |
Quantitative Data Summary
Table 1: this compound Yield from Various Natural Plant Sources
| Plant Species | Plant Part | Yield (µg/g Dry Weight unless specified) | Reference |
| Narcissus pseudonarcissus cv. Carlton | Bulb | 538 - 1109 (µg/g Fresh Weight) | [10][19] |
| Narcissus pseudonarcissus cv. Carlton | Basal Plate | >1109 (Higher than bulb) (µg/g Fresh Weight) | [5] |
| Narcissus cv. Fortune | Bulb | 285 | [2] |
| Narcissus cv. Carlton (grown in Israel) | Bulb | 452 | [2] |
| Narcissus cv. Ice Follies | Bulb | 69 | [2] |
| Leucojum aestivum | Bulb | 1000 - 3000 (0.1 - 0.3%) | [3] |
| Lycoris aurea | Bulb | 294 (0.0294%) | [20] |
| Lycoris radiata | Bulb | High expression of biosynthetic genes | [6] |
Table 2: Effect of Elicitation on this compound Yield in Narcissus pseudonarcissus Callus Culture
| Treatment (on MS Medium) | This compound Yield (µg/g Fresh Weight) | Fold Increase vs. Control | Reference |
| Control (No Elicitor) | 7.88 | - | [10][19] |
| Methyl Jasmonate | ~44.13 | ~5.6 | [10][19] |
| Chitosan | ~23.64 | ~3.0 | [10][19] |
| 25% Sucrose | ~15.76 | ~2.0 | [10][19] |
Table 3: Effect of Precursor Feeding on this compound Yield in Leucojum aestivum Bulblets
| Precursor (4'-O-methylnorbelladine) | This compound Yield (mg/g Dry Weight) | Culture Duration | Reference |
| 0 g/L (Control) | < 0.2 | 40 days | [18] |
| 0.15 g/L | 0.81 | 40 days | [18] |
| 0.3 g/L | ~0.75 | 40 days | [18] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Plant Material
This protocol is a generalized procedure based on methods used for Narcissus and other Amaryllidaceae plants.[2][8][15]
-
Preparation: Dry the plant material (e.g., bulbs) at 60°C to a constant weight and grind into a fine powder.
-
Initial Extraction: Macerate the powdered material in methanol (e.g., 10:1 solvent-to-solid ratio) for several hours or perform multiple reflux extractions. Combine the methanol extracts.
-
Solvent Evaporation: Evaporate the methanol under reduced pressure to obtain a crude extract.
-
Acidification: Dissolve the crude extract in a dilute acid solution (e.g., 2% H₂SO₄). This protonates the alkaloids, making them water-soluble.
-
Defatting: Wash the acidic solution with a non-polar solvent (e.g., chloroform, dichloromethane) to remove neutral compounds like fats and chlorophyll. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 10-12 using a base (e.g., 25% NaOH or NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.
-
Final Extraction: Extract the basic aqueous solution multiple times with chloroform or dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction enriched in this compound.
-
Quantification: Analyze the final extract using HPLC or GC-MS with a certified this compound standard to determine the concentration.[2][8]
Protocol 2: Establishment of In Vitro Callus and Elicitation
This protocol is based on the successful elicitation in Narcissus pseudonarcissus callus cultures.[10][19]
-
Explant Preparation: Select healthy bulbs. Remove outer layers and wash thoroughly. Surface sterilize the bulbs (e.g., with 70% ethanol followed by sodium hypochlorite (B82951) solution) and rinse with sterile distilled water. Aseptically dissect the bulbs into twin-scale explants.
-
Callus Induction: Culture the twin-scale explants on solid Murashige and Skoog (MS) medium supplemented with a high concentration of auxin (e.g., 20 mg/L NAA) and 3% sucrose. Incubate in the dark or under a 12h photoperiod at ~24°C.
-
Subculture: Subculture the developing callus onto fresh medium every 4-6 weeks.
-
Elicitation: Once sufficient callus biomass is established, transfer actively growing callus to fresh MS medium containing the desired elicitor.
-
Methyl Jasmonate (MeJA): Prepare a stock solution of MeJA in ethanol. Add to the autoclaved medium after it has cooled to around 50°C to a final concentration of ~100 µM. Also, prepare a control medium with an equivalent amount of ethanol.
-
-
Incubation and Harvest: Incubate the elicited cultures for a predetermined period (e.g., 2-4 weeks).
-
Extraction and Analysis: Harvest the callus, record the fresh weight, and extract the alkaloids using a suitable method (e.g., methanolic extraction followed by GC-MS analysis) to quantify this compound content.
Visualizations
Biosynthetic Pathway and Experimental Workflows
Caption: Simplified biosynthetic pathway of this compound.
Caption: Workflow for in vitro culture and elicitation.
Caption: Workflow for this compound extraction and analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103772403A - Method for extracting this compound by using lycoris aurea - Google Patents [patents.google.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. New Gold in Them Thar Hills: Testing a Novel Supply Route for Plant-Derived this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SUstainable PROduction of this compound by both in vitro and agricultural crops of highly this compound-containing plants | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 10. rau.repository.guildhe.ac.uk [rau.repository.guildhe.ac.uk]
- 11. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elicitation of this compound production by Leucojum aestivum shoots grown in temporary immersion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elicitation of this compound biosynthesis by Leucojum aestivum liquid shoot cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. researchgate.net [researchgate.net]
- 16. Method for extracting this compound from raw materials of genera of lycoris radiata or snowdrop - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN102050826A - Method for separating this compound - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Enhancement of this compound production through elicitation and NMR-based metabolite profiling in Narcissus pseudonarcissus cv. Carlton in vitro callus cultures - Royal Agricultural University Repository [rau.repository.guildhe.ac.uk]
- 20. researchgate.net [researchgate.net]
Overcoming challenges in the multi-step synthesis of Galanthamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of Galanthamine (B1674398).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Oxidative Phenol (B47542) Coupling
Question 1: My oxidative phenol coupling reaction to form the narwedine precursor has a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the biomimetic oxidative phenol coupling are a historically significant challenge in this compound synthesis.[1][2] The reaction often suffers from the formation of undesired side products due to multiple reactive sites on the precursor molecule.[2] Here are several factors to consider and troubleshoot:
-
Oxidizing Agent: The choice and amount of oxidizing agent are critical.
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]): This is a traditional reagent, but often gives low yields (as low as 1.4%).[1][2] Optimization of reaction conditions, including stoichiometry, is crucial.
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA): This hypervalent iodine reagent has been shown to improve yields significantly, in some cases up to 60-85% for related substrates.[3][4] Consider using PIFA in a fluorinated solvent, as the reaction may not proceed in other common solvents like benzene (B151609) or dichloromethane.[5]
-
-
Substrate Protection: Blocking the para-position of the phenol with a removable group, such as a bromide, can direct the coupling to the desired ortho-position and significantly increase the yield.[3]
-
Reaction Conditions:
-
Solvent: A two-phase system (e.g., chloroform/water or toluene (B28343)/water) is often employed.[6] The choice of organic solvent can influence the reaction outcome.
-
pH: Maintaining the correct pH with a base like sodium bicarbonate is essential.
-
Temperature: The reaction is typically run at elevated temperatures (e.g., 60°C).[6]
-
-
Alternative Methods:
Troubleshooting Workflow for Low Yield in Oxidative Phenol Coupling
Caption: Troubleshooting logic for improving the yield of the oxidative phenol coupling step.
Section 2: Stereocontrol in Narwedine Reduction
Question 2: The reduction of narwedine to this compound is producing a significant amount of the undesired epi-galanthamine. How can I improve the stereoselectivity?
Answer:
Achieving high stereoselectivity in the reduction of the narwedine ketone is crucial for an efficient synthesis. The formation of epi-galanthamine is a common side reaction.
-
Choice of Reducing Agent: This is the most critical factor.
-
Lithium aluminum hydride (LiAlH₄): This reagent often leads to a mixture of this compound and epi-galanthamine, sometimes in nearly equal amounts.[5]
-
L-selectride®: This bulky reducing agent provides excellent stereoselectivity for the desired this compound isomer.[1][3] The steric hindrance of L-selectride favors hydride attack from the less hindered face of the ketone.
-
-
Reaction Temperature: Maintaining a low temperature is critical to prevent the formation of the undesired epimer. The reaction should be kept below -15°C.[1]
-
Purification: While optimizing the reaction is ideal, if a mixture is obtained, the epimers can be separated by chromatography. However, their physical properties are quite similar, which can make separation challenging.[5]
| Reducing Agent | Typical Diastereomeric Ratio (this compound:epi-Galanthamine) | Reference |
| LiAlH₄ | ~60:40 | [6] |
| L-selectride® | >99:1 | [3] |
Section 3: Purification and Resolution
Question 3: I am struggling with the purification of racemic narwedine and the isolation of the desired (-)-narwedine enantiomer. What are the best strategies?
Answer:
The purification and resolution of narwedine are key steps in many total syntheses of (-)-Galanthamine.
-
Crystallization-Induced Dynamic Resolution: This is a highly effective method for obtaining enantiopure (-)-narwedine from a racemic mixture.[1][3]
-
Principle: Racemic narwedine exists in a dynamic equilibrium with its enantiomer in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol).[1][5]
-
Seeding: By seeding the solution with a small amount of pure (-)-narwedine or (+)-galanthamine, the crystallization of (-)-narwedine is initiated.[1][3] As (-)-narwedine crystallizes out, the equilibrium shifts to produce more of the (-)-enantiomer from the (+)-enantiomer in solution, eventually converting the entire mixture to the desired enantiomer.
-
Efficiency: This process is highly efficient, with reports of converting 10 g of racemic narwedine to 9.02 g of (-)-narwedine in just two cycles.[3]
-
-
Classical Resolution: While less efficient, classical resolution using a chiral resolving agent like a derivative of tartaric acid can also be employed.[1]
-
Chromatography: If the dynamic resolution is not successful, column chromatography can be used to purify narwedine, though it may not resolve the enantiomers without a chiral stationary phase.[6]
Section 4: Alternative Synthetic Routes
Question 4: The oxidative coupling is consistently problematic in my hands. Are there reliable alternative strategies for constructing the this compound core?
Answer:
Yes, several alternative strategies have been developed to bypass the challenging oxidative phenol coupling. The most prominent is the use of an intramolecular Heck reaction .
-
Intramolecular Heck Reaction: This palladium-catalyzed reaction is a powerful tool for forming the quaternary carbon center and the dihydrofuran ring of the this compound skeleton.[3][7][8]
-
Advantages: This method can offer better control and reproducibility compared to the oxidative coupling. It is a key step in several total syntheses, including those by Trost and Banwell.[1][3][9][10]
-
Substrates: The reaction typically involves an aryl halide (or triflate) and a tethered alkene.[11]
-
Stereocontrol: Asymmetric versions of the Heck reaction or preceding steps (like an asymmetric allylic alkylation) can be used to set the stereochemistry.[3][7]
-
Conceptual Workflow: Intramolecular Heck Reaction Approach
Caption: A simplified workflow for this compound synthesis via an intramolecular Heck reaction.
Experimental Protocols
Protocol 1: Oxidative Phenol Coupling (Sanochemia Industrial Process)
This protocol is based on the industrial synthesis which utilizes a brominated precursor to improve regioselectivity.[1][3]
-
Preparation of the Precursor: Synthesize N-formyl-N-(2-(4-hydroxyphenyl)ethyl)-2-bromo-3,4-dimethoxy-benzylamine from 2-bromo-isovanillin and tyramine.
-
Reaction Setup: In a suitable reactor, dissolve the precursor in a two-phase solvent system of toluene and water.
-
Addition of Reagents: Add potassium carbonate as a base, followed by the slow addition of an aqueous solution of potassium ferricyanide (K₃[Fe(CN)₆]) as the oxidizing agent.
-
Reaction Conditions: Heat the mixture with vigorous stirring. Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude racemic narwedine precursor can then be purified by crystallization or taken directly to the next step.
Protocol 2: Stereoselective Reduction of (-)-Narwedine
This protocol uses L-selectride to achieve high stereoselectivity.[1][3]
-
Reaction Setup: Dissolve (-)-narwedine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to a temperature below -15°C (ideally -78°C using a dry ice/acetone bath).
-
Addition of Reducing Agent: Slowly add L-selectride (1.0 M solution in THF) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC until all the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide (B78521) and hydrogen peroxide.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude (-)-Galanthamine can be purified by column chromatography or by crystallization of its hydrobromide salt.[12]
Quantitative Data Summary
The following table summarizes reported yields for key transformations in different this compound syntheses.
| Synthetic Route | Key Step | Reagents | Yield (%) | Reference |
| Barton (1962) | Oxidative Coupling | K₃[Fe(CN)₆] | 1.4 | [1] |
| Sanochemia | Oxidative Coupling | K₃[Fe(CN)₆] | Improved over Barton | [3] |
| Bandichhor (2008) | Oxidative Coupling | K₃[Fe(CN)₆], NaHCO₃ | 62 | [3] |
| Node (2001) | Oxidative Coupling | PIFA | 85 (for dienone) | [3] |
| Trost (2000) | Intramolecular Heck | Pd₂(dba)₃, P(o-tol)₃ | - | [3] |
| Guillou (2001) | Intramolecular Heck | Pd(OAc)₂, PPh₃ | 67 | [3] |
| Sanochemia | Narwedine Reduction | L-selectride | Nearly quantitative | [3] |
| Shieh & Carlson | Dynamic Resolution | Catalytic (-)-narwedine | ~90 | [3] |
| Overall Yields | ||||
| Sanochemia | Pilot Scale Synthesis | - | 12.4 (average) | [13] |
| Brown (2007) | 11-step synthesis | - | 7.3 | [3] |
References
- 1. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 2. Biomimetic synthesis of galantamine via laccase/TEMPO mediated oxidative coupling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00935K [pubs.rsc.org]
- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 7. Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. An Eleven‐Step Synthesis of this compound from Commercially Available Materials | Semantic Scholar [semanticscholar.org]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 11. soc.chim.it [soc.chim.it]
- 12. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Galanthamine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing and mitigating the gastrointestinal (GI) side effects of Galanthamine in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during preclinical experiments.
Troubleshooting Guides & FAQs
Issue 1: Animals exhibit significant nausea and vomiting following oral administration of this compound.
Q1: What is the underlying mechanism of this compound-induced nausea and vomiting, and how can it be mitigated?
A1: this compound, an acetylcholinesterase inhibitor, increases acetylcholine (B1216132) (ACh) levels in both the central nervous system and the periphery.[1][2][3] The excess ACh in the gastrointestinal tract stimulates muscarinic and nicotinic receptors, leading to increased gastric motility, hypertonia, and accelerated intestinal passage, which can manifest as nausea and vomiting.[4] A key pathway implicated in emesis is the activation of 5-hydroxytryptamine-3 (5-HT3) receptors in the gut, which relay signals to the brain's vomiting center.[5][6]
Mitigation Strategies:
-
Co-administration with a 5-HT3 Antagonist: Pre-treatment with a 5-HT3 receptor antagonist, such as ondansetron (B39145) or granisetron, can effectively block the emetic signals originating from the gut.[5][7]
-
Gradual Dose Escalation: To improve tolerance, begin with a lower dose of this compound and gradually increase it over several days.[8] Clinical trials have shown that the median duration of nausea and vomiting is 5 to 6 days after initiating therapy and following each dose increase.[8]
-
Administration with Food: Administering this compound with food can delay its absorption and reduce peak plasma concentrations by 25%, which may lessen the severity of GI side effects.[8]
Q2: We are observing significant inter-animal variability in the emetic response to this compound. How can we standardize our observations?
A2: Inter-animal variability is common. To standardize your observations, it is crucial to implement a consistent scoring system for nausea and vomiting. This can include quantifying the number of retches and vomits over a specific time period post-administration. Additionally, ensure that all experimental conditions, such as animal strain, age, sex, housing, and feeding schedules, are kept uniform across all study groups.
Issue 2: Animals are experiencing diarrhea and increased defecation after this compound administration.
Q3: What causes this compound-induced diarrhea, and what pharmacological interventions can be used in an experimental setting?
A3: The increased levels of acetylcholine in the gastrointestinal tract enhance peristalsis and accelerate intestinal transit, leading to diarrhea.[4]
Pharmacological Interventions:
-
Muscarinic Antagonists: Co-administration with a peripherally acting muscarinic antagonist, such as ipratropium, can counteract the effects of excess acetylcholine on the smooth muscles of the gut, thereby reducing motility.[4] Atropine can also be used, but it may have central effects.
-
Dose Reduction: As with nausea and vomiting, diarrhea is often dose-dependent.[8] A reduction in the this compound dose or a slower titration schedule may alleviate this side effect.
Q4: Can we use standard anti-diarrheal agents like loperamide (B1203769) in our animal studies with this compound?
A4: While loperamide is effective in reducing gut motility, its use should be carefully considered as it can introduce a confounding variable in your study. If the primary goal is to assess the efficacy of a novel mitigation strategy for this compound's direct effects, introducing another pharmacologically active agent could complicate the interpretation of the results. It is generally preferable to use a specific antagonist to the presumed mechanism, such as a muscarinic antagonist.
Issue 3: We are exploring alternative delivery routes to minimize GI side effects.
Q5: What alternative routes of administration have been investigated for this compound to reduce GI toxicity in animal models?
A5: To bypass the gastrointestinal tract and its associated side effects, several alternative delivery methods are being explored:
-
Intranasal Delivery: Studies in rats have shown that intranasal administration of this compound can achieve systemic blood levels comparable to oral administration.[9][10] In ferret models, intranasal galantamine resulted in a dramatically lowered incidence of GI-related side effects compared to oral dosing.[11]
-
Transdermal Delivery: Formulating Galantamine into a transdermal patch is another promising approach to avoid oral delivery and its associated GI disturbances.[12][13] This method allows for controlled, sustained release of the drug.
-
Prodrugs: The development of a this compound prodrug, Gln-1062, has shown improved bioavailability in the brain and fewer gastrointestinal effects in animal models compared to Galantamine.[10]
Quantitative Data from Animal Studies
| Mitigation Strategy | Animal Model | Parameter Measured | Result | Reference |
| Intranasal Formulation | Ferrets | Emetic Response | Dramatically lowered incidence of GI-related side effects compared to oral dosing. | [11] |
| Gln-1062 (Prodrug) | Animal Model (unspecified) | Gastrointestinal Effects | Fewer gastrointestinal effects compared to this compound. | [10] |
| Co-administration with Atropine | Rats | Smooth Muscle Contraction (in vitro) | Influenced the tonic contractions induced by this compound. | [4] |
| Co-administration with Ipratropium | Rats | Smooth Muscle Contraction (in vitro) | Influenced the tonic contractions induced by this compound. | [4] |
Experimental Protocols
Protocol 1: Evaluation of a 5-HT3 Antagonist for the Mitigation of this compound-Induced Emesis in Ferrets
-
Animals: Male ferrets (n=6-8 per group), fasted overnight with free access to water.
-
Acclimation: Acclimate animals to the experimental cages for at least 1 hour before drug administration.
-
Pre-treatment: Administer the 5-HT3 antagonist (e.g., Ondansetron, 1 mg/kg, intraperitoneally) or vehicle (saline) 30 minutes prior to this compound administration.
-
This compound Administration: Administer this compound (e.g., 5 mg/kg, oral gavage).
-
Observation: Observe the animals continuously for 4 hours post-Galanthamine administration. Record the latency to the first emetic episode, the total number of retches, and the total number of vomits.
-
Data Analysis: Compare the emetic parameters between the vehicle-treated and the 5-HT3 antagonist-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Protocol 2: Assessment of a Muscarinic Antagonist on this compound-Induced Increased Gastrointestinal Motility in Rats
-
Animals: Male Sprague-Dawley rats (n=8-10 per group), fasted for 12 hours with free access to water.
-
Pre-treatment: Administer the muscarinic antagonist (e.g., Ipratropium, 0.5 mg/kg, subcutaneously) or vehicle (saline) 30 minutes prior to this compound.
-
This compound Administration: Administer this compound (e.g., 3 mg/kg, orally).
-
Charcoal Meal: Immediately after this compound administration, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia, 10 ml/kg, orally).
-
Transit Measurement: After 30 minutes, humanely euthanize the animals and carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the intestinal transit as a percentage of the total length of the small intestine. Compare the transit percentages between the different treatment groups using ANOVA followed by a post-hoc test.
Visualizations
Caption: Mechanism of this compound-induced gastrointestinal side effects.
Caption: Troubleshooting workflow for managing this compound's GI side effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Galantamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. In vivo and in vitro study of the influence of the anticholinesterase drug galantamine on motor and evacuative functions of rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 7. The role of specific 5-HT3 receptor antagonism in the control of cytostatic drug-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a novel high-concentration galantamine formulation suitable for intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and Evaluation of Galantamine Gel as Drug Reservoir in Transdermal Patch Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation optimization of galan... preview & related info | Mendeley [mendeley.com]
Technical Support Center: Galanthamine in Preclinical Cognitive Enhancement Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing galanthamine (B1674398) in preclinical models of cognitive enhancement. The information is designed to address specific experimental issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing any cognitive improvement with this compound. What could be the issue?
A1: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage: this compound often exhibits a U-shaped dose-response curve.[1] This means that doses both lower and higher than the optimal range may be ineffective or even impair cognition. The optimal dose can vary significantly depending on the animal model and the cognitive task being assessed. For instance, in mice, the optimal dose was found to be 3.0 mg/kg (IP) for the passive avoidance task and 2.0 mg/kg for a swim task.[1] It is crucial to perform a dose-response study to identify the most effective dose for your specific experimental paradigm.
-
Animal Model: The effect of this compound can be model-dependent. It has shown efficacy in attenuating cognitive deficits in nucleus basalis magnocellularis (nBM)-lesioned mice and in lipopolysaccharide (LPS)-induced neuroinflammation models.[1][2] However, in some models, such as aged female rats, doses up to 1.2 mg/kg/day showed no appreciable effects on working memory.[3] Ensure your chosen model is appropriate for assessing the cholinergic system.
-
Control Animals: Paradoxically, this compound can impair cognitive performance in healthy, non-impaired control animals.[1][4] This effect should be considered when designing your experiments and interpreting data from control groups.
-
Timing of Administration: The pharmacokinetic profile of this compound is a key consideration. Its half-life in rodents is relatively long, and it can readily cross the blood-brain barrier.[2][4] In one study, this compound was administered 4 hours before testing to achieve its effects.[1] The timing between drug administration and behavioral testing must be optimized and kept consistent across all subjects.
Q2: Our animals are showing signs of distress or adverse effects. How should we proceed?
A2: Adverse effects are often dose-related.[5] Common cholinergic side effects observed in clinical settings include nausea, vomiting, and dizziness, which may manifest in animals as weight loss, reduced appetite, or observable signs of malaise.[6][7]
-
Reduce the Dose: The most straightforward approach is to lower the dosage. The goal is to find a therapeutic window that provides cognitive benefits without significant side effects.
-
Monitor Animal Welfare: Closely monitor the animals' weight, food and water intake, and general behavior.[6]
-
Route of Administration: While intraperitoneal (IP) and subcutaneous (s.c.) injections are common in preclinical studies, consider oral gavage (p.o.), which may alter the absorption profile and reduce acute adverse effects.[8]
Q3: Does behavioral tolerance develop with repeated this compound administration?
A3: Studies in mice have shown that behavioral tolerance did not occur with repeated doses of this compound over a two-week period.[1] In fact, prior administration appeared to have a priming effect on later performance, suggesting a lack of tolerance for its cognitive-enhancing effects.[1]
Q4: What is the primary mechanism of action for this compound?
A4: Galantamine has a dual mechanism of action:
-
It is a reversible and competitive inhibitor of the acetylcholinesterase (AChE) enzyme. This action increases the availability of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[6][9]
-
It is a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly α7 and α4β2 subtypes.[9][10] This means it binds to a secondary site on the receptor, increasing its sensitivity and responsiveness to acetylcholine.[9]
Quantitative Data: Effective Dosages in Preclinical Models
The following tables summarize effective this compound dosages reported in various preclinical studies. Note that the optimal dose is highly dependent on the species, strain, cognitive task, and administration route.
Table 1: this compound Dosages in Mouse Models
| Cognitive Task / Model | Effective Dose | Route | Outcome |
| Passive Avoidance (nBM Lesion) | 3.0 mg/kg | IP | Optimal dose in a U-shaped curve.[1] |
| Morris Water Maze (nBM Lesion) | 2.0 mg/kg | IP | Optimal dose in a U-shaped curve.[1] |
| Morris Water Maze (Working Memory) | 5.0 mg/kg | IP | Improved performance by 70% in lesioned mice.[4] |
| Novel Object Recognition (Scopolamine-induced deficit) | 10 mg/kg | s.c. | Partially reversed memory deficits.[11] |
| Novel Object Recognition (Long retention interval) | 0.63 mg/kg | s.c. | Improved memory performance.[11] |
| LPS-Induced Neuroinflammation | 4 mg/kg (daily for 14 days) | IP | Prevented spatial learning and memory deficits.[2] |
| Methamphetamine-Induced Memory Impairment | 3 mg/kg | IP | Ameliorated cognitive impairment.[12] |
Table 2: this compound Dosages in Other Preclinical Models
| Animal Model | Cognitive Task / Model | Effective Dose | Route | Outcome |
| Rabbit (Aged) | Eyeblink Conditioning | 3.0 mg/kg | N/A | Significantly improved learning compared to vehicle.[13] |
| Rat (Aged Female) | Water Radial Arm Maze | 0.3 - 1.2 mg/kg/day | N/A | No appreciable effect on maze performance.[3] |
Experimental Protocols
Protocol 1: Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[8][14]
1. Apparatus:
- A circular pool (120-150 cm diameter) filled with water (22 ± 2°C).
- Water is made opaque using non-toxic white paint or powdered milk.[8]
- A hidden escape platform (10-15 cm diameter) submerged 1-2 cm below the water surface.[8]
- Distal visual cues (e.g., shapes, posters) are placed around the room and kept in fixed positions throughout the experiment.
- A video tracking system is used to record and analyze swim paths, latency, and other measures.[8]
2. Procedure:
- Habituation (Day 1): Place a visible flag on the platform. Allow each animal four trials to find the visible platform, starting from a different quadrant each time. This ensures the animals are not visually or motorically impaired.[8]
- Spatial Acquisition Training (Days 2-6): The platform is hidden in a fixed location. Conduct four trials per day for five consecutive days.[8] The starting position is varied for each trial. Record the escape latency (time to find the platform). If an animal does not find the platform within 60-90 seconds, gently guide it to the platform.
- Probe Trial (Day 7): Remove the platform from the pool. Allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located). This trial assesses spatial memory retention.
Protocol 2: Passive Avoidance Test
This test assesses long-term, fear-motivated memory based on negative reinforcement.[15][16]
1. Apparatus:
- A two-compartment box with a "light" and a "dark" chamber, separated by an automated sliding door.[15]
- The floor of the dark compartment is a grid capable of delivering a mild electrical foot-shock.
2. Procedure:
- Acquisition/Training Trial:
- Place the animal in the brightly lit compartment.
- After a short habituation period (e.g., 60 seconds), the door to the dark compartment opens.
- Rodents naturally prefer the dark, so they will typically enter the dark compartment.
- Upon entering the dark compartment, the door closes, and a mild, brief foot-shock (e.g., 0.5 mA for 2 seconds) is delivered.[15]
- Remove the animal and return it to its home cage.
- Retention/Test Trial (24 hours later):
- Place the animal back into the light compartment.
- The door to the dark compartment is opened.
- Measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive experience.[16]
Protocol 3: Novel Object Recognition (NOR) Test
The NOR test evaluates non-spatial, episodic memory based on the innate tendency of rodents to explore novel objects.[17]
1. Apparatus:
- An open-field arena (e.g., a 40x40x40 cm box).
- A set of objects that are distinct in shape, color, and texture but similar in size. The objects should be heavy enough that the animals cannot move them.
2. Procedure:
- Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce anxiety and novelty-induced exploratory behavior.
- Familiarization/Acquisition Trial (T1):
- Place two identical objects (A1 and A2) in opposite corners of the arena.
- Place the animal in the center of the arena and allow it to explore for a set period (e.g., 3-5 minutes).[18]
- Record the time spent actively exploring each object (sniffing or touching with the nose/paws).
- Retention Interval: Return the animal to its home cage for a specific inter-trial interval (ITI), which can range from 1 hour to 24 hours.[11][18]
- Test Trial (T2):
- Replace one of the familiar objects with a novel object (B). The position of the novel object should be counterbalanced across animals.
- Place the animal back in the arena and record the time spent exploring the familiar object (A) and the novel object (B).
- Data Analysis: Calculate a Discrimination Index (DI) or Recognition Index: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and successful memory recognition.
Visualizations: Pathways and Workflows
References
- 1. Effects of different doses of this compound, a long-acting acetylcholinesterase inhibitor, on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A long-acting cholinesterase inhibitor reverses spatial memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine for Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 10 Galantamine Side Effects to Consider - GoodRx [goodrx.com]
- 8. benchchem.com [benchchem.com]
- 9. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beneficial effects of galantamine on performance in the object recognition task in Swiss mice: deficits induced by scopolamine and by prolonging the retention interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galantamine ameliorates the impairment of recognition memory in mice repeatedly treated with methamphetamine: involvement of allosteric potentiation of nicotinic acetylcholine receptors and dopaminergic-ERK1/2 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical investigation of the functional effects of memantine and memantine combined with galantamine or donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cyagen.com [cyagen.com]
- 15. scantox.com [scantox.com]
- 16. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 17. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the limited bioavailability of oral Galanthamine formulations
This technical support center provides researchers, scientists, and drug development professionals with targeted information to address the challenges associated with the limited oral bioavailability of galanthamine (B1674398).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
While this compound has a relatively high absolute oral bioavailability of about 90%, its therapeutic efficacy is hampered by other pharmacokinetic challenges.[1][2][3][4] The primary limiting factors include:
-
Short Elimination Half-life: this compound has a terminal half-life of approximately 7 hours, necessitating frequent dosing to maintain therapeutic plasma concentrations.[3]
-
Rapid Absorption and Elimination: Following oral administration of immediate-release (IR) formulations, peak plasma concentration (Tmax) is reached in about 1 hour, leading to sharp peaks and troughs in drug levels.[1][3] This can contribute to dose-related adverse effects.
-
First-Pass Metabolism: this compound is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][4] This pre-systemic metabolism can reduce the amount of active drug reaching circulation.
-
Gastrointestinal (GI) Side Effects: Cholinergic adverse effects like nausea, vomiting, and diarrhea are common and can be dose-limiting, preventing the administration of higher doses to compensate for rapid clearance.[1]
Q2: What are the typical pharmacokinetic parameters for conventional oral this compound formulations?
Pharmacokinetic parameters for immediate-release (IR) and extended-release (ER) oral this compound formulations vary slightly. For IR tablets, the time to reach maximum plasma concentration (Tmax) is about 1.2 hours, with a lower Cmax compared to ER formulations under fasting conditions (84 ng/mL for IR vs. 63 ng/mL for ER).[5] ER capsules are designed to slow absorption, resulting in a longer Tmax of 4.4 to 5.61 hours and a 24% lower peak concentration (Cmax), which helps in reducing adverse events.[5][6] The area under the curve (AUC), which represents total drug exposure, is generally bioequivalent between IR and ER formulations when administered at steady state.[5]
Q3: What are the most promising strategies being investigated to improve the bioavailability and therapeutic profile of oral this compound?
Current research focuses on developing novel drug delivery systems to provide controlled and sustained release, thereby improving its pharmacokinetic profile and reducing side effects. Key strategies include:
-
Sustained-Release Formulations: Creating capsules with a mix of immediate-release and sustained-release pellets can prolong the drug's effect, maintaining therapeutic levels for over 12 hours.[7][8]
-
Nanoparticle-Based Systems: Encapsulating this compound in solid-lipid nanoparticles (SLNs) or chitosan (B1678972) nanoparticles has been shown to enhance bioavailability significantly.[9][10] In one study, SLNs offered approximately twice the bioavailability of the plain drug.[9][10] These systems can also improve brain penetration.[10]
-
Prodrugs: Developing a prodrug of this compound, such as Gln-1062, has been shown in animal models to improve brain bioavailability by 15-fold and reduce gastrointestinal effects.[11]
-
Alternative Routes of Administration: Intranasal delivery is being explored to bypass first-pass metabolism and potentially deliver the drug directly to the central nervous system, which could also reduce GI-related side effects.[12][13]
Q4: How do I select an appropriate analytical method for quantifying this compound in experimental samples?
The choice of analytical method depends on the sample matrix (e.g., plasma, urine, formulation buffer).
-
High-Performance Liquid Chromatography (HPLC) is the most common method. It can be paired with various detectors:
-
UV Detection: Suitable for formulation analysis and quality control. Detection wavelengths are typically set around 230 nm, 287 nm, or 289 nm.[14][15][16]
-
Fluorescence Detection: Offers higher sensitivity for biological samples (plasma, urine), with a reported lower limit of quantification (LLOQ) of 1 ng/mL.[17] Excitation and emission wavelengths are often around 282 nm and 607 nm, or 290 nm and 320 nm, respectively.[14][18]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for pharmacokinetic studies due to its high sensitivity and specificity, with LLOQs as low as 0.39 ng/mL in human plasma.[6]
Troubleshooting Guides
Problem 1: High variability in in vivo pharmacokinetic data.
-
Question: My animal pharmacokinetic study shows significant standard deviation in Cmax and AUC values between subjects. What could be the cause?
-
Answer: High variability can stem from several sources.
-
Formulation Inhomogeneity: Ensure your novel formulation (e.g., nanoparticle suspension) is uniformly dispersed before each administration. Use techniques like vortexing or sonication immediately prior to dosing.
-
Dosing Accuracy: For oral gavage, ensure consistent delivery to the stomach and avoid accidental administration into the lungs. The volume administered should be precise and adjusted for each animal's body weight.
-
Animal Stress and Physiology: Factors like stress from handling, differences in fasting state, or variations in gastrointestinal motility can alter drug absorption. Standardize animal handling, housing, and fasting protocols.
-
Blood Sampling Technique: Inconsistent blood sampling times or techniques (e.g., hemolysis) can affect plasma concentration measurements. Ensure a strict, repeatable sampling schedule and proper sample processing.
-
Analytical Method Precision: Validate your analytical method (e.g., HPLC, LC-MS/MS) for precision and accuracy. Run quality control (QC) samples at low, medium, and high concentrations with each batch of study samples to ensure reliability.
-
Problem 2: Low encapsulation efficiency in my nanoparticle formulation.
-
Question: I am preparing solid-lipid nanoparticles (SLNs) or polymeric nanoparticles, but the drug entrapment efficiency is below expectations (<70%). How can I improve this?
-
Answer: Low encapsulation efficiency is a common formulation challenge.
-
Lipid/Polymer to Drug Ratio: The amount of lipid or polymer may be insufficient to encapsulate the drug. Systematically vary this ratio to find the optimal loading capacity.
-
Drug Solubility in the Matrix: this compound hydrobromide has some lipid solubility (log P = 1.8), which aids encapsulation in lipid matrices.[9] However, if using a method that involves an aqueous phase, drug partitioning into the external phase can be an issue. Consider adjusting the pH of the aqueous phase to reduce the drug's aqueous solubility during nanoparticle formation.
-
Homogenization/Sonication Parameters: The energy input during formulation is critical. Optimize the speed and duration of high-shear homogenization or the power and time of probe sonication to produce smaller, more uniform particles that can better entrap the drug.
-
Surfactant Concentration: The type and concentration of surfactant are crucial for stabilizing the nanoparticles and preventing drug leakage. An insufficient amount can lead to particle aggregation and drug expulsion. Screen different surfactants and concentrations.
-
Problem 3: Poor in vitro-in vivo correlation (IVIVC).
-
Question: My novel sustained-release formulation shows a promising slow-release profile in vitro, but the in vivo results in rats show a much faster absorption (short Tmax). Why is there a disconnect?
-
Answer: A lack of IVIVC is a significant hurdle in formulation development.
-
Biorelevance of Dissolution Media: Standard USP dissolution media (e.g., pH 1.2 HCl, pH 6.8 phosphate (B84403) buffer) may not accurately reflect the complex environment of the gastrointestinal tract. Consider using more biorelevant media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin (B1663433) to mimic intestinal conditions more closely.
-
Mechanical Stresses in vivo: The gentle agitation in a USP Apparatus II (paddle) may not simulate the strong peristaltic contractions of the stomach and intestines. This mechanical stress in vivo can cause premature erosion or disintegration of the formulation, leading to "dose dumping."
-
Formulation Instability in GI Tract: Your formulation's release-controlling mechanism (e.g., polymer matrix) might be susceptible to enzymatic degradation or pH changes in the GI tract that were not accounted for in your in vitro setup.
-
Animal Model Physiology: The gastrointestinal transit time in rats is significantly faster than in humans. A formulation designed for 12-24 hour release in humans may release its payload much more quickly in a rat model. Consider this physiological difference when interpreting results and designing your formulation.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations.
| Formulation Type | Dose | Subject | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Immediate-Release (IR) Tablet | 12 mg (BID) | Healthy Humans | 84 | 1.2 | Similar to ER | 100 (Reference) | [5] |
| Extended-Release (ER) Capsule | 24 mg (QD) | Healthy Humans | 63 | 4.4 | Similar to IR | ~100 | [5] |
| ER Prolonged-Release Capsule | 8 mg | Healthy Humans | 25.96 | 5.61 | 518.51 (AUC₀-inf) | N/A | [6] |
| Solid-Lipid Nanoparticles (SLNs) | N/A | Rabbits | Higher than naive drug | Delayed vs. naive drug | ~200% of naive drug | ~200 | [9] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in dose, subjects, and study design.
Table 2: Formulation Characteristics of Novel this compound Delivery Systems.
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
| Solid-Lipid Nanoparticles (SLNs) | Compritol 888 ATO, Poloxamer 188 | < 100 | 77.29 - 90.17 | >90% release over 24h | [9] |
| PLGA Microspheres (Galantamine Pamoate) | Poly(lactic-co-glycolic acid) | 75,230 (75.23 µm) | 87.12 | Sustained release for ~24 days | [16] |
| Sustained-Release Pellets | Microcrystalline Cellulose, Eudragit | N/A | N/A | >90% release within 12h | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study (USP Apparatus II)
-
Objective: To determine the rate and extent of this compound release from a novel sustained-release oral formulation.
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).
-
Media:
-
Acid Stage: 900 mL of 0.1 N HCl (pH 1.2).
-
Buffer Stage: 900 mL of pH 6.8 phosphate buffer.
-
-
Procedure: a. Pre-warm the dissolution media to 37 ± 0.5 °C. b. Place one dose unit (e.g., capsule, tablet) in each dissolution vessel. c. Set the paddle speed to 50 RPM. d. Withdraw 5 mL samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours). e. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium. f. Filter the samples through a 0.45 µm syringe filter. g. Analyze the samples for this compound concentration using a validated HPLC-UV method at ~289 nm.[14] h. Calculate the cumulative percentage of drug released at each time point. The release profile can be fitted to kinetic models like Higuchi or Korsmeyer-Peppas to understand the release mechanism.[7]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of a novel this compound formulation compared to a control (e.g., oral solution).
-
Subjects: Male Sprague-Dawley or Wistar rats (250-300 g), fasted overnight with free access to water.
-
Procedure: a. Divide animals into groups (e.g., n=6 per group): Control group (oral galantamine solution) and Test group (novel formulation). b. Administer the formulation via oral gavage at a dose equivalent to 5 mg/kg galantamine. c. Collect blood samples (~200 µL) from the tail vein or jugular vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[9] d. Centrifuge the blood samples at 10,000 rpm for 5 minutes to separate the plasma.[9] e. Store plasma samples at -80 °C until analysis.
-
Bioanalysis: a. Extract galantamine from plasma samples using liquid-liquid extraction (e.g., with dichloromethane) or protein precipitation.[6] b. Quantify galantamine concentrations using a validated LC-MS/MS method.[6][13]
-
Data Analysis: a. Plot the mean plasma concentration versus time for each group. b. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-inf, T½) using non-compartmental analysis software.[17]
Visualizations
Caption: Key physiological barriers limiting the oral bioavailability of this compound.
Caption: A typical experimental workflow for developing novel this compound formulations.
Caption: Logical relationship between formulation strategy and therapeutic outcomes.
References
- 1. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Galantamine-loaded solid-lipid nanoparticles for enhanced brain delivery: preparation, characterization, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a novel high-concentration galantamine formulation suitable for intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galantamine nanoparticles outperform oral galantamine in an Alzheimer's rat model: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijrpr.com [ijrpr.com]
- 16. Frontiers | Preparation and Release Profiles in Vitro/Vivo of Galantamine Pamoate Loaded Poly (Lactideco-Glycolide) (PLGA) Microspheres [frontiersin.org]
- 17. Pharmacokinetics and bioequivalence studies of galantamine hydrobromide dispersible tablet in healthy male Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of galantamine hydrobromide in bulk drug and pharmaceutical dosage form by spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vitro Experiments with Galanthamine
Welcome to the technical support center for Galanthamine in vitro research. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Acetylcholinesterase (AChE) Inhibition Assays
Question 1: Why am I seeing high variability in my Acetylcholinesterase (AChE) inhibition assay results with this compound?
Answer: Inconsistent results in AChE inhibition assays are a common issue. Several factors can contribute to this variability when using this compound.
Troubleshooting Checklist:
-
Reagent Preparation and Handling:
-
Substrate Concentration: Ensure the concentration of acetylthiocholine (B1193921) (ATCh) is consistent across all wells and experiments. Prepare fresh substrate solutions for each assay.[1]
-
Enzyme Activity: The activity of AChE can differ between batches and may decrease over time. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[1]
-
DTNB (Ellman's Reagent) Stability: 5,5'-dithiobis-(2-nitrobenzoic acid) is light-sensitive. Always prepare it fresh and protect it from light to prevent degradation.[1]
-
Buffer pH: AChE activity is highly dependent on pH, with an optimal range typically between 7.4 and 8.0.[2] Always verify the pH of your buffer before starting the experiment.[1]
-
-
This compound Sample Integrity:
-
Purity and Stability: Verify the purity of your this compound stock. The compound can degrade under acidic, photolytic (light-induced), and oxidative conditions.[3][4] It is stable under alkaline and thermal stress.[3][4] Store stock solutions protected from light and consider preparing fresh dilutions for each experiment.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, keep the final concentration low (typically <1%) and consistent across all wells, including controls, as organic solvents can inhibit enzyme activity at higher concentrations.[2]
-
-
Assay Conditions:
-
Incubation Time: Use a consistent pre-incubation time for the enzyme and inhibitor. For kinetic assays, ensure you are measuring the initial reaction velocity.[1]
-
Temperature: Perform the assay at a constant, controlled temperature (e.g., 37°C) as temperature fluctuations can affect enzyme kinetics.[2]
-
Question 2: My IC50 value for this compound is different from published values. What could be the reason?
Answer: Discrepancies in IC50 values are common and can be attributed to variations in experimental conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Different Enzyme Source | The source of AChE (e.g., electric eel, human recombinant) can have different sensitivities to inhibitors. Ensure you are comparing your results to literature that uses the same enzyme source. |
| Substrate Concentration | The IC50 value of a competitive inhibitor like this compound is dependent on the substrate concentration. Ensure your substrate concentration is appropriate, often at or below the Michaelis-Menten constant (Km).[2] |
| Assay Buffer Composition | Differences in buffer type, pH, and ionic strength can alter enzyme activity and inhibitor binding. Standardize your buffer system, ideally to one commonly cited in the literature for AChE assays (e.g., 0.1 M Phosphate Buffer, pH 8.0).[1][2] |
| Data Analysis Method | The method used to calculate the IC50 value from the dose-response curve can introduce variations. Use a standardized non-linear regression model for analysis. |
Section 2: Cell-Based Assays (Viability, Signaling, and Nicotinic Receptor Modulation)
Question 3: I am observing a bell-shaped dose-response curve in my cell-based assays with this compound. Is this normal?
Answer: Yes, a bell-shaped or biphasic dose-response is characteristic of this compound's dual mechanism of action.[5]
-
Low Concentrations (approx. 0.1-1.0 µM): this compound acts as a positive allosteric modulator (PAM) on nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly subtypes like α4β2 and α7.[5][6][7] This potentiation enhances the receptor's response to acetylcholine (ACh) or other nicotinic agonists, leading to an increase in downstream signaling, such as calcium influx or neurotransmitter release.[8]
-
High Concentrations (>10 µM): At higher concentrations, two effects can dominate:
This dual action results in an initial potentiation of cellular responses at low doses, followed by an inhibition or a return to baseline at higher doses.
Question 4: My cell viability results (e.g., MTT, XTT assays) are inconsistent after this compound treatment. What should I check?
Answer: Reproducibility issues in cell viability assays are often traced back to cell culture practices and the specifics of the assay protocol.
Troubleshooting Checklist:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[1]
-
Cell Seeding Density: Ensure a uniform cell count and distribution in all wells. Inconsistent cell numbers are a primary source of variability.[1][]
-
Cell Health: Only use healthy, exponentially growing cells for your experiments.[1] Check for signs of contamination (bacterial, fungal, mycoplasma).[]
-
-
Compound Treatment:
-
Inaccurate Dilutions: Carefully prepare serial dilutions to ensure the final concentrations of this compound are accurate.
-
Compound Stability: this compound can degrade when exposed to light or in acidic/oxidative environments.[3][4] Prepare fresh solutions from a validated stock and minimize exposure to harsh conditions.
-
-
MTT/Tetrazolium Assay Specifics:
-
Incubation Time: Optimize and standardize the incubation time with the tetrazolium reagent (e.g., MTT). The conversion to formazan (B1609692) is time-dependent.[11]
-
Formazan Crystal Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete dissolution is a major source of error.[11]
-
Compound Interference: this compound itself may interfere with the absorbance reading. Run a control well with this compound in cell-free media to check for any background signal.[2]
-
Question 5: Why am I not seeing the expected potentiation of nicotinic receptor activity?
Answer: The allosteric potentiation by this compound is highly specific and depends on several factors.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect this compound Concentration | The potentiating effect occurs within a very narrow concentration window (typically 0.1-1.0 µM).[7][12] Concentrations that are too high (>10 µM) will cause inhibition.[7][12] Perform a detailed dose-response curve to identify the optimal concentration for potentiation. |
| Absence of a Nicotinic Agonist | As a positive allosteric modulator, this compound enhances the effect of an agonist (like acetylcholine or nicotine). It will not activate the receptor on its own.[8] Ensure an appropriate concentration of a nAChR agonist is present in your assay. |
| Cell/Receptor Subtype | This compound's potentiating effects are subtype-specific (e.g., α4β2, α7).[5][6] Confirm that your cell line expresses the nAChR subtype of interest and that it is sensitive to this compound's modulatory effects. |
| Receptor Desensitization | Prolonged exposure to high concentrations of an agonist (or accumulation of ACh due to AChE inhibition) can lead to receptor desensitization, masking the potentiation effect.[9] Optimize agonist concentration and exposure time. |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from standard colorimetric methods for measuring AChE activity.[1][2][13][14][15]
Materials:
-
Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0
-
This compound (Test Inhibitor)
-
96-well microplate
-
Microplate reader (412 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and DTNB in the assay buffer. Prepare fresh daily and protect DTNB from light.
-
Prepare a stock solution of AChE in assay buffer.
-
Prepare a stock solution of this compound (e.g., in DMSO) and make serial dilutions in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of assay buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 20 µL of your this compound dilution or vehicle control to the appropriate wells.
-
Add 10 µL of the AChE enzyme solution to all wells except the blank (add 10 µL of buffer to the blank).
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 60 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
This is a general protocol for assessing cell viability after treatment with this compound.[1][11]
Materials:
-
Cells in culture
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of Solubilization Solution to each well.
-
Mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
-
Measurement:
-
Record the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Dual mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physiology.elte.hu [physiology.elte.hu]
- 12. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. mdpi.com [mdpi.com]
Strategies to reduce the toxicity of Galanthamine derivatives in development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of galanthamine (B1674398) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for reducing the toxicity of this compound?
The principal strategy for mitigating the toxicity of this compound is through chemical modification to create novel derivatives. Research has shown that creating hybrid molecules, such as this compound-peptide or this compound-curcumin derivatives, can significantly decrease toxicity.[1][2] Some of these derivatives have been reported to be up to 100 times less toxic than the parent this compound molecule.[1][2] These modifications often aim to alter the molecule's interaction with acetylcholinesterase (AChE) or introduce neuroprotective or antioxidant properties.
Q2: What is the underlying mechanism of this compound toxicity?
This compound's toxicity is primarily linked to its function as a reversible inhibitor of acetylcholinesterase (AChE). Overdose leads to a cholinergic crisis, characterized by an overstimulation of the nervous system due to the accumulation of acetylcholine.[3] Symptoms can include severe nausea, vomiting, bradycardia, and in extreme cases, respiratory depression and convulsions.[3]
Q3: Are there specific structural modifications to this compound that have proven effective in reducing toxicity?
Yes, the addition of peptide or curcumin (B1669340) moieties has been a successful approach. For instance, attaching peptide fragments to the this compound core has been shown to dramatically reduce acute toxicity.[1][2][4] Similarly, hybrid molecules incorporating a curcumin fragment have demonstrated lower toxicity compared to this compound itself.[5]
Q4: What are the key in vitro assays for assessing the toxicity of this compound derivatives?
The most commonly employed in vitro method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell viability and metabolic activity, providing an indication of a compound's cytotoxicity on cell lines such as SH-SY5Y (human neuroblastoma) or HepG2 (human liver cancer).[1][5]
Q5: How is the in vivo acute toxicity of this compound derivatives typically evaluated?
In vivo acute toxicity is often determined in mice using protocols aligned with OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).[6][7][8][9][10] This involves administering a single high dose of the compound and observing the animals for a set period (usually 14 days) for signs of toxicity and mortality to determine the LD50 (median lethal dose).[4]
Troubleshooting Guides
In Vitro Cytotoxicity (MTT Assay)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background absorbance | - Phenol (B47542) red in the culture medium.- Contamination of reagents or cultures.- Test compound is colored or reduces MTT directly. | - Use phenol red-free medium during the assay.- Ensure sterile technique and fresh reagents.- Run a control with the compound in cell-free media to check for direct MTT reduction. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.[11] |
| Low absorbance readings | - Insufficient cell numbers.- Low metabolic activity of cells.- Incomplete solubilization of formazan (B1609692) crystals. | - Optimize cell seeding density.- Increase incubation time with MTT.- Ensure complete dissolution of formazan crystals with the solubilization buffer by gentle mixing. |
| Crystals observed in wells | - Precipitation of the test compound.- Incomplete dissolution of formazan. | - Check the solubility of the compound in the culture medium.- Increase the volume or change the type of solubilization buffer. |
In Vivo Acute Toxicity Testing
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected mortality at low doses | - Formulation issues (e.g., precipitation, instability).- Incorrect dose calculation or administration.- High sensitivity of the animal strain. | - Ensure the formulation is stable and homogenous.- Double-check all calculations and administration techniques.- Review literature for the known sensitivity of the chosen animal strain. |
| High variability in animal response | - Inconsistent gavage technique.- Differences in animal age, weight, or health status.- Stress-induced physiological changes. | - Ensure all personnel are proficient in oral gavage.- Use animals within a narrow age and weight range.- Acclimatize animals to the facility and handling procedures. |
| Difficulty in observing clinical signs of toxicity | - Subtle or transient nature of toxic effects.- Inexperienced observers. | - Develop a detailed and standardized scoring sheet for clinical signs.- Provide thorough training for all observers. |
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background signal | - Spontaneous hydrolysis of the substrate (acetylthiocholine).- Reaction of the test compound with DTNB. | - Prepare substrate solution fresh.- Run a control with the test compound and DTNB without the enzyme. |
| Non-linear reaction rate | - Substrate depletion.- Enzyme instability. | - Use a lower enzyme concentration or higher substrate concentration.- Ensure optimal pH and temperature for the enzyme. |
| Precipitation of test compound | - Low solubility of the derivative in the assay buffer. | - Use a co-solvent like DMSO at a low final concentration (e.g., <1%). Run a solvent control. |
Quantitative Data Summary
Table 1: In Vivo Acute Toxicity of this compound and its Derivatives
| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |
| This compound | Mice | Intraperitoneal (i.p.) | 24 mg/kg | [12] |
| This compound-Peptide Derivatives | Mice | Intraperitoneal (i.p.) | >1000 mg/kg | [1][4] |
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Assay | IC50 | Reference(s) |
| This compound | Ellman's Method | 1.82 µM | [13] |
| N-allylnorthis compound | Ellman's Method | 0.18 µM | [13] |
| N-(14-methylallyl)northis compound | Ellman's Method | 0.16 µM | [13] |
| This compound-Peptide Derivative 5 | Ellman's Method | ~10 times more active than this compound | [4] |
| This compound-Peptide Derivative 6 | Ellman's Method | ~10 times more active than this compound | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is adapted for adherent cell lines such as SH-SY5Y.
Materials:
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
In Vivo Acute Oral Toxicity: Fixed Dose Procedure (Adapted from OECD 420)
Animals:
-
Healthy, young adult female mice (nulliparous and non-pregnant), typically 8-12 weeks old.
Procedure:
-
Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. This involves dosing single animals at fixed dose levels (5, 50, 300, 2000 mg/kg) in a stepwise manner.
-
Main Study:
-
Animals are fasted overnight (with access to water) before dosing.
-
The test compound is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g body weight.
-
A group of 5 female mice is used for each dose level.
-
-
Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Close observation is required for the first few hours post-dosing and then daily for 14 days.
-
-
Data Analysis: The results are used to classify the compound according to the Globally Harmonised System (GHS) for chemical classification and labeling.
Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method
Materials:
-
96-well plate
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATCI in phosphate buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Test compound (this compound derivative) at various concentrations
-
DTNB solution
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).
-
Reaction Initiation: Add the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.
Visualizations
Caption: Experimental workflow for assessing the toxicity of this compound derivatives.
Caption: Simplified neuroprotective signaling pathway of this compound.
Caption: Logical workflow for developing less toxic this compound derivatives.
References
- 1. Synthesis of New this compound-Peptide Derivatives Designed for Prevention and Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. normandata.eu [normandata.eu]
- 4. Synthesis of New Peptide Derivatives of this compound Designed for Prevention and Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 7. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Summary of OECD 420 | PDF | Toxicity | Animal Testing [scribd.com]
- 10. oecd.org [oecd.org]
- 11. reddit.com [reddit.com]
- 12. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics | Enzyme Inhibitor [scribd.com]
- 13. N-Alkylated this compound derivatives: Potent acetylcholinesterase inhibitors from Leucojum aestivum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Galanthamine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of galanthamine (B1674398) in aqueous solutions for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, light exposure, and the presence of oxidizing agents.[1][2][3][4] Temperature and humidity are also crucial factors for the long-term stability of chemical compounds.[4] Studies on this compound hydrobromide have shown that it undergoes degradation under acidic, photolytic, and oxidative conditions.[1][2][3] Conversely, it has been found to be relatively stable under alkaline and elevated temperature conditions.[1][2][3]
Q2: What are the main degradation pathways for this compound?
A2: The principal degradation processes observed for this compound are dehydration, epimerization, and N-oxidation.[1][2] These pathways can lead to the formation of impurities that may have reduced or altered pharmacological activity, potentially impacting experimental results.
Q3: How does pH impact the stability of this compound solutions?
A3: Galantamine is a weak base with a pKa of 8.2.[5] It is more stable in neutral to slightly alkaline conditions.[6] Significant degradation occurs in acidic environments.[1][2][3] For instance, a study on a 10 mg/ml this compound hydrobromide aqueous solution stored at 80°C showed that the compound remained stable at pH 5.2 but decomposed in more acidic and alkaline media under these elevated temperature conditions.[6]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photolytic degradation.[1][2][3] It is crucial to protect this compound solutions from light to prevent the formation of degradation products. This can be achieved by using amber glass vials or by covering containers with aluminum foil.[4]
Q5: What is the recommended way to store this compound stock solutions?
A5: For solid this compound, storage at -20°C is recommended for long-term stability (≥4 years).[7] Aqueous solutions of this compound are not recommended to be stored for more than one day.[7] If you need to store aqueous solutions for a short period, it is advisable to keep them at a low temperature (e.g., 4°C), protected from light, and in a tightly sealed container to prevent oxidation and microbial contamination. For maximum solubility in aqueous buffers, it is suggested to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound in the aqueous solution. | Prepare fresh solutions for each experiment. Verify the pH of your solution and adjust if necessary to be closer to neutral. Protect the solution from light at all times. Consider performing a quick purity check of your solution using HPLC if the issue persists. |
| Visible particulates or color change in the solution. | Precipitation or degradation of this compound. | Discard the solution. When preparing a new solution, ensure the this compound is fully dissolved. If using a buffer, ensure it is compatible and properly prepared. Filter the solution through a 0.22 µm filter after preparation. |
| Loss of potency of the this compound solution over a short period. | Accelerated degradation due to improper storage. | Review your storage conditions. Ensure the solution is stored at a low temperature (4°C for short-term), protected from light, and in a sealed container. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Factors Influencing this compound Hydrobromide Stability
| Condition | Observed Effect | Reference |
| Acidic (e.g., HCl) | Degradation occurs | [1][2][3] |
| Alkaline (e.g., NaOH) | Stable | [1][2][3] |
| Elevated Temperature | Stable | [1][2][3] |
| Photolytic (Light Exposure) | Degradation occurs | [1][2][3] |
| Oxidative (e.g., H₂O₂) | Degradation occurs | [1][2][3] |
Table 2: this compound Degradation Kinetics
| Degradation Condition | Kinetic Behavior | Reference |
| Acidic | First-order | [1][2] |
| Photolytic | First-order | [1][2] |
| Oxidative | Two-phase kinetics | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
-
Materials: this compound hydrobromide, purified water (HPLC grade), volumetric flasks, magnetic stirrer, and a calibrated pH meter.
-
Procedure: a. Accurately weigh the desired amount of this compound hydrobromide. b. Dissolve the weighed this compound in a small amount of purified water in a volumetric flask. c. Once dissolved, make up the volume to the mark with purified water. d. Gently stir the solution until it is homogeneous. e. Measure and record the pH of the solution. f. Store the solution in an amber glass vial at 4°C and use it within 24 hours.[7]
Protocol 2: Stability Assessment of this compound using HPLC
This protocol provides a general guideline for assessing the stability of this compound. Specific parameters may need to be optimized for your HPLC system.
-
Preparation of Solutions:
-
Standard Solution: Prepare a fresh solution of this compound of known concentration in the mobile phase.
-
Sample Solution: Prepare your aqueous this compound solution for testing.
-
Forced Degradation Samples (Optional): To identify potential degradation peaks, you can subject your this compound solution to stress conditions (e.g., heat, acid, base, UV light, oxidation).[8]
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good separation.[9][10]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Detection Wavelength: UV detection at approximately 230 nm.[9][10]
-
Injection Volume: 10-20 µL.
-
-
Procedure: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solution to determine the retention time and peak area of intact this compound. c. Inject the sample solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under the storage conditions you are evaluating. d. If performing forced degradation, inject the stressed samples. e. Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak. f. The percentage of remaining this compound can be calculated by comparing the peak area of this compound in the sample to the initial peak area at time 0.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cn.aminer.org [cn.aminer.org]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US20050063998A1 - Oral solution containing galantamine and a sweetening agent - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. ijrpr.com [ijrpr.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration with Galanthamine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the blood-brain barrier (BBB) penetration of galanthamine (B1674398) and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My novel this compound analog shows poor brain penetration in our initial in vivo studies. What are the likely causes and how can we troubleshoot this?
A1: Low brain penetration of a this compound analog is a common challenge. The primary reasons can be categorized as follows:
-
High Efflux by Transporter Proteins: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. Your analog might be a substrate for one or more of these transporters.
-
Suboptimal Physicochemical Properties: Properties like high polarity, low lipophilicity, and a large number of hydrogen bond donors can hinder passive diffusion across the BBB.
-
Rapid Metabolism: The compound might be rapidly metabolized in the periphery, reducing the concentration available to cross the BBB.
Troubleshooting Steps:
-
Assess P-gp Substrate Potential: Conduct an in vitro P-gp inhibition assay. If your compound is a P-gp substrate, consider co-administration with a P-gp inhibitor or redesigning the molecule to reduce its affinity for the transporter. Dimerization of this compound has been shown to inhibit P-gp.[1]
-
Evaluate Physicochemical Properties: Analyze the lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity of your analog. If these are not in the optimal range for BBB penetration, medicinal chemistry efforts can be directed towards modifying the structure to improve these properties.
-
Investigate Metabolic Stability: Perform metabolic stability assays using liver microsomes to determine the rate of peripheral metabolism. If the compound is rapidly metabolized, a prodrug approach could be employed to mask the metabolically labile sites.[2]
-
Consider Alternative Delivery Routes: Intranasal delivery can bypass the BBB to some extent by utilizing the olfactory and trigeminal nerve pathways.[3][4][5][6][7]
-
Formulate with Nanoparticles: Encapsulating your analog in nanoparticles, such as solid-lipid nanoparticles or thiolated chitosan (B1678972) nanoparticles, can enhance its delivery across the BBB.[2][8]
Q2: We are designing a new series of this compound analogs. What physicochemical properties should we prioritize to enhance BBB penetration?
A2: To optimize your analogs for BBB penetration, focus on the following key physicochemical parameters:
-
Lipophilicity (LogP/LogD): A moderate lipophilicity is generally preferred. A LogP value between 1 and 3 is often considered optimal for passive diffusion across the BBB.
-
Molecular Weight (MW): Aim for a molecular weight below 400-500 Da, as smaller molecules tend to cross the BBB more readily.
-
Polar Surface Area (PSA): A lower PSA is desirable. A PSA of less than 90 Ų is a common guideline for good BBB penetration.
-
Hydrogen Bond Donors (HBD): Minimize the number of hydrogen bond donors, ideally to 3 or fewer.
-
P-glycoprotein (P-gp) Efflux: Design your analogs to have low affinity for P-gp. This can be predicted using in silico models and confirmed with in vitro assays.
Q3: Our in vitro PAMPA-BBB assay suggests good permeability for our this compound analog, but the in vivo brain concentrations are still low. What could explain this discrepancy?
A3: A discrepancy between in vitro PAMPA-BBB results and in vivo brain exposure is a common issue. The PAMPA-BBB assay is a useful high-throughput screen for passive permeability, but it has limitations. Here are the likely reasons for the observed difference:
-
Active Efflux: The PAMPA-BBB model does not account for active transport processes, particularly efflux by transporters like P-gp. Your compound may have good passive permeability but is actively removed from the brain in vivo.
-
Plasma Protein Binding: High binding to plasma proteins reduces the unbound fraction of the drug available to cross the BBB. The PAMPA assay does not typically account for this.
-
Rapid in vivo Metabolism: As mentioned previously, rapid peripheral metabolism can significantly lower the concentration of the drug reaching the brain, a factor not measured in the PAMPA assay.
-
Brain Tissue Binding: The compound might exhibit high non-specific binding to brain tissue, which would not be reflected in the PAMPA assay.
Next Steps:
-
Determine the Efflux Ratio: Use a cell-based in vitro BBB model (e.g., with Caco-2 or MDCK-MDR1 cells) to determine the efflux ratio of your compound. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
-
Measure Plasma Protein Binding: Determine the fraction of your compound bound to plasma proteins using techniques like equilibrium dialysis.
-
Conduct in vivo Pharmacokinetic Studies: A full pharmacokinetic study will provide data on clearance, volume of distribution, and bioavailability, helping to understand the metabolic fate of your compound.
Quantitative Data on BBB Penetration
The following tables summarize key quantitative parameters for this compound and some of its analogs and formulations to facilitate comparison.
Table 1: In Vivo Blood-Brain Barrier Penetration Parameters
| Compound/Formulation | Animal Model | Kp | Kp,uu | Brain-to-Plasma Ratio | Citation |
| This compound | Mouse | ~2.1 | - | 1.34 (RBC to plasma) | |
| Galantamine | Rat | - | - | 0.6 - 1.4 | |
| Gln-1062 (prodrug) | Human | - | - | Higher CSF concentrations compared to oral this compound | |
| This compound-loaded SLNs | Rat | - | - | Approx. 2-fold higher bioavailability than plain drug |
Note: Kp = total brain-to-plasma concentration ratio; Kp,uu = unbound brain-to-unbound plasma concentration ratio. Data for Kp,uu for this compound and its analogs is limited in the public domain and often requires dedicated experimental determination.
Table 2: In Vitro P-gp Inhibition
| Compound | Assay System | IC50 (µM) | Citation |
| This compound Dimer (Gal-2) | P-gp overexpressing cancer cells | ~0.6 | [1] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a general methodology for assessing the passive permeability of this compound analogs across an artificial BBB model.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid (PBL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference compounds (with known BBB permeability)
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Prepare the Lipid Solution: Dissolve porcine brain lipid in dodecane to a final concentration of 20 mg/mL.
-
Coat the Filter Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well of the filter plate.
-
Prepare Donor Solutions: Dissolve the test and reference compounds in PBS (with a small percentage of a co-solvent like DMSO if necessary) to a final concentration of, for example, 100 µM.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate.
-
Add Donor Solutions: Add 150 µL of the donor solutions to the wells of the filter plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca = concentration in the acceptor well
-
Ceq = equilibrium concentration = ((Cd * Vd) + (Ca * Va)) / (Vd + Va)
-
Cd = concentration in the donor well at the end of the experiment
-
P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
This protocol describes a cell-based assay to determine if a this compound analog can inhibit the P-gp efflux pump.
Materials:
-
MDCK-MDR1 or other P-gp overexpressing cell line
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Test compound (this compound analog)
-
Positive control inhibitor (e.g., verapamil)
-
Cell culture medium and reagents
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture: Seed the P-gp overexpressing cells in a 96-well plate and grow to confluence.
-
Prepare Solutions: Prepare serial dilutions of the test compound and the positive control in cell culture medium. Prepare a working solution of Rhodamine 123.
-
Pre-incubation with Inhibitors: Remove the culture medium from the cells and add the solutions containing the different concentrations of the test compound or positive control. Incubate for 30-60 minutes at 37°C.
-
Co-incubation with Rhodamine 123: Add Rhodamine 123 to each well to a final concentration of, for example, 5 µM. Incubate for another 60-90 minutes at 37°C.
-
Wash: Remove the incubation medium and wash the cells several times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition. The IC50 value can be determined by plotting the fluorescence intensity against the concentration of the test compound.
Visualizations
Logical Workflow for Troubleshooting Poor BBB Penetration
Caption: Troubleshooting workflow for low BBB penetration of this compound analogs.
Signaling Pathway: Potential Modulation of BBB Tight Junctions by this compound
Caption: Postulated signaling pathway for this compound's effect on BBB integrity.
Disclaimer: The signaling pathway diagram is a hypothetical model based on current research suggesting this compound's potential to modulate BBB permeability and its known interactions with nAChRs and downstream signaling pathways. Further research is needed to fully elucidate the exact mechanisms.
References
- 1. Post-Injury Administration of Galantamine Reduces Traumatic Brain Injury Pathology and Improves Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Galantamine-loaded solid-lipid nanoparticles for enhanced brain delivery: preparation, characterization, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: pharmacokinetics, tissue distribution and cholinesterase inhibition in brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining purification techniques for Galanthamine from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Galanthamine (B1674398) from complex mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low this compound Yield After Initial Extraction
Q: My initial solvent extraction is resulting in a very low yield of this compound. What factors could be contributing to this, and how can I optimize the process?
A: Low extraction yields are a common challenge. Several factors can influence the efficiency of the initial extraction. Here are some key areas to troubleshoot:
-
Solvent Choice and Polarity: The choice of solvent is critical. While classical organic solvent extraction is common in industrial production due to low cost, its recovery rate can be relatively low[1]. Consider using a solvent system that is optimized for this compound's solubility.
-
pH of the Extraction Medium: this compound is an alkaloid, and its solubility is pH-dependent. Acid-base extraction methods are often employed. For instance, extraction with 1% H2SO4 has been used to prepare samples for HPLC analysis[2]. The pH of the plant material suspension is often adjusted to be alkaline (pH 9-12) to ensure this compound is in its free base form, which is more soluble in organic solvents[3][4].
-
Extraction Method: The extraction technique significantly impacts yield. While traditional methods like maceration and Soxhlet extraction are used, newer techniques can offer improvements:
-
Ultrasound-Assisted Extraction (UAE): This method can improve extraction efficiency. Optimal conditions for UAE of this compound from Galanthus woronowii L. bulbs were found to be a solvent/material ratio of 40.70 mL/g, an extraction time of 32.89 minutes, and a temperature of 51.04°C, resulting in a yield of 0.470%[5][6].
-
Pressurized Water Extraction (PWE): PWE at 70°C and 150 bar for 45 minutes has been shown to yield as much this compound as methanolic-Soxhlet extraction[3].
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a more environmentally friendly "green" technology that has shown promise[1][7].
-
-
Plant Material: The concentration of this compound can vary significantly between different plant species, within the same species, and even in different parts of the plant[1][2]. Ensure you are using a plant source known to have a high this compound content.
Troubleshooting Workflow for Low Extraction Yield
Caption: Troubleshooting logic for addressing low this compound extraction yields.
Issue 2: Poor Purity of this compound After Initial Purification Steps
Q: My this compound extract contains a high level of impurities even after initial purification steps. How can I improve the purity?
A: Complex plant extracts will inevitably contain numerous other alkaloids and compounds that can be difficult to separate from this compound. Here are some strategies to enhance purity:
-
Liquid-Liquid Extraction (LLE): A multi-step LLE is a fundamental purification technique. An acidic aqueous solution will retain the protonated this compound while non-basic impurities can be washed away with an organic solvent. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the this compound, leaving behind more polar impurities. A typical procedure involves acidifying the initial extract to pH 3 with HCl, washing with chloroform (B151607) to remove compounds like lycorine (B1675740) and tazettine, and then basifying the aqueous layer to pH 8 with NH4OH before extracting the this compound with chloroform[2].
-
Solid-Phase Extraction (SPE): SPE can be a highly effective cleanup step. Different sorbents can be used to selectively retain either this compound or the impurities based on their chemical properties.
-
Chromatography: For high purity, chromatographic methods are essential.
-
Column Chromatography: Aluminum oxide is a common stationary phase for purifying this compound[2][8].
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is widely used for the final purification and quantification of this compound. Various mobile phases have been reported, such as acetonitrile (B52724) and ammonium (B1175870) carbonate solution (85:15 v/v) on a C18 column[2].
-
-
Recrystallization: This is a powerful technique for final purification. This compound can be recrystallized from solvents like isopropanol (B130326) to yield a white crystalline product[8]. Converting this compound to a salt, such as the hydrobromide, and recrystallizing can also significantly improve purity[4].
Purification Workflow for High Purity this compound
Caption: A general experimental workflow for purifying this compound from a crude extract.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used to identify and quantify this compound during the purification process?
A1: Several analytical methods are employed:
-
Thin Layer Chromatography (TLC): A quick and simple method for initial identification and monitoring the progress of purification[1][7].
-
High-Performance Liquid Chromatography (HPLC): The most common method for both quantification and final purity assessment. It is often coupled with UV or mass spectrometry (LC-MS) detectors[1][2].
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is also used for analysis[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is a rapid and highly reproducible method for both identifying and quantifying this compound based on its specific spectral signals[1][7].
Q2: Are there any "green" or more environmentally friendly methods for this compound extraction?
A2: Yes, there is growing interest in developing more sustainable purification methods.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 is considered a "green" technology and has been investigated for this compound extraction[1][7].
-
Pressurized Water Extraction (PWE): This method uses water at elevated temperatures and pressures as the extraction solvent, reducing the need for organic solvents[3].
-
Natural Deep Eutectic Solvents (NADES): NADES are mixtures of natural compounds like sugars and organic acids that form a eutectic mixture with a low melting point. They are non-toxic and environmentally safe. A mixture of malic acid-sucrose-water (1:1:5) has shown promising results for this compound extraction from Narcissus pseudonarcissus[9].
Q3: What are typical yields and purity levels I can expect?
A3: Yields and purity are highly dependent on the starting material and the methods used.
-
Yield: Industrial solvent extraction methods may only recover about 50% of the this compound present in the plant material[1][7]. Optimized ultrasound-assisted extraction has reported yields of around 0.47% from Galanthus woronowii bulbs[5][6]. A patented method involving crystallization with L-(-)-dibenzoyltartaric acid reports yields between 80-90% from a total alkaloid extract[10].
-
Purity: Through multi-step purification including chromatography and recrystallization, it is possible to achieve very high purity. A patented process for preparing this compound hydrobromide reports a purity of over 99% as determined by HPLC[4].
Data Presentation
Table 1: Comparison of this compound Extraction Methods and Conditions
| Extraction Method | Plant Source | Key Parameters | Reported Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Galanthus woronowii bulbs | Solvent/material ratio: 40.70 mL/g; Time: 32.89 min; Temp: 51.04°C | 0.470% | [5][6] |
| Pressurized Water Extraction (PWE) | Narcissus pseudonarcissus bulbs | Temp: 70°C; Pressure: 150 bar; Time: 45 min | ~3.50 mg/g | [3] |
| Acid-Base Extraction | Narcissus pseudonarcissus bulbs | 1% HBr (v/v); Temp: 65°C; Time: 3 h | ~2.65 mg/g | [3] |
| Methanolic Soxhlet Extraction | Narcissus pseudonarcissus bulbs | Methanol | ~3.50 mg/g | [3] |
| Natural Deep Eutectic Solvents (NADES) | Narcissus pseudonarcissus bulbs | Malic acid-sucrose-water (1:1:5) | Similar to methanolic Soxhlet | [9] |
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction for this compound Purification
This protocol is based on the method described for isolating this compound from Sternbergia fischeriana bulbs[2].
-
Initial Extraction:
-
Extract dried and powdered plant material (e.g., 500 g of bulbs) with ethanol (B145695) (5 L) via percolation.
-
Filter the ethanolic extract and concentrate it under vacuum at 50°C.
-
-
Acidification and Removal of Non-Basic Compounds:
-
Adjust the pH of the concentrated extract to 3 by adding 5% HCl.
-
Perform a liquid-liquid extraction with chloroform (CHCl3). The chloroform layer will contain non-basic alkaloids like lycorine and tazettine. Discard the chloroform layer (or save for other purposes).
-
-
Basification and this compound Extraction:
-
Take the remaining acidic aqueous layer and adjust the pH to 8 by adding 25% ammonium hydroxide (B78521) (NH4OH).
-
Extract the basified aqueous layer multiple times with chloroform. The this compound will now be in the chloroform layer.
-
-
Concentration and Further Purification:
-
Combine the chloroform extracts and concentrate under vacuum to obtain the crude this compound extract.
-
This crude extract can then be further purified by column chromatography.
-
Protocol 2: Column Chromatography for this compound Purification
This is a general protocol for further purifying the crude extract obtained from LLE[2].
-
Column Preparation:
-
Prepare a column with aluminum oxide GF Gypsum as the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the elution solvent.
-
Load the dissolved sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a solvent mixture of chloroform:methanol (e.g., 9:1 v/v).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a mobile phase such as chloroform:methanol (85:15 v/v) and visualize under UV light or with an appropriate staining reagent.
-
-
Pooling and Concentration:
-
Combine the pure this compound-containing fractions.
-
Evaporate the solvent to obtain the purified this compound. The structure and purity should be confirmed by analytical methods like NMR and HPLC.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 5. journalejmp.com [journalejmp.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. US6573376B2 - Process for the isolation of this compound - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. CN102050826A - Method for separating this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Galanthamine and Donepezil in Alzheimer's Disease Models
This guide offers a detailed comparative analysis of Galanthamine and Donepezil (B133215), two prominent acetylcholinesterase inhibitors (AChEIs) used in the symptomatic treatment of Alzheimer's disease (AD). It is intended for researchers, scientists, and drug development professionals, providing an objective look at their mechanisms, efficacy, and side effect profiles, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: A Fundamental Difference
Both drugs aim to increase the availability of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning that is depleted in AD.[1] However, they achieve this through distinct molecular interactions.
Donepezil is a highly selective, non-competitive, and reversible inhibitor of acetylcholinesterase (AChE).[2] It binds to the peripheral anionic site of the enzyme, effectively blocking the breakdown of acetylcholine in the synaptic cleft.[2]
This compound exhibits a dual mechanism of action. It is a competitive and reversible inhibitor of AChE, binding to the enzyme's active site.[2][3] In addition, this compound acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype.[3] This means it can enhance the response of these receptors to acetylcholine, a feature not shared by Donepezil.[3]
Comparative Efficacy
Both drugs have demonstrated modest benefits in stabilizing or slowing the decline in cognition and daily function in patients with mild to moderate AD.[4][5] Direct head-to-head comparisons have often yielded conflicting results, with some studies showing no significant difference and others suggesting minor advantages for one drug over the other in specific cognitive domains or patient populations.[5][6][7][8]
Preclinical and Clinical Efficacy Data Summary
| Parameter | Donepezil | This compound | Model/Study Type | Key Findings & References |
| Cognition (ADAS-Cog) | Statistically significant improvement vs. placebo.[5] | Statistically significant improvement vs. placebo.[5] | Meta-analysis of RCTs | Both drugs show modest overall benefits. Some direct comparisons find no statistical difference between them.[5][9] |
| Cognition (MMSE) | Scores deteriorated significantly from baseline (-1.58) in a 52-week study.[7] | Scores did not differ significantly from baseline (-0.52) in a 52-week study.[7] | 52-week head-to-head trial | A trend for superiority of galantamine was observed but did not reach statistical significance.[7] |
| Language Function | Less improvement compared to this compound. | Significant improvement in the "language" functional area of ADAS-cog.[8] | 16-week, double-blind RCT | This compound showed a statistically significant advantage in a specific cognitive domain.[8] |
| Treatment Response | Lower response rates reported in some studies. | Significantly more patients responded to treatment (defined as ADAS-cog/11 score reduction of >4, >7, or >10 points).[8] | 16-week, double-blind RCT | A higher percentage of patients achieved a clinically meaningful cognitive improvement with this compound.[8] |
| Combination Therapy | Donepezil-Memantine combination is FDA-approved.[3] | Galantamine-Memantine combination showed significantly better efficacy for cognitive functions in a retrospective study.[3] | Retrospective study | The dual action of Galantamine may provide synergistic benefits when combined with Memantine.[3] |
| Animal Model Efficacy | Improves recognition memory in aged APPSWE mice.[10] | Improves cognitive impairments in various preclinical models.[3] | Transgenic AD mouse models | Both drugs are effective in reversing cognitive deficits in established Alzheimer's animal models.[3][10] |
Side Effect and Tolerability Profile
The adverse events associated with both drugs are primarily cholinergic in nature and are often dose-dependent and transient.[4]
Common Adverse Events Comparison
| Adverse Event | Donepezil | This compound | Notes & References |
| Nausea | Common | Common | Both drugs are known to cause gastrointestinal issues.[4] |
| Vomiting | Common | Common | Incidence can be managed with slow dose titration.[4] |
| Diarrhea | Common | Common | A typical cholinergic side effect.[11] |
| Gastrointestinal AEs (Overall) | 25% of patients in one study.[6] | 48% of patients in one study.[8] 46% in another.[6] | Some direct comparisons suggest a higher incidence of GI events with this compound.[6][8] |
| Insomnia | Reported | Less frequently reported | A potential central nervous system side effect. |
| Headache | Reported | Reported | A common, generally mild side effect.[4] |
| Fatigue/Dizziness | Reported | Reported | Can occur, especially during initial dosing.[4] |
Key Experimental Protocols
A. Behavioral Assessment: Morris Water Maze
This test is a standard for assessing hippocampal-dependent spatial learning and memory in mouse models of AD.[12]
Methodology:
-
Apparatus Setup: A large circular pool (1.5-2m diameter) is filled with water made opaque with non-toxic paint. A small escape platform is hidden 1-2 cm below the water's surface in a fixed location within one of the four designated quadrants.
-
Acclimation: Mice are allowed to swim freely in the pool for 60 seconds without the platform present one day before training begins.
-
Acquisition Phase (4-5 days):
-
Mice undergo four trials per day.
-
For each trial, a mouse is placed into the water facing the pool wall from one of four quasi-random start positions.
-
The mouse is allowed to swim for 60-90 seconds to find the hidden platform. If it fails, it is gently guided to the platform.
-
The mouse remains on the platform for 15-30 seconds.
-
The time taken to reach the platform (escape latency) and the path length are recorded using video tracking software.
-
-
Probe Trial (24h after last acquisition trial):
-
The escape platform is removed from the pool.
-
The mouse is placed in the pool from a novel start position and allowed to swim for 60 seconds.
-
Key metrics recorded are the time spent in the target quadrant (where the platform was) and the number of times the mouse crosses the exact former location of the platform.
-
B. Biochemical Assay: In Vitro Acetylcholinesterase Inhibition
The Ellman's assay is a rapid and reliable colorimetric method for measuring AChE activity and screening for inhibitors.[2][13]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
AChE Solution: Purified acetylcholinesterase (from electric eel or recombinant human) is diluted in the assay buffer to a working concentration (e.g., 0.2 U/mL).
-
Substrate: Acetylthiocholine iodide (ATCh) is prepared as a stock solution in deionized water.
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is dissolved in the assay buffer.
-
Test Inhibitors: Donepezil and this compound are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Assay Buffer.
-
20 µL of DTNB solution.
-
10 µL of the test inhibitor dilution (or vehicle for control).
-
10 µL of AChE solution.
-
-
Pre-incubation: The plate is incubated for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: 20 µL of ATCh substrate is added to each well to start the reaction.
-
-
Measurement:
-
The absorbance of the yellow product (5-thio-2-nitrobenzoate) is measured kinetically at 412 nm over 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction (velocity) is calculated from the linear portion of the absorbance vs. time plot.
-
Percentage inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[2]
-
Modulated Signaling Pathways
The primary target for both drugs is the cholinergic signaling pathway at the synapse. By inhibiting AChE, they prevent the breakdown of acetylcholine, increasing its concentration and duration of action in the synaptic cleft. This leads to enhanced stimulation of postsynaptic muscarinic and nicotinic receptors, which is critical for cognitive function. This compound's additional modulation of nAChRs further sensitizes the postsynaptic neuron to acetylcholine.
Conclusion
Donepezil and this compound are both established AChEIs that provide symptomatic relief for patients with mild to moderate Alzheimer's disease. While clinical efficacy on a broad scale appears comparable, their distinct pharmacological profiles may account for differences observed in specific patient populations or in combination therapies.[3][5] this compound's dual mechanism, combining competitive AChE inhibition with allosteric modulation of nicotinic receptors, presents a unique therapeutic approach that has shown advantages in some studies, particularly in language function and treatment response rates.[3][8] The choice between these agents may be influenced by individual patient tolerability, with some evidence suggesting a higher rate of gastrointestinal side effects with this compound.[6] Future research should continue to explore how these mechanistic differences can be leveraged for more personalized and effective treatment strategies in Alzheimer's disease.
References
- 1. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Galantamine-memantine combination superior to donepezil-memantine combination in Alzheimer’s disease: critical dissection with an emphasis on kynurenic acid and mismatch negativity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound versus donepezil in the treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multinational, randomised, 12-week study comparing the effects of donepezil and galantamine in patients with mild to moderate Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. A comparison of donepezil and galantamine in the treatment of cognitive symptoms of Alzheimer's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 11. drugs.com [drugs.com]
- 12. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating the Neuroprotective Effects of Galanthamine in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Galanthamine across various neuronal cell lines, supported by experimental data. We delve into its performance against other Alzheimer's disease medications, offering detailed methodologies for key experiments to facilitate reproducibility and further research.
This compound's Neuroprotective Profile: A Comparative Analysis
This compound, an acetylcholinesterase inhibitor, has demonstrated significant neuroprotective properties beyond its primary mechanism of enhancing cholinergic transmission.[1] Studies across different neuronal cell lines reveal its ability to mitigate neuronal damage induced by various stressors relevant to neurodegenerative diseases.
Performance in SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model in neurotoxicity and neuroprotection studies. In this cell line, this compound has shown efficacy in protecting against β-amyloid (Aβ) and okadaic acid-induced toxicity.[2] Notably, its protective effect often follows a U-shaped dose-response curve, with maximum protection observed at specific concentrations.[2]
Efficacy in PC12 Rat Pheochromocytoma Cells
PC12 cells are another common model for studying neuronal differentiation and protection. In PC12 cells, this compound has been shown to protect against Aβ-induced apoptosis by preventing mitochondrial dysfunction and endoplasmic reticulum stress.[3] It also inhibits Aβ-induced cytotoxicity and genotoxicity.
Effects on Primary Cortical Neurons
Primary cortical neurons provide a model that closely resembles the in vivo environment. In cultured rat cortical neurons, this compound has demonstrated protection against NMDA-induced excitotoxicity.[4] This effect is mediated, in part, through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[4] Furthermore, this compound has been found to prevent oxidative stress induced by the amyloid-beta peptide in these neurons.[5]
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of this compound compared to other commonly used drugs for Alzheimer's disease: Donepezil, Rivastigmine (B141), and Memantine (B1676192).
Table 1: Neuroprotection against Aβ and Okadaic Acid in SH-SY5Y Cells [2][6]
| Compound | Toxin | Optimal Protective Concentration |
| This compound | Aβ25-35 | 0.3 µM |
| Okadaic Acid | 0.3 µM | |
| Donepezil | Aβ25-35 | 1 µM |
| Okadaic Acid | 1 µM | |
| Rivastigmine | Aβ25-35 | 3 µM |
| Okadaic Acid | 3 µM |
Table 2: Neuroprotection against NMDA-Induced Excitotoxicity in Primary Rat Cortical Neurons [4][7]
| Compound | Metric | IC50 / Effective Concentration |
| This compound | MTT Assay | 1.48 µM (IC50) |
| LDH Assay | 1.44 µM (IC50) | |
| Full Reversal of Toxicity | 5 µM | |
| Memantine | MTT Assay | Not specified |
| LDH Assay | Not specified | |
| Full Reversal of Toxicity | 2.5 - 5 µM |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing neuroprotection.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the validation of this compound's neuroprotective effects.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials :
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well plates
-
Complete culture medium
-
This compound and other test compounds
-
Neurotoxic agent (e.g., β-amyloid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound or other compounds for 2 hours.
-
Introduce the neurotoxic agent to the wells (except for the control group) and incubate for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[8]
-
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Materials :
-
Neuronal cells (e.g., PC12) grown on coverslips or in chamber slides
-
This compound and neurotoxic agent
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure :
-
Culture and treat cells as described in the MTT assay protocol.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash with PBS and permeabilize the cells on ice for 2 minutes.
-
Wash again with PBS and incubate with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Wash with PBS and counterstain with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope.
-
The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of green-fluorescent nuclei relative to the total number of blue-fluorescent (DAPI-stained) nuclei.[9]
-
ROS Measurement using DCFH-DA
This assay measures the intracellular generation of reactive oxygen species (ROS).
-
Materials :
-
Primary cortical neurons or other neuronal cells
-
This compound and pro-oxidant agent
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure :
-
Culture and treat the cells as previously described.
-
Wash the cells with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
The increase in fluorescence intensity is proportional to the amount of intracellular ROS.[10][11]
-
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is used to measure the activity of acetylcholinesterase.
-
Materials :
-
Neuronal cell lysate
-
Phosphate (B84403) buffer (pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Acetylthiocholine iodide (ATCI)
-
Microplate reader
-
-
Procedure :
-
Prepare cell lysates from treated and untreated neuronal cells.
-
In a 96-well plate, add the cell lysate to the phosphate buffer.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding ATCI.
-
Measure the change in absorbance at 412 nm over time.
-
The rate of change in absorbance is proportional to the AChE activity. The inhibitory effect of compounds like this compound is calculated as the percentage reduction in enzyme activity compared to the control.[12][13][14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of galantamine against Abeta-induced PC12 cell apoptosis by preventing mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine protects against oxidative stress induced by amyloid-beta peptide in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUNEL assay [bio-protocol.org]
- 10. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Differential Localization of Acetylcholinesterase in Neuronal and Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]
A Comparative Guide to Galanthamine's Efficacy in Transgenic vs. Pharmacological Models of Dementia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Galanthamine's performance in preclinical dementia research, specifically contrasting its efficacy in transgenic and pharmacological models. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to inform model selection and study design for researchers in the field of neurodegenerative disease therapeutics.
Overview of This compound (B1674398) and Preclinical Dementia Models
This compound is an acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine (B1216132) receptors, approved for the symptomatic treatment of mild to moderate Alzheimer's disease. Its preclinical evaluation relies on animal models that replicate aspects of dementia.
Transgenic Models: These models are genetically modified to express genes associated with familial dementia, leading to the progressive development of key pathological hallmarks like amyloid-β (Aβ) plaques and neurofibrillary tangles. Examples include the 5XFAD and APP/PS1 mouse lines.[1][2] They are crucial for studying potential disease-modifying effects of a therapeutic agent.
Pharmacological Models: These models use drugs to induce a transient state of cognitive impairment that mimics certain neurochemical deficits observed in dementia. A common example is the use of scopolamine, a muscarinic antagonist, to induce a cholinergic deficit and related memory impairments.[3][4] These models are primarily used for screening compounds for symptomatic efficacy.
Comparative Efficacy Data of this compound
The following tables summarize quantitative data on this compound's efficacy in improving cognitive function and addressing neuropathological markers in both types of dementia models.
Table 1: Efficacy of this compound on Cognitive Performance
| Model Type | Animal Model | Cognitive Test | This compound Dose | Outcome Measure | % Improvement (vs. Impaired Control) |
| Transgenic | 5XFAD Mice | Open Field & Light-Dark Avoidance | High Dose | Behavioral Performance | Significant Improvement[1][5][6] |
| APP/PS1 Mice | Morris Water Maze | 5 mg/kg (i.p., twice daily) | Escape Latency | Significant Improvement[7] | |
| APPswe/PS1dE9 Mice | Morris Water Maze & Novel Object Recognition | Oral Administration | Memory Decline | Ameliorated[2] | |
| Pharmacological | Scopolamine-induced Amnesia (Rats) | Passive Avoidance | Not Specified | Deficit Reversal | Partial Reversal[4] |
| Scopolamine-induced Amnesia (Mice) | Spontaneous Alternation & Object Recognition | 0.1 mg/kg (s.c.) | Memory Impairment | Rescued (in combination)[8] | |
| MK-801-induced Deficits (Mice) | Spatial Reversal Learning | 0.25-1.00 mg/kg (s.c.) | Learning Deficits | No significant amelioration[9] |
Table 2: Efficacy of this compound on Neuropathological Markers
| Model Type | Animal Model | Neuropathological Marker | This compound Dose | Outcome Measure | % Reduction (vs. Untreated) |
| Transgenic | 5XFAD Mice | Aβ Plaque Density (Hippocampus & Entorhinal Cortex) | High Dose | Plaque Load | ~19-25%[10] |
| APP/PS1 Mice | Amyloid Load (Hippocampus) | 5 mg/kg (i.p., twice daily) | Total Area of Amyloid | Significant Reduction[7] | |
| APPswe/PS1dE9 Mice | Aβ-positive Area (Cortex) & Insoluble Aβ | Oral Administration | Aβ Burden | Significant Reduction[2][11] | |
| Pharmacological | N/A | N/A | N/A | N/A | N/A |
Note: Pharmacological models are designed to assess acute cognitive changes and do not typically develop the progressive neuropathology seen in transgenic models. Therefore, neuropathological marker data is not applicable.
Experimental Protocols
Transgenic Model: Chronic this compound in 5XFAD Mice
Objective: To investigate the effect of chronic oral this compound treatment on behavior and Aβ plaque deposition.
Methodology:
-
Animals: 5XFAD transgenic mice and non-transgenic littermates.
-
Treatment: this compound was administered orally via drinking water at low and high doses for a chronic period (e.g., several months).
-
Behavioral Testing: A battery of tests, including open field and light-dark avoidance, were conducted to assess anxiety and general activity levels.
-
Neuropathological Analysis:
-
Following behavioral testing, mice were euthanized and brains were harvested.
-
Coronal brain sections were prepared.
-
Thioflavin S staining was used to visualize Aβ plaques in the hippocampus and entorhinal cortex.
-
Plaque density was quantified using microscopy and image analysis software.
-
-
Statistical Analysis: ANOVA was used to compare plaque load and behavioral outcomes between treated and untreated transgenic and non-transgenic groups.[1][5][6]
Pharmacological Model: Scopolamine-Induced Amnesia in Mice
Objective: To evaluate the ability of this compound to reverse acute, chemically-induced memory impairment.
Methodology:
-
Animals: Healthy adult mice (e.g., Swiss or C57BL/6).[3][12]
-
Treatment:
-
This compound (or vehicle) is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at a specified time before cognitive testing.
-
Scopolamine (e.g., 1 mg/kg, i.p.) is administered 30 minutes before the test to induce amnesia.[8]
-
-
Cognitive Testing (e.g., Y-Maze or Passive Avoidance):
-
Y-Maze: Assesses spatial working memory by measuring the percentage of spontaneous alternations between the three arms of the maze.
-
Passive Avoidance: A fear-motivated test where the mouse learns to avoid an environment in which an aversive stimulus (e.g., foot shock) was previously delivered. Latency to enter the dark compartment is the key measure.[12]
-
-
Statistical Analysis: One-way ANOVA followed by post-hoc tests are used to compare the performance of the this compound-treated group against the scopolamine-impaired group and a vehicle control group.
Visualizing Pathways and Workflows
This compound's Dual Mechanism of Action
Caption: this compound enhances cholinergic signaling via AChE inhibition and nAChR modulation.
Comparative Experimental Workflow
Caption: Workflow comparison for evaluating this compound in transgenic vs. pharmacological models.
Discussion and Conclusion
The efficacy of this compound presents differently in transgenic versus pharmacological dementia models, a reflection of their distinct underlying principles.
Pharmacological models robustly demonstrate this compound's ability to reverse cognitive deficits.[4] This is because these models, particularly the scopolamine-induced amnesia paradigm, create a primary deficit in the cholinergic system, which is the direct target of this compound.[3] They serve as excellent tools for confirming a compound's intended mechanism of action and for rapid screening of symptomatic efficacy. However, they fail to replicate the complex, progressive neurodegeneration characteristic of diseases like Alzheimer's.
Transgenic models provide a more clinically relevant context. While this compound still improves cognitive performance in these models, the effects are often more modest compared to those seen in pharmacological models.[2][7] This is likely because the cognitive decline in transgenic animals stems from a multifaceted pathology, including extensive Aβ deposition and neuroinflammation, for which cholinergic enhancement offers only partial compensation.[7] Importantly, studies in transgenic models have shown that this compound can also reduce Aβ plaque load, suggesting potential disease-modifying properties beyond simple symptomatic relief.[1][5][6][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Early administration of galantamine from preplaque phase suppresses oxidative stress and improves cognitive behavior in APPswe/PS1dE9 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of four non-cholinergic cognitive enhancers in comparison with tacrine and this compound on scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine slows down plaque formation and behavioral decline in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine Slows Down Plaque Formation and Behavioral Decline in the 5XFAD Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
- 7. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cholinesterase inhibitors ameliorate behavioral deficits induced by MK-801 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amelioration of Scopolamine-Induced Learning and Memory Impairment by α-Pinene in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Galanthamine and Rivastigmine in Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent acetylcholinesterase (AChE) inhibitors, Galanthamine and Rivastigmine (B141). Both are utilized in the symptomatic treatment of Alzheimer's disease, yet they exhibit distinct pharmacological profiles. This document outlines their mechanisms of action, presents a compilation of their inhibitory activities from various experimental studies, details the standard protocol for assessing AChE inhibition, and visualizes their respective molecular pathways and experimental workflows.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Rivastigmine both function by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By impeding this enzyme, they increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. However, the nature of their interaction with the enzyme and their broader pharmacological effects differ significantly.
This compound is a tertiary alkaloid that acts as a reversible and competitive inhibitor of AChE .[1] This means it competes with acetylcholine for the active site of the enzyme. A unique aspect of Galantamine's mechanism is its dual mode of action; it also functions as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs) .[2][3] This allosteric modulation sensitizes the nAChRs to acetylcholine, further amplifying cholinergic signaling.[2] However, it is worth noting that there is some scientific debate regarding the significance and precise mechanism of this allosteric modulation.[4][5]
Rivastigmine , a carbamate (B1207046) derivative, is classified as a "pseudo-irreversible" inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6] Its inhibitory action involves the carbamoylation of the serine residue in the active site of the cholinesterase enzymes. This forms a covalent bond that is slow to hydrolyze, resulting in a prolonged duration of inhibition that outlasts the drug's presence in the plasma.[6]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound and Rivastigmine against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of an enzyme's activity in vitro; a lower IC50 value indicates greater potency. The data presented below is a compilation from multiple sources, and it should be noted that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | Target Enzyme | IC50 | Inhibition Type | Selectivity |
| This compound | AChE | 0.35 µM - 0.41 µM[7] | Reversible, Competitive | Selective for AChE over BuChE (>50-fold)[7] |
| BuChE | ~10 µM[7] | |||
| Rivastigmine | AChE | ~4.15 µM[8] | Pseudo-irreversible | Inhibits both AChE and BuChE |
| BuChE | ~0.037 µM[8] |
Note: A direct head-to-head comparative study under identical experimental conditions would provide the most accurate comparison of potency.
A study utilizing a transgenic Drosophila model of Alzheimer's disease found that Galantamine was a more potent inhibitor of acetylcholinesterase compared to Rivastigmine.[8][9]
Experimental Protocols: Determination of Acetylcholinesterase Inhibition
The most widely used method for determining the inhibitory activity of compounds against AChE is the colorimetric method developed by Ellman.
The Ellman Assay
Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine, a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound, Rivastigmine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors (this compound and Rivastigmine) in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add phosphate buffer.
-
Add a solution of the test inhibitor at various concentrations to the respective wells. For control wells (100% enzyme activity), add the solvent used to dissolve the inhibitors.
-
Add the DTNB solution to each well.
-
Add the AChE enzyme solution to each well (except for the blank wells, which contain all reagents except the enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. Readings are typically taken at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is determined from this curve as the concentration of the inhibitor that produces 50% inhibition of AChE activity.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the allosteric potentiating ligand effects of Galanthamine on nicotinic receptors
An objective analysis of experimental data and methodologies surrounding the allosteric potentiating ligand effects of Galanthamine on nicotinic acetylcholine (B1216132) receptors (nAChRs), designed for researchers, scientists, and drug development professionals.
This compound, a drug approved for the treatment of mild to moderate Alzheimer's disease, exhibits a dual mechanism of action: inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2] This guide provides a comparative analysis of the experimental evidence confirming this compound's role as an allosterically potentiating ligand (APL) for nAChRs, a property not shared by other AChE inhibitors like tacrine, metrifonate, rivastigmine, and donepezil.[1][3] The controversy surrounding these findings will also be addressed by presenting conflicting data.
Quantitative Comparison of this compound's Potentiating Effects
The following table summarizes key quantitative data from various studies investigating the potentiation of nAChR subtypes by this compound.
| nAChR Subtype | Agonist | This compound Concentration for Max Potentiation | Maximum Potentiation | Experimental System | Reference |
| Human α4β2 | Acetylcholine (ACh) | 1 µM | Not specified, but demonstrated | Human Embryonic Kidney (HEK-293) cells | [1][2] |
| Human α7 | Acetylcholine (ACh) | 0.1 µM | 22% increase in ACh-induced currents | Xenopus laevis oocytes | [4] |
| Torpedo (muscle-type) | Acetylcholine (ACh) | 1 µM | 35% increase in ACh-induced currents | Xenopus laevis oocytes | [4] |
| Rat Hippocampal Neurons | Anatoxin | Not specified | 59% potentiation of receptor currents | Whole-cell recordings | [5] |
| SH-SY5Y cells | Nicotine | 1 µM | Enhancement of nicotine-evoked Ca2+ and [3H]noradrenaline release | SH-SY5Y neuroblastoma cells | [6] |
| Human α3β4, α6β4 | Not specified | 0.1-1 µM | Potentiation of agonist responses | HEK-293 cells | [3] |
| Chicken/mouse chimeric α7/5-HT3 | Not specified | 0.1-1 µM | Potentiation of agonist responses | HEK-293 cells | [3] |
Contrasting Findings: It is crucial to note that some studies did not observe a positive allosteric modulatory effect. For instance, one study reported no significant positive allosteric modulation by this compound (10 nM to 1 µM) on human α4β2 or α7 nAChRs expressed in Xenopus laevis oocytes and HEK293 cells.[5][7] At concentrations of 10 µM and above, this compound was found to inhibit receptor activity, consistent with open-channel pore blockade.[5][7]
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a site on the nAChR distinct from the acetylcholine binding site.[8][9][10] This binding event increases the probability of channel opening in response to agonist binding, thereby potentiating the receptor's response to acetylcholine and other nicotinic agonists.[8][11] This potentiation leads to downstream cellular effects, including increased intracellular Ca2+ signals and neurotransmitter release.[6]
References
- 1. Galantamine is an allosterically potentiating ligand of the human α4/β2 nAChR | Semantic Scholar [semanticscholar.org]
- 2. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galantamine Activates Muscle-Type Nicotinic Acetylcholine Receptors without Binding to the Acetylcholine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Galantamine and Other Acetylcholinesterase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of galantamine with other prominent acetylcholinesterase inhibitors (AChEIs) used in the management of Alzheimer's disease (AD). This document delves into the nuanced differences in their mechanisms of action, clinical efficacy, safety profiles, and pharmacokinetic and pharmacodynamic properties, supported by experimental data from peer-reviewed studies.
Introduction to Acetylcholinesterase Inhibitors in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the earliest and most consistent neurochemical deficits observed in AD is a reduction in the levels of the neurotransmitter acetylcholine (B1216132) (ACh).[2] The "cholinergic hypothesis" of AD posits that this loss of cholinergic signaling contributes significantly to the cognitive and memory impairments seen in the disease.[1][2]
Acetylcholinesterase inhibitors (AChEIs) are a class of drugs that represent the first-line symptomatic treatment for mild to moderate AD.[3][4] These agents work by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[2][3] By blocking this enzyme, AChEIs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[2][3] Currently approved AChEIs for AD include donepezil (B133215), rivastigmine (B141), and galantamine. Huperzine A is another AChEI used in some regions and available as a supplement. While all these drugs share a common primary mechanism, they exhibit important differences in their pharmacological profiles.
Mechanism of Action: Beyond Acetylcholinesterase Inhibition
While all four compounds inhibit acetylcholinesterase, their specific interactions with the cholinergic system and other targets differ, which may have clinical implications.
Galantamine exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of acetylcholinesterase.[5] Additionally, galantamine acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[6][7][8][9] This allosteric modulation sensitizes nAChRs to acetylcholine, enhancing the probability of channel opening and slowing down receptor desensitization.[8] This action may lead to increased release of several neurotransmitters, including acetylcholine, glutamate, and GABA.[5] However, it is important to note that some studies have questioned the significance and even the existence of galantamine's PAM activity at physiologically relevant concentrations and at specific nAChR subtypes, such as α4β2 and α7.[10][11]
Donepezil is a reversible, non-competitive, and highly selective inhibitor of acetylcholinesterase.[12] It has a high affinity for AChE and a long half-life, allowing for once-daily dosing.[3][12]
Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase (BuChE).[3][12] The inhibition is long-lasting due to the carbamylation of the enzyme's active site. The clinical significance of BuChE inhibition is still under investigation but may offer additional therapeutic benefits.[13]
Huperzine A is a reversible inhibitor of acetylcholinesterase. Some studies suggest it may also have neuroprotective effects through mechanisms other than AChE inhibition.
Below is a diagram illustrating the cholinergic signaling pathway and the points of intervention for these inhibitors.
Caption: Cholinergic signaling pathway and points of intervention for AChEIs.
Comparative Efficacy: A Review of Clinical Trial Data
The clinical efficacy of AChEIs is typically assessed using standardized cognitive and global assessment scales in randomized controlled trials (RCTs). The most common primary outcome measures are the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change-plus caregiver input (CIBIC-plus).[14]
A meta-analysis of placebo-controlled trials indicated that donepezil, galantamine, and rivastigmine all demonstrate modest overall benefits in stabilizing or slowing the decline in cognition, function, behavior, and clinical global change.[15][16][17] Another meta-analysis suggested that galantamine is effective in treating all aspects of AD as measured by ADAS-cog, ADCS-ADL, NPI, and CIBIC+.[18]
The following table summarizes the efficacy data from selected studies.
| Drug | Dosage | Study Duration | Change in ADAS-cog (vs. Placebo) | Responder Rate (CIBIC-plus) | Citation(s) |
| Galantamine | 16-24 mg/day | 3-6 months | -3.0 to -4.2 points | Significantly higher than placebo | [5][19][20] |
| Donepezil | 5-10 mg/day | 6 months | -2.8 to -3.1 points | Pooled RR: 1.88 | [15][16][17] |
| Rivastigmine | 6-12 mg/day | 6 months | -1.9 to -2.6 points | Pooled RR: 1.64 | [15][16][17] |
| Huperzine A | 0.2-0.4 mg/day | 12 weeks | -2.27 points (MMSE) | Not reported | [21] |
Note: A negative change in ADAS-cog score indicates improvement. Responder rate on CIBIC-plus refers to the proportion of patients showing improvement or no change. Data for Huperzine A is from a meta-analysis and uses the Mini-Mental State Examination (MMSE) score.
Direct head-to-head comparative trials are limited, and their results have been conflicting.[15][16][17] Some studies suggest no significant differences in efficacy between the drugs, while others have found advantages for one over another.[15][16][17] An indirect comparison of placebo-controlled trial data did not find statistically significant differences in cognitive outcomes between donepezil, galantamine, and rivastigmine.[15][16][17] However, this analysis suggested a better global response for donepezil and rivastigmine compared to galantamine.[15][16][17]
Safety and Tolerability Profile
The adverse effects of AChEIs are primarily cholinergic in nature and are often dose-dependent. The most common side effects include nausea, vomiting, diarrhea, and anorexia.[5] Slow dose titration can improve tolerability.[5]
| Adverse Event | Galantamine | Donepezil | Rivastigmine | Citation(s) |
| Nausea | 13-40% | 11-19% | 21-47% | [15][16][17] |
| Vomiting | 8-21% | 6-11% | 14-31% | [15][16][17] |
| Diarrhea | 7-14% | 7-10% | 7-15% | [15][16][17] |
| Anorexia | 5-10% | 4-7% | 3-11% | [15][16][17] |
| Dizziness | 6-11% | 8-10% | 7-21% | [15][16][17] |
Across trials, the incidence of adverse events is generally lowest for donepezil and highest for oral rivastigmine.[15][16][17] A real-world practice study suggested that galantamine use was associated with a lower risk of mortality and cardiovascular serious adverse events compared to low-dose donepezil.[13]
Pharmacokinetic and Pharmacodynamic Comparison
The pharmacokinetic and pharmacodynamic properties of these drugs vary, which can influence their dosing schedules, potential for drug interactions, and overall clinical profile.
| Parameter | Galantamine | Donepezil | Rivastigmine | Huperzine A | Citation(s) |
| Half-life | ~7-8 hours | ~70 hours | ~1.5 hours (drug); ~10 hours (inhibition) | ~10-14 hours | [12][22] |
| Time to Peak Plasma Concentration | ~1 hour (IR); ~4 hours (ER) | ~3-5 hours | < 2 hours | Not specified | [3][4][22] |
| Protein Binding | Low (18%) | High (96%) | Low (40%) | Not specified | [3][4] |
| Metabolism | CYP2D6 and CYP3A4 | CYP2D6 and CYP3A4 | Esterases | Not specified | [3][4][12] |
| AChE/BuChE Selectivity | AChE selective | Highly AChE selective | Inhibits both AChE and BuChE | AChE selective | [3][5][12] |
| AChE Inhibition for Therapeutic Effect | ~16-23% | ~45-72% | ~45-72% | Not specified | [5] |
Galantamine's relatively short half-life necessitates twice-daily dosing for the immediate-release formulation, although an extended-release capsule is available for once-daily administration.[22] Donepezil's long half-life allows for convenient once-daily dosing.[12] Rivastigmine has a short plasma half-life, but its pseudo-irreversible inhibition of cholinesterases results in a longer duration of action.[12] Both galantamine and donepezil are metabolized by the cytochrome P450 system, creating a potential for drug-drug interactions.[3][12] Rivastigmine's metabolism by esterases minimizes this risk.[12]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard in vitro method to determine the AChE inhibitory activity of a compound.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 405-412 nm.[23][24] The rate of color development is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a source such as electric eel or human recombinant.[25]
-
Acetylthiocholine iodide (ATCI) as the substrate.[25]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).[25]
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).[25]
-
Test compounds (potential inhibitors).
-
Positive control inhibitor (e.g., galantamine, donepezil).
-
96-well microplate and a microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to achieve a linear reaction rate for at least 10 minutes.[25]
-
Prepare stock solutions of ATCI and DTNB in buffer.
-
Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to create a series of concentrations. The final solvent concentration in the assay should not affect enzyme activity (typically ≤1%).[25]
-
-
Assay Setup (in a 96-well plate):
-
Add buffer, DTNB solution, and the test compound solution at various concentrations to the wells.
-
Include control wells: a blank (all reagents except the enzyme), a negative control (100% activity, with solvent instead of test compound), and a positive control.[23]
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the AChE solution to all wells except the blank.
-
Immediately start monitoring the change in absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[23]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.
-
Calculate the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
Representative Clinical Trial Design for AChEIs in Alzheimer's Disease
The design of clinical trials for AD drugs is complex and has evolved to incorporate biomarkers and more sensitive outcome measures.[14][26][27]
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of an AChEI.
Key Components of the Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group design is the gold standard.[14]
-
Patient Population: Patients with a diagnosis of probable AD, typically in the mild-to-moderate stages (e.g., MMSE scores between 10-26).[14]
-
Inclusion/Exclusion Criteria: Clearly defined criteria to ensure a homogenous study population. This may include age ranges, specific diagnostic criteria, and exclusion of other causes of dementia or comorbidities that could interfere with the study.
-
Intervention: The investigational drug (e.g., galantamine) administered at a specific dose or range of doses, compared with a matching placebo.
-
Outcome Measures:
-
Primary: A cognitive measure (e.g., ADAS-cog) and a global assessment (e.g., CIBIC-plus).[14]
-
Secondary: Measures of activities of daily living (e.g., Alzheimer's Disease Cooperative Study-Activities of Daily Living - ADCS-ADL), behavioral symptoms (e.g., Neuropsychiatric Inventory - NPI), and caregiver burden.
-
-
Study Duration: Typically 6 months or longer to assess meaningful changes.
-
Safety Assessments: Monitoring and recording of all adverse events, vital signs, and laboratory tests.
-
Statistical Analysis: An intent-to-treat (ITT) analysis is commonly used, including all randomized patients.
Conclusion
Galantamine, donepezil, rivastigmine, and huperzine A are all valuable therapeutic options for the symptomatic management of mild to moderate Alzheimer's disease. While they share the common mechanism of acetylcholinesterase inhibition, they differ in their secondary mechanisms of action, selectivity, and pharmacokinetic profiles. Galantamine's potential dual mechanism of allosteric modulation of nicotinic receptors is a distinguishing feature, although its clinical significance is still a subject of research.
The choice of a specific AChEI for a patient may depend on factors such as the desired dosing frequency, potential for drug interactions, and the individual's tolerability profile. Donepezil offers the convenience of once-daily dosing and generally has the most favorable side-effect profile. Rivastigmine's inhibition of both AChE and BuChE may be advantageous in some patients, and its transdermal patch formulation can reduce gastrointestinal side effects. Galantamine has demonstrated efficacy and may offer benefits in terms of a lower risk of certain serious adverse events in real-world use.[13] Further head-to-head comparative studies are needed to more definitively delineate the relative advantages of these agents. For drug development professionals, understanding these nuances is critical for the design of future trials and the development of next-generation therapies for Alzheimer's disease.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profiles of current therapies for Alzheimer's disease: implications for switching to galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacodynamic, pharmacokinetic and pharmacogenetic aspects of drugs used in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of cholinesterase inhibitor safety in real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in designs for Alzheimer’s disease clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 17. dovepress.com [dovepress.com]
- 18. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 19. The efficacy of galantamine in the treatment of Alzheimer's disease: comparison of patients previously treated with acetylcholinesterase inhibitors to patients with no prior exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. A review of clinical pharmacokinetics and pharmacodynamics of galantamine, a reversible acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. attogene.com [attogene.com]
- 25. benchchem.com [benchchem.com]
- 26. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 27. roche.com [roche.com]
Independent Studies Corroborate Cognitive Benefits of Galantamine in Mild to Moderate Alzheimer's Disease
A compelling body of evidence from multiple independent, randomized, placebo-controlled clinical trials substantiates the cognitive-enhancing effects of galantamine in patients with mild to moderate Alzheimer's disease. These studies consistently demonstrate that galantamine provides a statistically significant, albeit modest, benefit in slowing cognitive decline compared to placebo. The key findings are replicated across various patient populations and study durations, solidifying galantamine's role in the symptomatic treatment of Alzheimer's disease.
Galantamine's therapeutic effects are attributed to a dual mechanism of action: the reversible, competitive inhibition of acetylcholinesterase (AChE) and the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] By inhibiting AChE, galantamine increases the availability of acetylcholine, a crucial neurotransmitter for memory and learning, in the synaptic cleft.[1][3] Its modulation of nAChRs further enhances cholinergic neurotransmission, contributing to its cognitive benefits.[1][4]
Comparative Efficacy of Galantamine Across Independent Clinical Trials
To illustrate the consistent replication of galantamine's cognitive benefits, this guide compares the key findings from several independent, double-blind, placebo-controlled studies. The primary outcome measure for cognition in these trials was the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), a standardized tool for assessing the severity of cognitive symptoms in Alzheimer's disease. A lower score on the ADAS-cog indicates better cognitive function.
| Study Identifier/Lead Author | Duration | Patient Population | Galantamine Dosage | Mean Difference in ADAS-cog Change from Baseline (Galantamine vs. Placebo) | p-value |
| Raskind MA, et al. (2000)[5] | 6 months | Mild to moderate AD | 24 mg/day | -3.9 | < 0.001 |
| Tariot PN, et al. (2000)[6] | 5 months | Mild to moderate AD | 16 mg/day | -3.3 | < 0.001 |
| Tariot PN, et al. (2000)[6] | 5 months | Mild to moderate AD | 24 mg/day | -3.6 | < 0.001 |
| Wilcock GK, et al. (2000)[7] | 6 months | Mild to moderate AD | 24-32 mg/day | -3.1 | < 0.001 |
| Brodaty H, et al. (2005)[8] | 4 months | Mild to moderate AD | Flexible (up to 24 mg/day) | -4.8 (Clinician-rated Goal Attainment Scaling) | 0.02 |
| GAL-INT-11[9] | 24 months | Mild to moderate AD | 16-24 mg/day | -0.73 (MMSE change) | < 0.001 |
Experimental Protocols of Key Independent Studies
The methodologies of these independent studies share common features designed to ensure the robustness and validity of the findings.
General Study Design:
All the cited studies were multicenter, randomized, double-blind, and placebo-controlled.[5][6][7] This design is the gold standard for clinical trials, minimizing bias in the assessment of treatment effects.
Patient Population:
The studies enrolled patients with a diagnosis of probable Alzheimer's disease of mild to moderate severity.[5][6][7] Key inclusion criteria typically included a Mini-Mental State Examination (MMSE) score within a specified range (e.g., 10-24) and a clinical diagnosis consistent with the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria.[10]
Treatment and Dosage:
Following a washout period for any prior dementia medications, patients were randomly assigned to receive either galantamine or a matching placebo.[6] The galantamine dosage was typically initiated at a low dose and gradually titrated upwards over several weeks to the target maintenance dose (e.g., 16 or 24 mg/day) to improve tolerability.[6]
Outcome Measures:
The primary efficacy endpoint in most of these studies was the change from baseline in the ADAS-cog score.[5][6][7] Secondary outcome measures often included the Clinician's Interview-Based Impression of Change plus Caregiver Input (CIBIC-plus), which provides a global assessment of clinical change, and assessments of activities of daily living (ADL) and behavioral symptoms.[5][6]
Signaling Pathways of Galantamine's Dual Mechanism of Action
Galantamine's cognitive benefits are rooted in its influence on cholinergic and nicotinic signaling pathways in the brain.
Experimental Workflow for a Typical Galantamine Clinical Trial
The logical flow of a representative randomized controlled trial investigating the efficacy of galantamine is depicted below.
References
- 1. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. neurology.org [neurology.org]
- 6. jacobimed.org [jacobimed.org]
- 7. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmaj.ca [cmaj.ca]
- 9. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Side-Effect Profiles of Galantamine and Other Nootropics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of galantamine, a licensed medication for Alzheimer's disease, and a selection of other prominent nootropics. The information presented is collated from clinical trials and scientific literature to support research and development in the field of cognitive enhancement and neurotherapeutics.
Executive Summary
Galantamine, an acetylcholinesterase inhibitor, presents a well-documented side-effect profile, primarily characterized by cholinergic effects. In comparison, nootropics from the racetam class, along with Noopept and huperzine A, are generally reported to be well-tolerated, with side effects that are often described as mild and transient. However, a direct quantitative comparison is challenging due to a lack of standardized reporting and head-to-head clinical trials. This guide synthesizes available data to offer a comparative overview of the adverse event profiles of these compounds.
Quantitative Comparison of Side-Effect Incidence
The following table summarizes the available quantitative data on the incidence of common side effects from clinical trials. It is important to note that the data for many nootropics, particularly the racetams and Noopept, is less robust and often derived from smaller or open-label studies compared to the extensive clinical trial data for galantamine.
| Side Effect | Galantamine (16-24 mg/day) | Piracetam (B1677957) | Aniracetam (B1664956) | Oxiracetam (B1678056) | Pramiracetam | Phenylpiracetam | Noopept (20mg/day) | Huperzine A (0.2-0.4 mg/day) |
| Nausea | 20.9% - 24%[1][2] | Reported[3] | Reported[4] | Infrequent[5] | Infrequent[6] | Reported | Not Reported[7] | Reported[8] |
| Vomiting | 10% - 11%[1] | Reported | Reported | Infrequent | Infrequent | Reported | Not Reported | Reported |
| Diarrhea | 5% - 19%[1] | Reported[3] | Reported | Infrequent | Infrequent | Reported | Not Reported | Reported[8] |
| Headache | Reported[1] | Reported | Reported | Infrequent | Reported[6] | Reported | Not Reported | Reported[8] |
| Dizziness | Reported[1] | Reported[3] | Reported | Infrequent | Infrequent | Reported | Not Reported | Reported[8] |
| Insomnia | Reported | Reported | Reported[4] | Infrequent | Infrequent | Reported | 16.1% (5/31)[7] | Reported |
| Irritability | Reported | Reported | Reported[4] | Infrequent | Infrequent | Reported | 9.7% (3/31)[7] | Reported |
| Increased Blood Pressure | Not a primary side effect | Not Reported | Not Reported | Not Reported | Not Reported | Reported | 22.6% (7/31)[7] | Not Reported |
| Discontinuation due to Adverse Events | 22.7%[9] | Low | Low | Not Reported | Not Reported | Not Reported | Not Reported | Low |
Note: "Reported" indicates that the side effect is mentioned in the literature, but specific incidence rates were not consistently available in the reviewed studies. "Infrequent" suggests that studies have noted the absence of significant side effects. The data for Noopept is from a single open-label study and should be interpreted with caution.
Detailed Side-Effect Profiles
Galantamine
As an acetylcholinesterase inhibitor, galantamine's side effects are predominantly cholinergic in nature.
-
Common Side Effects: The most frequently reported adverse events are gastrointestinal, including nausea, vomiting, diarrhea, and anorexia[1]. These effects are often dose-dependent and tend to be most pronounced during the initial titration phase.
-
Neurological Side Effects: Dizziness and headache are also commonly reported[1].
-
Cardiovascular Effects: Bradycardia (slow heart rate) can occur due to the vagotonic effects of acetylcholinesterase inhibition.
-
Serious but Rare Side Effects: Serious skin reactions have been reported in some cases.
Racetam Class (Piracetam, Aniracetam, Oxiracetam, Pramiracetam, Phenylpiracetam)
This class of synthetic nootropics is generally considered to have a high safety profile.
-
Piracetam: Often described as well-tolerated, with side effects being rare[3]. When they do occur, they are typically mild and may include anxiety, insomnia, agitation, and drowsiness.
-
Aniracetam: Also considered well-tolerated. The most commonly reported side effects are mild anxiety, irritability, and insomnia, which are often transient[4].
-
Oxiracetam: Clinical studies have reported a very low incidence of side effects, with some studies finding no adverse effects compared to placebo[5][10].
-
Pramiracetam: Generally well-tolerated with few reported side effects. Headaches are a possibility, which is a common side effect across the racetam class, often attributed to increased acetylcholine (B1216132) utilization[6].
-
Phenylpiracetam: While generally well-tolerated, it has more stimulant-like properties than other racetams. Reported side effects include sleep disturbances and increased blood pressure.
Noopept
Noopept is a dipeptide derivative of piracetam and is reported to be effective at much lower doses.
-
Common Side Effects: Based on limited clinical evidence, side effects appear to be mild. One open-label study reported sleep disturbances, irritability, and increased blood pressure as the most common adverse events[7].
Huperzine A
A naturally occurring acetylcholinesterase inhibitor derived from the club moss Huperzia serrata.
-
Common Side Effects: Short-term use appears to be safe, with few adverse events reported in clinical trials lasting up to six months[8]. When side effects do occur, they are typically cholinergic in nature and include nausea, vomiting, diarrhea, sweating, and blurred vision.
Experimental Protocols for Assessing Side Effects
The assessment of adverse events in clinical trials for nootropics follows standardized procedures to ensure patient safety and data integrity. While specific protocols vary between studies, the general methodology involves the following steps:
-
Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms to the clinical trial staff at any time.
-
Systematic Inquiry: At each study visit, clinical staff systematically question participants about the occurrence of adverse events using open-ended questions and sometimes structured checklists.
-
Documentation: All reported adverse events are documented in the participant's case report form (CRF). This documentation includes a description of the event, its onset and resolution dates, severity, and any action taken.
-
Severity Grading: The severity of adverse events is typically graded on a scale (e.g., mild, moderate, severe) based on the extent to which it interferes with the participant's daily activities.
-
Causality Assessment: The relationship between the adverse event and the investigational drug is assessed by the investigator. Standardized algorithms, such as the Naranjo scale or the WHO-UMC causality assessment system, may be used to categorize the likelihood of a causal relationship (e.g., certain, probable, possible, unlikely, unrelated)[4][11]. These assessments consider factors such as the temporal relationship of the event to drug administration, the presence of alternative causes, and the effect of dechallenge (withdrawing the drug) and rechallenge (re-administering the drug).
Signaling Pathways and Side Effects
The side effects of these nootropics can often be traced back to their primary mechanisms of action.
Cholinergic Pathway and Gastrointestinal Side Effects
Galantamine and huperzine A are acetylcholinesterase inhibitors, and the racetams are believed to enhance cholinergic neurotransmission. The overstimulation of muscarinic acetylcholine receptors in the gastrointestinal tract is a primary cause of common side effects like nausea, vomiting, and diarrhea[12].
Glutamatergic and Other Pathways
Several nootropics, including aniracetam and oxiracetam, modulate the glutamatergic system, particularly AMPA receptors. While this is linked to their cognitive-enhancing effects, alterations in glutamatergic signaling can also contribute to side effects such as anxiety and irritability. Phenylpiracetam also acts as a dopamine (B1211576) reuptake inhibitor, which likely contributes to its stimulant effects and potential for sleep disturbances.
Conclusion
Galantamine has a well-defined and more pronounced side-effect profile, primarily driven by its cholinergic mechanism of action. The other nootropics discussed in this guide, particularly those in the racetam family, are generally reported to be better tolerated, with side effects that are typically mild and infrequent. However, the evidence base for the safety and tolerability of many of these nootropics is less extensive than for licensed medications like galantamine. Further rigorous, double-blind, placebo-controlled trials with standardized adverse event reporting are necessary to enable more direct and quantitative comparisons of the side-effect profiles of these cognitive-enhancing compounds. This will be crucial for informing future drug development and clinical research in this area.
References
- 1. Rapid health technology assessment of galantamine for the treatment of Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pramiracetam: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Galantamine for dementia due to Alzheimer's disease and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropsychological results of long-term therapy with oxiracetam in patients with dementia of Alzheimer type and multi-infarct dementia in comparison with a control group [pubmed.ncbi.nlm.nih.gov]
- 11. soterius.com [soterius.com]
- 12. trc-p.nl [trc-p.nl]
Validating Biomarkers for Assessing Galanthamine's Therapeutic Response: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current and emerging biomarkers for assessing the therapeutic response to Galanthamine in Alzheimer's disease. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate biomarkers for clinical and preclinical studies. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound and the Need for Response Biomarkers
This compound is a reversible, competitive acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] This dual mechanism of action enhances cholinergic neurotransmission, which is impaired in Alzheimer's disease, and may also offer neuroprotective effects.[1][4] While this compound provides symptomatic relief for some patients, individual responses are variable.[2] Therefore, validated biomarkers are crucial for predicting treatment efficacy, monitoring therapeutic response, and patient stratification in clinical trials.
Comparison of Biomarker Modalities
Several biomarker modalities have been investigated for their potential to predict or track the therapeutic response to this compound. This section compares the leading candidates based on available experimental data.
Cerebrospinal Fluid (CSF) Biomarkers
CSF biomarkers are well-established for the diagnosis of Alzheimer's disease. The core AD biomarkers include amyloid-beta 1-42 (Aβ1-42), total tau (T-Tau), and phosphorylated tau (P-Tau).[5]
Key Findings:
-
A study investigating the effects of this compound treatment on these core CSF biomarkers found no significant changes in the levels of Aβ1-42, T-Tau, or P-Tau after 12 weeks of treatment compared to baseline.[1]
-
Another study comparing different cholinesterase inhibitors found that this compound increased AChE protein levels in the CSF by 51.2% but had a minimal effect on AChE and butyrylcholinesterase (BuChE) activity in the CSF.
Table 1: Effect of this compound on CSF Biomarkers
| Biomarker | Change with this compound Treatment | Study Population | Duration | Key Reference |
| Aβ1-42 | No significant change | Patients with dementia and neuropsychiatric symptoms | 12 weeks | [1] |
| Total Tau (T-Tau) | No significant change | Patients with dementia and neuropsychiatric symptoms | 12 weeks | [1] |
| Phospho-Tau (P-Tau) | No significant change | Patients with dementia and neuropsychiatric symptoms | 12 weeks | [1] |
| AChE Protein Level | ▲ 51.2% increase | Alzheimer's disease patients | 13 weeks | |
| AChE Activity | ▼ 2.1% decrease | Alzheimer's disease patients | 13 weeks | |
| BuChE Activity | ▼ 0.5% decrease | Alzheimer's disease patients | 13 weeks |
Electroencephalography (EEG)
Quantitative EEG (qEEG) has emerged as a promising non-invasive biomarker to predict response to cholinesterase inhibitors.
Key Findings:
-
An acute single dose of this compound (16 mg) can predict long-term treatment response.[2][3]
-
Patients who respond to long-term this compound treatment show a significant reduction in EEG power in the alpha and theta frequency bands after a single dose.[2][3]
-
Specifically, a decrease in absolute frontal alpha and theta power on EEG significantly distinguished responders from non-responders after 6 months of treatment.[2][3]
Table 2: Predictive Value of Acute EEG Changes for Long-Term this compound Response
| EEG Parameter | Acute Change in Responders (vs. Non-responders) | Predictive for | Key Reference |
| Absolute Frontal Alpha Power | ▼ Significant decrease | 6-month clinical response | [2][3] |
| Absolute Frontal Theta Power | ▼ Significant decrease | 6-month clinical response | [2][3] |
| Saccadic Reaction Time | ▼ Significant reduction | 6-month clinical response | [2] |
Cholinesterase Activity Assays
Direct measurement of AChE inhibition in peripheral tissues (e.g., red blood cells) or CSF can serve as a pharmacodynamic biomarker to confirm target engagement.
Key Findings:
-
This compound is a potent inhibitor of AChE.[6]
-
The Ellman method is a widely used colorimetric assay to measure cholinesterase activity and can be adapted to quantify the inhibitory effect of this compound.[7][8]
Table 3: Comparison of Biomarker Modalities for Assessing this compound Response
| Biomarker Modality | Type | Key Advantages | Key Limitations | Predictive/Monitoring |
| CSF Biomarkers | Fluid-based | Established for AD diagnosis, reflects central biochemistry. | Invasive (lumbar puncture), no significant change with this compound treatment. | Monitoring (limited evidence) |
| EEG | Electrophysiological | Non-invasive, relatively low-cost, predictive of long-term response. | Requires specialized equipment and expertise for analysis. | Predictive |
| Cholinesterase Activity | Enzymatic Assay | Direct measure of target engagement. | Peripheral activity may not fully reflect central effects. | Monitoring (Pharmacodynamic) |
Experimental Protocols
Protocol for CSF Biomarker Analysis (ELISA)
This protocol is a general guideline for the enzyme-linked immunosorbent assay (ELISA) measurement of Aβ1-42, T-Tau, and P-Tau in CSF.
1. Sample Collection and Processing:
- Collect CSF via lumbar puncture in polypropylene (B1209903) tubes.
- Centrifuge at 2000 x g for 10 minutes at 4°C.
- Aliquot the supernatant into polypropylene cryotubes and store at -80°C until analysis.
2. ELISA Procedure (using commercially available kits):
- Bring all reagents and samples to room temperature.
- Prepare standards and samples according to the kit manufacturer's instructions.
- Add standards and samples to the pre-coated microplate wells.
- Incubate as specified in the kit protocol.
- Wash the wells multiple times with the provided wash buffer.
- Add the detection antibody and incubate.
- Wash the wells.
- Add the substrate solution and incubate in the dark.
- Stop the reaction with the stop solution.
- Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of the biomarkers in the samples by interpolating their absorbance values on the standard curve.
Protocol for Quantitative EEG (qEEG) Assessment
This protocol outlines the key steps for using qEEG to predict this compound response based on the "acute challenge" paradigm.
1. Patient Preparation:
- Ensure the patient is relaxed and in a quiet, dimly lit room.
- The patient should be seated comfortably.
2. EEG Recording:
- Place scalp electrodes according to the International 10-20 system.
- Record a baseline EEG for at least 5 minutes with eyes closed.
- Administer a single oral dose of 16 mg this compound.
- Record EEG continuously or at regular intervals (e.g., every 30 minutes) for up to 5 hours post-dose.
3. Data Processing and Analysis:
- Perform artifact rejection to remove data contaminated by eye movements, muscle activity, etc.
- Select artifact-free epochs of EEG data.
- Apply a Fast Fourier Transform (FFT) to the selected epochs to calculate the power spectrum for different frequency bands (delta, theta, alpha, beta).
- Focus the analysis on the absolute power in the alpha (8-13 Hz) and theta (4-8 Hz) bands from frontal electrode sites (e.g., Fp1, Fp2, F3, F4, F7, F8).
- Compare the post-dose EEG power values to the pre-dose baseline values.
4. Interpretation:
- A significant reduction in absolute frontal alpha and theta power after the this compound challenge is indicative of a higher likelihood of positive long-term clinical response.
Protocol for Cholinesterase Activity Assay (Ellman's Method)
This protocol describes the colorimetric determination of cholinesterase activity and its inhibition by this compound.
1. Reagents and Materials:
- Phosphate buffer (0.1 M, pH 7.4)
- DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
- Acetylthiocholine iodide (ATCI) substrate solution
- This compound solutions of varying concentrations
- Sample containing cholinesterase (e.g., red blood cell lysate, brain homogenate)
- 96-well microplate
- Microplate reader
2. Assay Procedure:
- In a 96-well plate, add the following to each well:
- Phosphate buffer
- Sample containing cholinesterase
- This compound solution (or vehicle for control)
- Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
- Add the DTNB solution to each well.
- Initiate the reaction by adding the ATCI substrate solution.
- Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
3. Data Analysis:
- Calculate the rate of reaction (change in absorbance per minute) for each well.
- The rate of reaction is proportional to the cholinesterase activity.
- To determine the inhibitory effect of this compound, compare the activity in the presence of the inhibitor to the control (no inhibitor).
- Calculate the percentage of inhibition for each this compound concentration.
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for EEG-Based Response Prediction
Caption: Workflow for predicting this compound response using EEG.
Logical Relationship of Biomarker Validation
Caption: Stages of biomarker validation.
Conclusion and Future Directions
The validation of biomarkers for assessing this compound's therapeutic response is a critical step towards personalized medicine in Alzheimer's disease. While traditional CSF biomarkers have shown limited utility in tracking treatment effects, acute qEEG changes have emerged as a promising predictive biomarker. Direct measurement of cholinesterase inhibition serves as a valuable pharmacodynamic marker of target engagement.
Future research should focus on:
-
Head-to-head comparison studies of different biomarker modalities to establish their relative predictive power.
-
Identification of novel biomarkers that reflect the nAChR modulatory effects of this compound.
-
Longitudinal studies to validate the long-term predictive capacity of these biomarkers in larger and more diverse patient cohorts.
By advancing our understanding and application of these biomarkers, we can optimize the use of this compound and improve outcomes for patients with Alzheimer's disease.
References
- 1. Alzheimer's Association International Conference [alz.confex.com]
- 2. Acute response to cholinergic challenge predicts long‐term response to galantamine treatment in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electroencephalography as a Non-Invasive Biomarker of Alzheimer’s Disease: A Forgotten Candidate to Substitute CSF Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galantamine Activates Muscle-Type Nicotinic Acetylcholine Receptors without Binding to the Acetylcholine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive value of electroencephalography in anti-NMDA receptor encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naturally Derived and Synthetic Galanthamine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of naturally derived versus synthetically produced galanthamine (B1674398), a critical acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease. While direct comparative clinical efficacy trials are not standard, as the active pharmaceutical ingredient (API) is chemically identical, this guide will focus on the key differentiating factors relevant to research and drug development: purity, impurity profiles, and the regulatory framework of bioequivalence that ensures therapeutic interchangeability.
Executive Summary
This compound, a tertiary alkaloid, can be sourced through extraction from plants of the Amaryllidaceae family or via chemical synthesis.[1][2] The fundamental principle of pharmaceutical science dictates that the efficacy and safety of a drug are determined by the properties of its active ingredient. Therefore, once purified to meet stringent pharmacopeial standards, synthetic and naturally derived this compound are considered bioequivalent and thus, therapeutically equivalent. The primary distinctions lie in their production methods, which can give rise to different impurity profiles. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioequivalence studies to ensure that generic (often synthetic) versions of drugs perform identically to the original branded product.
Data Presentation: Purity and Impurity Profiles
The critical determinant of this compound's performance, irrespective of its source, is its purity. Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) outline specific tests and acceptance criteria for this compound hydrobromide and its related substances.[3][4][5] The potential impurities can be byproducts of the manufacturing process, whether it be extraction from natural sources or chemical synthesis.
Table 1: Comparison of Naturally Derived vs. Synthetic this compound
| Feature | Naturally Derived this compound | Synthetic this compound |
| Source | Extracted from plants of the Amaryllidaceae family, such as Galanthus species (snowdrops) and Narcissus species (daffodils).[1][2] | Produced through multi-step chemical synthesis.[6][7] |
| Advantages | Well-established source for the original branded drug. May be perceived as "natural" by some. | Scalable and sustainable production, not reliant on agricultural factors. Potentially lower cost of production.[8] |
| Disadvantages | Low yield from plant sources, leading to high cost and potential for supply chain variability.[2] | May involve the use of harsh reagents and solvents. Impurity profile is dependent on the specific synthetic route. |
| Purity & Efficacy | Must meet pharmacopeial standards for purity, potency, and impurity levels to be considered therapeutically equivalent to synthetic versions. | Must demonstrate bioequivalence to the reference listed drug (often naturally derived) to ensure identical therapeutic efficacy and safety. |
Table 2: Specified Impurities in this compound Hydrobromide (Based on USP and EP Monographs)
| Impurity Name | Chemical Name | Potential Origin |
| Impurity A (Narwedine) | (4aS,8aR)-4a,5,9,10-Tetrahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][9]benzazepin-6-one | Precursor in both biosynthesis and some synthetic routes. |
| Impurity B (Epigalantamine) | (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][9]benzazepin-6-ol | Stereoisomer of this compound, can form during extraction or synthesis. |
| Impurity C (Lycoramine) | (4aS,6S,8aR)-3-Methoxy-11-methyl-5,6,7,8,9,10,11,12-octahydro-4aH-[10]benzofuro[3a,3,2-ef][9]benzazepin-6-ol | Related alkaloid potentially co-extracted from natural sources. |
| Impurity D (Anhydrogalantamine) | 9,10,11,12-Tetrahydro-3-methoxy-11-methyl-4aH-benzofuro[3a,3,2-ef][9]benzazepine | Degradation product or synthetic byproduct. |
| Impurity E (N-Desmethylgalantamine) | (4aS,6R,8aS)-3-methoxy-5,6,9,10,11,12-hexahydro-4aH-[10]benzofuro[3a,3,2-ef][9]benzazepin-6-ol | Metabolite and potential impurity from both sources.[4][11] |
| Impurity F (ent-Galanthamine) | (4aR,6S,8aR)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-[10]benzofuro[3a,3,2-ef][9]benzazepin-6-ol | Enantiomer (unnatural form) of galantamine, a potential synthetic impurity. |
| O-Desmethylgalantamine | (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-11-methyl-6H-benzofuro[3a,3,2-ef][9]benzazepin-3,6-diol | Metabolite and potential impurity.[4] |
Experimental Protocols
To ensure the efficacy and bioequivalence of galantamine from any source, several key experiments are performed. Below are detailed methodologies for two critical assays.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method to determine the in vitro inhibitory activity of this compound on acetylcholinesterase.
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[12][13] The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound standard and test samples
-
96-well microplate and spectrophotometer
Procedure:
-
Prepare stock solutions of this compound, DTNB, and ATCI in the buffer.
-
In a 96-well plate, add 250 µL of Tris-HCl buffer, 10 µL of the this compound sample solution at various concentrations, and 10 µL of AChE solution (e.g., 6.67 U/mL).
-
Add 20 µL of DTNB (10 mM) to the wells.
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of ATCI (200 mM).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
The IC50 value (concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Bioavailability and Bioequivalence Study
This protocol outlines a typical clinical study to compare the pharmacokinetic profiles of a test formulation (e.g., synthetic galantamine) and a reference formulation (e.g., naturally derived galantamine).
Objective: To assess the bioequivalence of two formulations of galantamine in healthy adult volunteers.
Study Design: A single-center, open-label, randomized, two-way crossover study.[14][15]
Subjects: A cohort of healthy male and female volunteers (typically 24-36 subjects).
Procedure:
-
Subjects are randomly assigned to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).
-
After an overnight fast, subjects receive a single oral dose of either the test or reference galantamine formulation.
-
Blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[15][16]
-
A washout period of at least 7 days separates the two treatment periods, after which subjects receive the alternate formulation.
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
Plasma concentrations of galantamine are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration), are calculated for each subject for both formulations.
-
Statistical analysis is performed on the log-transformed AUC and Cmax data. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for AUC and Cmax must fall within the range of 80-125% for the two products to be considered bioequivalent.[14]
Mandatory Visualization
This compound's Dual Mechanism of Action
This compound exerts its therapeutic effect through a dual mechanism of action. It is a selective, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[6] By inhibiting AChE, galantamine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Additionally, galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which sensitizes these receptors to acetylcholine, further amplifying the cholinergic signal.[17][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Galantamine Hydrobromide | PDF | Chromatography | Solubility [scribd.com]
- 4. uspnf.com [uspnf.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 7. The Chemistry of this compound. Classical Synthetic Methods and Comprehensive Study on its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2006013546A2 - Process for the preparation of pure galantamine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galantamine EP Impurity E | 41303-74-6 | SynZeal [synzeal.com]
- 12. japsonline.com [japsonline.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of extended-release and immediate-release formulations of galantamine at steady state in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Pharmacokinetics of this compound hydrobromide after single subcutaneous and oral dosage in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Galanthamine: A Guide for Laboratory Professionals
The safe and compliant disposal of galanthamine (B1674398) and its hydrobromide salt is a critical aspect of laboratory safety and environmental responsibility. As a potent, toxic alkaloid, this compound waste is classified as hazardous and must be managed according to strict protocols. This guide provides detailed, step-by-step procedures for its proper disposal in a research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
-
Engineering Controls : Always handle this compound powder or solutions within a chemical fume hood to avoid inhalation of dust or aerosols.[1][2] Ensure adequate ventilation in the handling area.[3][4]
-
Personal Protective Equipment (PPE) : Wear safety glasses with side shields or goggles, appropriate chemical-resistant gloves, and a lab coat or long-sleeved clothing.[1][3][5] In situations with a potential for aerosolization, an air-purifying respirator may be necessary.[6]
-
Hygiene : Wash hands thoroughly with soap and water after handling the substance.[1][7] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][7]
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[1][4][5] The following steps provide a general framework for its management as a hazardous chemical waste.
-
Waste Collection and Containment :
-
For solid waste (e.g., expired product, contaminated labware), carefully sweep or transfer the material into a suitable, clearly labeled, and sealable container to avoid dust formation.[1][3]
-
For liquid waste (e.g., solutions), use a dedicated, leak-proof container.
-
Avoid mixing this compound waste with other incompatible waste streams.
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound" or "this compound Hydrobromide."
-
Include relevant hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
Temporary Storage :
-
Arrange for Professional Disposal :
-
Crucially, do not dispose of this compound down the drain or in regular trash. [3][5][7][9] This substance is very toxic to aquatic life with long-lasting effects.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][7][10]
-
The waste must be disposed of at an approved and licensed waste disposal plant or via controlled incineration with flue gas scrubbing.[1][3]
-
-
Spill Management :
-
In case of a spill, evacuate non-essential personnel from the area.[1]
-
Wearing full PPE, prevent the spill from entering drains.[3][7]
-
Carefully sweep up solid material or absorb liquid spills with an inert material (e.g., diatomite).[2][4]
-
Collect the contaminated material into a suitable container for disposal as hazardous waste.[1][3]
-
Quantitative Data: Hazard and Transportation Information
This compound and its salts are regulated for transport as toxic substances. The following table summarizes key classification data based on Safety Data Sheets (SDS).
| Parameter | Classification Details |
| UN Number | UN2811[1][5] |
| Proper Shipping Name | Toxic solid, organic, n.o.s.[1][5] |
| Technical Name | (this compound hydrobromide)[1][5] |
| Transport Hazard Class | 6.1 (Toxic substances)[1][5] |
| Packing Group | III (Substance presenting low danger)[1][5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. otago.ac.nz [otago.ac.nz]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Galanthamine
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Galanthamine. Adherence to these guidelines is critical to ensure personal safety and proper disposal of materials.
Core Safety and Handling Protocols
This compound and its hydrobromide salt are potent acetylcholinesterase inhibitors and should be handled with caution in a laboratory setting.[1] The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[2][3][4] Proper personal protective equipment (PPE) is mandatory to mitigate these risks.
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] An accessible safety shower and eye wash station are essential when handling this compound.[7]
Personal Protective Equipment (PPE) Summary:
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to inspect all PPE for integrity before use.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against splashes and airborne particles of this compound. |
| Hand Protection | Chemically impermeable gloves.[2] | Prevents skin contact and absorption. The specific glove material should be selected based on the solvent being used and the duration of handling. Always consult the glove manufacturer's resistance data. |
| Body Protection | Impervious clothing, such as a lab coat or gown.[2][7] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator should be used if engineering controls are insufficient or during spill cleanup.[7] For situations where exposure limits may be exceeded, a full-face respirator is recommended.[2] | Protects against inhalation of this compound dust or aerosols. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory environment.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Assemble all necessary materials, including this compound, solvents, glassware, and waste containers.
-
Don the appropriate PPE as specified in the table above.
2. Handling:
-
Avoid the formation of dust and aerosols.[2]
-
When weighing the solid compound, do so in a containment booth or on a tared weigh paper within the fume hood.
-
If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Handle all containers with this compound carefully to prevent spills.
3. Spill Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.[7]
-
Clean the spill area thoroughly with a suitable decontamination solution.
4. Disposal:
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, regional, and national hazardous waste regulations.[5]
-
Do not dispose of this compound or its containers in general laboratory trash or down the drain.[2][5]
-
Contaminated packaging should be triple-rinsed (or equivalent) before recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill if permissible.[2]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
